4-Fluorophenyl chlorothionoformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
O-(4-fluorophenyl) chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXSUFBKXPOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=S)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407756 | |
| Record name | 4-Fluorophenyl chlorothionoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-73-6 | |
| Record name | 4-Fluorophenyl chlorothionoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophenyl Chlorothionoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluorophenyl chlorothionoformate chemical properties
An In-Depth Technical Guide to 4-Fluorophenyl chlorothionoformate: Properties, Reactivity, and Applications
Introduction
This compound, with CAS Number 42908-73-6, is a specialized chemical reagent of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a 4-fluorophenyl ring attached to a chlorothionoformate group, bestows it with unique reactivity. The presence of the fluorine atom can modulate the biological activity and metabolic stability of molecules, making this compound a valuable building block in drug discovery.[1][2] The chlorothionoformate moiety serves as a potent thiocarbonylating agent, enabling the synthesis of thioesters and other organosulfur compounds.[1]
This guide provides a comprehensive overview of the core chemical properties, reactivity, mechanistic behavior, applications, and safety protocols associated with this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in quantitative experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClFOS | |
| Molecular Weight | 190.62 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| CAS Number | 42908-73-6 | [4] |
| Boiling Point | 94-95 °C at 10 mmHg; 82 °C at 7 mmHg | [3][4] |
| Density | 1.363 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.558 | [3][4] |
| Flash Point | 84 °C (184 °F) | [3] |
| Purity | Typically available from >96% to >98% | |
| Synonyms | O-(4-fluorophenyl) chlorothiocarbonate, Chlorothioformic Acid O-(4-Fluorophenyl) Ester | [5][6] |
| InChI Key | HZBXSUFBKXPOAF-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1OC(=S)Cl)F | [7] |
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chlorothionoformate group, which acts as an excellent electrophile. It is primarily used for introducing a thiocarbonyl group into various molecules.
Solvolysis Mechanism
A key aspect of its reactivity is its behavior in solvent systems. Studies on the solvolysis of this compound in various aqueous organic mixtures reveal a fascinating dual-mechanism pathway.[1] The operative mechanism is highly dependent on the solvent's nucleophilicity and ionizing power.[1]
-
Bimolecular Addition-Elimination (AN + DN) : In solvents with higher nucleophilicity, the reaction proceeds through a bimolecular pathway. The solvent molecule acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon, followed by the elimination of the chloride leaving group.
-
Unimolecular Ionization (DN + AN) : In highly ionizing, less nucleophilic solvents (such as aqueous fluoroalcohols), the reaction shifts towards a unimolecular mechanism.[1] This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized cation, which is then rapidly captured by the solvent.
The extended (two-term) Grunwald-Winstein equation is used to analyze and confirm this dualistic behavior, where deviations from a linear plot of specific solvolysis rates indicate a change in mechanism.[1]
Caption: Dual solvolysis mechanisms of this compound.
Plausible Synthetic Route
While specific industrial synthesis protocols are proprietary, a plausible and common laboratory-scale synthesis involves the reaction of 4-fluorophenol with thiophosgene (CSCl₂). This reaction is a standard method for preparing chlorothionoformates.
Caption: Plausible synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from two key structural features: the reactive chlorothionoformate group and the fluorinated phenyl ring.
-
Thiocarbonylating Agent : It is an effective reagent for the preparation of thiocarbonate esters, which are versatile intermediates in organic synthesis.[1]
-
Role of Fluorine in Medicinal Chemistry : The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity, and alter lipophilicity and bioavailability.[1][2] The 4-fluorophenyl moiety makes this reagent particularly valuable for introducing this functionality into potential drug molecules.[1] There is a clear trend towards wider representation of fluorinated chemotypes in drug discovery pipelines.[8]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is classified as causing severe skin burns and eye damage and is a combustible liquid.[5][9]
Safe Handling Protocol
Adherence to the following workflow is mandatory to minimize exposure and risk.
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An In-Depth Technical Guide to 4-Fluorophenyl chlorothionoformate (CAS: 42908-73-6) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of the Fluorinated Thiocarbonyl Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sulfur-containing functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-Fluorophenyl chlorothionoformate, a versatile reagent, embodies the convergence of these two critical domains. The presence of a fluorine atom on the phenyl ring offers a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the chlorothionoformate group serves as a highly reactive electrophilic handle, enabling the efficient introduction of a thiocarbonyl moiety. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in the synthesis of high-value compounds.
Section 1: Physicochemical and Structural Characteristics
This compound is a colorless to pale yellow liquid possessing a unique combination of functional groups that dictate its reactivity.[2] The electron-withdrawing nature of the fluorine atom and the chlorine atom enhances the electrophilicity of the thiocarbonyl carbon, making it a potent reagent for nucleophilic substitution reactions.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 42908-73-6 | [3] |
| Molecular Formula | C₇H₄ClFOS | [3] |
| Molecular Weight | 190.62 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 94-95 °C at 10 mm Hg | [4] |
| Density | 1.363 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.558 | [4] |
| Purity (typical) | >96% (GC) |
Structural Representation:
Caption: 2D structure of this compound.
Section 2: Synthesis and Mechanistic Considerations
The primary route to this compound involves the reaction of 4-fluorophenol with thiophosgene. This reaction is a nucleophilic attack of the phenoxide ion on the highly electrophilic carbon of thiophosgene.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Representative Laboratory-Scale Synthesis Protocol:
Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of aryl chlorothionoformates. Researchers should conduct a thorough risk assessment and optimize conditions as necessary.
-
Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of aqueous sodium hydroxide (1.05 eq.) dropwise.
-
Formation of Phenoxide: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium 4-fluorophenoxide.
-
Addition of Thiophosgene: Add a solution of thiophosgene (1.1 eq.) in the same inert solvent dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction with cold water. Separate the organic layer, wash with dilute hydrochloric acid, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Section 3: Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from its ability to act as a precursor to thiocarbamates and other sulfur-containing scaffolds. The thiocarbamate linkage is found in a number of biologically active molecules and can serve as a key structural motif or as a handle for further functionalization.
Reaction with Nucleophiles:
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds via a nucleophilic acyl substitution mechanism. Mechanistic studies on the solvolysis of this compound have shown that the reaction can proceed through either a bimolecular addition-elimination pathway or a unimolecular ionization pathway, depending on the nucleophilicity and ionizing power of the solvent.[1]
Reaction Mechanism with an Amine:
Caption: General mechanism for the reaction of this compound with a secondary amine.
Application in the Synthesis of Bioactive Scaffolds:
Exemplary Protocol for Thiocarbamate Synthesis:
This protocol is a general guide for the synthesis of O-aryl thiocarbamates from primary or secondary amines.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Addition of Reagent: Cool the solution to 0 °C and add a solution of this compound (1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude thiocarbamate can be purified by column chromatography on silica gel.
Section 4: Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show two multiplets in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the protons on the fluorinated phenyl ring. The protons ortho to the fluorine will appear as a triplet, and the protons meta to the fluorine will also appear as a triplet, due to coupling with the fluorine and adjacent protons.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The thiocarbonyl carbon is expected to appear significantly downfield (in the range of 190-200 ppm).
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the C=S bond (typically around 1200-1250 cm⁻¹) and the C-O-C stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
Section 5: Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Toxic: May be harmful if swallowed, inhaled, or in contact with skin.
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid and 4-fluorothiophenol.[2]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Avoid inhalation of vapors and contact with skin and eyes.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Keep the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[3]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal.
References
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3847-3857. [Link]
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An In-depth Technical Guide to 4-Fluorophenyl chlorothionoformate: Structure, Reactivity, and Applications in Modern Drug Discovery
This guide provides a comprehensive overview of 4-Fluorophenyl chlorothionoformate, a versatile reagent with significant applications in organic synthesis and drug discovery. We will delve into its molecular structure, explore its reactivity profile with mechanistic insights, and highlight its role in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage the unique properties of this fluorinated building block.
Molecular Structure and Physicochemical Properties
This compound, also known as O-(4-fluorophenyl) chlorothiocarbonate, is an organofluorine compound featuring a 4-fluorophenyl ring attached to a chlorothionoformate group.[1][2] This unique combination of a fluorine atom and a reactive thiocarbonyl chloride moiety imparts distinct chemical properties that are highly valuable in synthetic chemistry.
The presence of the fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity leads to a modification of the molecule's polarity, metabolic stability, and binding affinity to biological targets, a principle widely exploited in medicinal chemistry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42908-73-6 | [1][4] |
| Molecular Formula | C7H4ClFOS | [1][2][5] |
| Molecular Weight | 190.62 g/mol | [1][4] |
| Appearance | Light yellow to orange clear liquid | [1][4] |
| Boiling Point | 82 °C at 7 mmHg | [4] |
| Density | 1.37 g/mL (20/20) | [4] |
| Refractive Index | 1.56 | [4] |
| Solubility | Soluble in organic solvents | [1] |
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Synthesis and Handling
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Safety and Handling:
This compound is a reactive and hazardous chemical that requires careful handling in a laboratory setting.
-
Hazards: It is classified as causing severe skin burns and eye damage.[4][6] It is also a combustible liquid.[4]
-
Precautions: Always handle this compound in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][6] The compound is moisture-sensitive and should be stored under an inert atmosphere.[4] Hydrolysis can lead to the formation of the corresponding thiol and hydrochloric acid.[1]
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the thiocarbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is central to its utility in organic synthesis.
A detailed study on the solvolysis of this compound in various aqueous organic mixtures has provided significant insights into its reaction mechanisms. The study revealed that the compound undergoes solvolysis through dual, competing pathways: a bimolecular addition-elimination (AN + DN) mechanism and a unimolecular ionization (DN + AN) mechanism. The predominance of each pathway is dependent on the nucleophilicity and ionizing power of the solvent.
Reaction with Nucleophiles:
The general reaction of this compound with a nucleophile (Nu) can be depicted as follows:
Caption: General reaction with a nucleophile.
This reaction is the basis for the synthesis of a variety of thiocarbonyl derivatives, such as thiocarbamates (from amines), xanthates (from alcohols), and dithiocarbonates (from thiols).
Spectroscopic Characterization
While specific spectra were not found in the provided search results, the expected spectroscopic data for this compound can be predicted based on its structure.
Expected ¹H NMR (Proton NMR) Data:
-
Aromatic Protons: The four protons on the 4-fluorophenyl ring would appear as two distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the fluorine atom will show coupling to the fluorine, and the protons ortho to the oxygen will also be in a distinct chemical environment.
Expected ¹³C NMR (Carbon NMR) Data:
-
Thiocarbonyl Carbon: The C=S carbon is expected to appear significantly downfield, typically in the range of δ 190-210 ppm.
-
Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Expected IR (Infrared) Spectroscopy Data:
-
C=S Stretch: A characteristic absorption band for the thiocarbonyl group (C=S) is expected in the region of 1200-1050 cm⁻¹.
-
C-F Stretch: A strong absorption band corresponding to the C-F bond stretch will be present, typically in the range of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The usual absorption bands for the aromatic ring will be observed.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[3] Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity or basicity of nearby functional groups.[1] As a fluorinated building block, this compound is a valuable tool for introducing the 4-fluorophenylthio group into molecules of interest.
Chlorothionoformate esters are utilized as reagents for the preparation of thiocarbonate esters, which are important intermediates in various synthetic transformations. The analogous O-Phenyl chlorothionoformate is used in the synthesis of pharmaceutical intermediates, particularly for introducing thiol groups which can improve pharmacokinetic properties like solubility and absorption.[8] Given the similar reactivity, this compound is expected to have comparable applications with the added benefit of incorporating a fluorine atom.
The presence of both chlorine and fluorine in a molecule can be advantageous in drug design, with over 250 FDA-approved drugs containing chlorine.[9] The unique electronic properties of this compound make it a promising reagent for the synthesis of novel chlorinated and fluorinated compounds with potential biological activity.
Conclusion
This compound is a reactive and versatile chemical reagent with a unique structural combination of a fluorinated aromatic ring and a chlorothionoformate group. Its well-defined reactivity, particularly towards nucleophiles, makes it a valuable tool for the synthesis of a wide range of thiocarbonyl compounds. The strategic incorporation of the 4-fluorophenyl moiety through this reagent offers significant potential in the field of drug discovery for the development of new therapeutic agents with enhanced pharmacological profiles. As with any reactive chemical, proper safety precautions are paramount when handling and utilizing this compound in a research setting.
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PubChem. This compound (C7H4ClFOS). [Link]
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PubChem. This compound | C7H4ClFOS | CID 5045332. [Link]
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Gomha, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 32-59. [Link]
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Ojima, I. (2008). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 129(9), 817-827. [Link]
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Amfinecom. Applications and Benefits of O-Phenyl Chlorothionoformate in Chemical Synthesis. [Link]
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The Versatility of 4-Fluorophenyl Chlorothionoformate in Modern Organic Synthesis: A Technical Guide
Introduction: A Multifaceted Reagent for Complex Molecular Architectures
In the landscape of modern organic synthesis, the demand for versatile and efficient reagents is paramount. 4-Fluorophenyl chlorothionoformate has emerged as a significant building block, offering chemists a powerful tool for the strategic introduction of thiocarbonyl functionalities. Its unique electronic properties, stemming from the presence of a fluorine atom on the phenyl ring, influence its reactivity and make it a valuable asset in the synthesis of a diverse array of organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the core applications of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of thiocarbamates and xanthates, its application as a crucial precursor in the Barton-McCombie deoxygenation, and its potential as a derivatizing agent for analytical applications.
Physicochemical Properties and Handling
This compound, also known as O-(4-fluorophenyl) chlorothiocarbonate, is a light yellow to orange clear liquid with a molecular formula of C₇H₄ClFOS.[1][3][4] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 42908-73-6 | [1][3][4] |
| Molecular Weight | 190.62 g/mol | [1] |
| Appearance | Light yellow to orange clear liquid | [1][3] |
| Purity | Typically >96-98% | [1][4] |
| Synonyms | O-(4-fluorophenyl) chlorothiocarbonate, Chlorothioformic Acid O-(4-Fluorophenyl) Ester | [1][3] |
Handling and Storage: this compound is a combustible liquid that causes severe skin burns and eye damage.[3] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[3] Due to its sensitivity to moisture, which can lead to hydrolysis, it should be stored in a cool, dry place.[1]
Core Application I: Synthesis of O-Aryl Thiocarbamates
One of the primary applications of this compound is in the synthesis of O-aryl thiocarbamates. These compounds are valuable intermediates in the synthesis of various biologically active molecules and agrochemicals.[5][6] The reaction proceeds via a nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbon of the chlorothionoformate, displacing the chloride ion. The fluorine atom on the phenyl ring can influence the reactivity of the reagent and the properties of the resulting thiocarbamate.
The general reaction mechanism involves the nucleophilic attack of the amine on the thiocarbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable O-aryl thiocarbamate.
Diagram 1: General Synthesis of O-Aryl Thiocarbamates.
Experimental Protocol: Synthesis of O-(4-fluorophenyl) N,N-diethylcarbamothioate
This protocol provides a representative procedure for the synthesis of an O-aryl thiocarbamate using this compound and a secondary amine.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-(4-fluorophenyl) N,N-diethylcarbamothioate.
Core Application II: The Barton-McCombie Deoxygenation
This compound serves as a crucial reagent for the preparation of thiocarbonyl derivatives of alcohols, which are the key intermediates in the Barton-McCombie deoxygenation.[3][7] This powerful radical-mediated reaction allows for the replacement of a hydroxyl group with a hydrogen atom, a transformation of significant importance in natural product synthesis and medicinal chemistry.[4][7]
The overall process involves two main stages:
-
Formation of the Thiocarbonyl Derivative: The alcohol is first converted into a reactive O-aryl thiocarbonate by reaction with this compound in the presence of a base.
-
Radical Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative) to effect the deoxygenation.
Diagram 2: Workflow of the Barton-McCombie Deoxygenation.
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol outlines the two-step procedure for the deoxygenation of a generic secondary alcohol.
Part A: Synthesis of the O-(4-Fluorophenyl) Thiocarbonate Derivative
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous pyridine or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 equivalent) and DMAP (1.2 equivalents) in anhydrous pyridine or DCM at 0 °C, add this compound (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the O-alkyl O-(4-fluorophenyl) thiocarbonate.
Part B: Radical Deoxygenation
Materials:
-
O-alkyl O-(4-fluorophenyl) thiocarbonate (from Part A)
-
Tributyltin hydride (Bu₃SnH) or a suitable alternative (e.g., tris(trimethylsilyl)silane)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or benzene
-
Reflux condenser
Procedure:
-
Dissolve the thiocarbonate derivative (1.0 equivalent) in anhydrous toluene.
-
Add Bu₃SnH (1.5 equivalents) and a catalytic amount of AIBN (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product, which may involve techniques to remove tin byproducts, followed by flash chromatography to isolate the deoxygenated alkane.
Core Application III: Synthesis of Xanthates
This compound can also be employed in the synthesis of xanthates, which are O-alkyl dithiocarbonates. Xanthates are important in various fields, including as flotation agents in the mining industry and as precursors for radical-based reactions. The synthesis involves the reaction of an alcohol with this compound, although this is a less common method compared to the reaction of an alcohol with carbon disulfide and a base.
Experimental Protocol: Synthesis of an O-Alkyl S-(4-fluorophenyl) Dithiocarbonate (Xanthate)
This protocol describes a potential route to xanthates using this compound.
Materials:
-
Alcohol (e.g., isopropanol)
-
Sodium hydride (NaH)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add the alcohol (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Cool the reaction mixture back to 0 °C and slowly add this compound (1.0 equivalent).
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired xanthate.
Potential Application IV: Derivatizing Agent in Analytical Chemistry
The reactivity of this compound with nucleophilic functional groups, such as amines and phenols, suggests its potential as a derivatizing agent in analytical chemistry, particularly for chromatographic methods like HPLC and GC-MS. Derivatization is often employed to enhance the detectability of analytes, improve their chromatographic properties, or increase their volatility for GC analysis. The introduction of the 4-fluorophenyl group can be advantageous for detection methods that are sensitive to fluorine atoms, such as electron capture detection (ECD) in GC or for providing a specific mass fragmentation pattern in MS.
While specific, published protocols for the use of this compound as a routine derivatizing agent are not widely available, the general principles of derivatization with chloroformate-type reagents can be applied. For instance, in the analysis of amino acids or other primary and secondary amines, derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is common practice to introduce a fluorescent tag.[8] A similar approach could be developed using this compound to introduce a UV-active or mass-spectrometry-friendly tag.
Diagram 3: General Workflow for Analyte Derivatization.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in organic synthesis with a range of established and potential applications. Its utility in the preparation of O-aryl thiocarbamates and as a key component in the Barton-McCombie deoxygenation is well-recognized. The methodologies presented in this guide provide a solid foundation for researchers to employ this reagent effectively in their synthetic endeavors.
Future research in this area may focus on expanding the scope of its applications, particularly in the development of novel derivatization protocols for sensitive and selective analytical methods. Furthermore, the exploration of its use in initiating radical cyclizations and other advanced organic transformations could unveil new synthetic pathways. As the demand for efficient and selective synthetic methods continues to grow, this compound is poised to remain a relevant and powerful tool in the arsenal of the modern organic chemist.
References
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D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3546–3558. [Link]
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Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]
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Wikipedia. Barton–McCombie deoxygenation. [Link]
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NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
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Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]
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Puumi, J., Männistö, J. K., & Repo, T. (2015). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 13(33), 8753–8757. [Link]
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Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43–47. [Link]
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4-Fluorophenyl chlorothionoformate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 4-Fluorophenyl chlorothionoformate for Research and Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Duality of a Versatile Reagent
This compound (CAS No. 42908-73-6) is an important reagent in the fields of medicinal chemistry and organic synthesis.[1] Its utility lies in its ability to introduce the fluorophenylthio group, a moiety of interest in the development of novel pharmaceuticals and agrochemicals due to the often-favorable impact of fluorine on metabolic stability and biological activity.[2] This compound serves as a precursor for the synthesis of thiocarbonate esters, nitriles, and isonitriles.[1] However, the very reactivity that makes it a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary precautions for its safe use in a research and development setting.
Hazard Identification and Risk Assessment: A Proactive Approach
The primary hazards associated with this compound are its corrosive nature and its combustibility. It is classified as causing severe skin burns and serious eye damage.[1][3] Inhalation of its vapors or mists can be toxic and is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[2]
1.1. Chemical Reactivity and Associated Hazards
A key aspect of safely handling this compound is understanding its reactivity, particularly its sensitivity to moisture. The compound readily undergoes hydrolysis, reacting with water to produce 4-fluorophenol, hydrochloric acid, and carbonyl sulfide.[2] The generation of hydrochloric acid is a primary contributor to the compound's corrosive properties.
The solvolysis of this compound can proceed through dual mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway, with the dominant mechanism depending on the nucleophilicity and ionizing power of the solvent.[1] This reactivity with nucleophiles is fundamental to its intended synthetic applications but also underscores the importance of avoiding unintentional reactions with water and other nucleophilic substances.
1.2. Physical Hazards
This compound is a combustible liquid with a flash point of 84°C.[3] While not highly flammable, it can ignite if exposed to a sufficiently high-temperature ignition source.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is crucial to prevent the accumulation of vapors and to protect the user from inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]
2.2. Personal Protective Equipment: Essential for Direct Handling
The selection of appropriate PPE is critical to prevent contact with this corrosive compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] Double gloving is recommended.[7] | To prevent skin contact, which can cause severe burns.[1] |
| Eyes/Face | Chemical safety goggles and a face shield.[2][7] | To protect against splashes that can cause serious eye damage.[1] |
| Body | A chemical-resistant laboratory coat or coveralls.[1][7] | To protect the skin on the arms and torso from accidental contact. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if there is a risk of inhalation exposure.[8] | To prevent inhalation of harmful vapors and mists.[2] |
Safe Handling and Storage: Maintaining Chemical Integrity and User Safety
3.1. Prudent Handling Practices
-
Moisture Exclusion: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[1][9] Use dry glassware and syringes.
-
Avoidance of Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and water.[4]
-
Ignition Source Control: Although it has a relatively high flash point, it is prudent to keep this compound away from open flames, hot surfaces, and other potential ignition sources.[3][4]
-
Static Discharge Prevention: Take precautionary measures against static discharge, especially when transferring larger quantities.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the work area.[2]
3.2. Secure Storage
Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure.
| Storage Parameter | Requirement | Justification |
| Temperature | Store in a cool, dry, and well-ventilated area.[1][3] Refrigeration (2-8°C) is recommended.[2] | To minimize vapor pressure and reduce the rate of potential decomposition. |
| Atmosphere | Store under an inert gas.[1][3] | To prevent hydrolysis from atmospheric moisture. |
| Container | Keep in the original, tightly sealed container.[1] | To prevent leakage and contamination. |
| Security | Store in a locked cabinet or other secure location.[1][2] | To restrict access to authorized personnel only. |
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a swift and informed response is critical to minimize harm.
4.1. Spill and Leak Management
-
Immediate Action: Evacuate the area and ensure adequate ventilation.[1] Remove all ignition sources.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.
4.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
4.3. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam.[4] Do not use a direct stream of water, as it may react with the compound and spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations: Responsible Deactivation and Waste Management
Disposal of this compound and its contaminated materials must be handled by a licensed waste disposal company.[1] However, understanding the chemical principles of its deactivation is beneficial for laboratory-scale waste treatment prior to disposal.
The primary method for neutralizing the reactivity of this compound is through controlled hydrolysis. This can be achieved by slowly adding the compound to a stirred, basic solution, such as sodium bicarbonate or sodium hydroxide. The base will neutralize the hydrochloric acid formed during hydrolysis. The reaction should be carried out in a fume hood due to the potential release of volatile byproducts. The resulting aqueous solution should be appropriately labeled and disposed of as hazardous waste.
Diagrams and Workflows
Risk Assessment and Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
References
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- This compound 42908-73-6. Tokyo Chemical Industry Co., Ltd. (APAC).
- Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Request PDF.
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- 4-Fluorophenyl chlorothionoform
- Structure–reactivity correlations in the aminolysis of aryl chloroformates.
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- SAFETY D
- SAFETY D
- 4-fluorophenyl chlorothionoform
- 42908-73-6(4-FLUOROPHENYL CHLOROTHIONOFORM
- This compound, min 96% (GC), 1 gram. CP Lab Safety.
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- Kinetic and mechanistic study of the reactions of aryl chloroformates with quinuclidines. Request PDF.
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- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoform
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- Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Request PDF.
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- Design and synthesis of novel 5-(4-chlorophenyl)
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solubility of 4-Fluorophenyl chlorothionoformate in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluorophenyl Chlorothionoformate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (FPC), a key reagent in organic synthesis. Recognizing the scarcity of consolidated quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides a detailed, self-validating experimental protocol for its determination. We will explore the physicochemical properties of FPC, offer a theoretical framework for solvent selection, and present a robust methodology for researchers to generate precise solubility data in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize FPC and require a deep understanding of its solution behavior to optimize reaction conditions, ensure process safety, and improve synthetic outcomes.
Introduction: The Critical Role of Solvent Selection
This compound (CAS No. 42908-73-6) is a valuable intermediate in medicinal chemistry and organic synthesis, primarily used for the preparation of thiocarbonate esters and other organosulfur compounds[1][2]. The fluorine substitution on the phenyl ring can modulate the biological activity and stability of target molecules, making FPC an important building block in the development of novel pharmaceuticals and agrochemicals[2][3].
The success of any chemical reaction is profoundly dependent on the choice of solvent. The solvent's primary role is to dissolve reactants, facilitating molecular contact and enabling efficient reaction kinetics[4]. An improper solvent choice can lead to poor solubility, low reaction yields, and complicated downstream processing. For a reactive compound like FPC, which is sensitive to moisture and can undergo solvolysis, solvent selection is not just a matter of solubility but also of stability and reaction specificity[2][3][5]. This guide provides the theoretical and practical framework necessary to make informed solvent choices when working with FPC.
Physicochemical Profile of this compound
Understanding the inherent properties of FPC is the first step in predicting its solubility. Its structure dictates its polarity, potential for intermolecular interactions, and overall solution behavior.
| Property | Value | Source |
| CAS Number | 42908-73-6 | [1] |
| Molecular Formula | C₇H₄ClFOS | [1][2] |
| Molecular Weight | 190.62 g/mol | [1][5] |
| Appearance | Light yellow to orange clear liquid | [1][5] |
| Density | ~1.363 g/mL at 25 °C | [1] |
| Boiling Point | 94-95 °C at 10 mmHg | [1] |
| Refractive Index | n²⁰/D ~1.558 | [1] |
| Moisture Sensitivity | Moisture sensitive; may undergo hydrolysis | [2][5] |
Structural Analysis and Solubility Prediction
The solubility of a solute is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[6][7] The molecular structure of FPC possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.
Caption: Key molecular features of FPC influencing its solubility.
-
Non-Polar Character: The fluorophenyl ring is the largest part of the molecule and is predominantly non-polar (hydrophobic). This suggests good solubility in non-polar aromatic solvents like toluene and moderately polar ethers like tetrahydrofuran (THF).
-
Polar Character: The chlorothionoformate group (-O-C(=S)Cl) is highly polar and contains an electrophilic carbon atom. This polarity suggests solubility in polar aprotic solvents such as acetonitrile, acetone, and ethyl acetate.
-
Reactivity: The compound is an acyl chloride analogue and is thus reactive towards nucleophilic solvents. Protic solvents like alcohols (methanol, ethanol) and water will not simply dissolve the compound but will react with it via solvolysis.[3] This reactivity makes them unsuitable as inert solvents for most applications.
Based on this analysis, a qualitative prediction of solubility can be made to guide initial solvent screening.
| Solvent Class | Example Solvents | Predicted FPC Solubility | Rationale & Key Considerations |
| Aromatic Hydrocarbons | Toluene, Xylenes | High | Non-polar ring interacts well with aromatic systems. Good choice for inert reaction conditions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Moderate polarity effectively solvates the molecule. THF is generally a superior choice due to its higher polarity. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Similar polarity and good solvating power. Ensure solvent is anhydrous. |
| Polar Aprotic | Acetonitrile (ACN), Acetone, Ethyl Acetate | High to Moderate | Polar nature accommodates the chlorothionoformate group. Excellent choices for many reactions. |
| Highly Polar Aprotic | Dimethylformamide (DMF), DMSO | High | Likely highly soluble, but caution is advised as these solvents can sometimes promote side reactions. |
| Alkanes | Hexanes, Heptane | Low | FPC is too polar to be readily soluble in non-polar aliphatic hydrocarbons. |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive | Not Recommended. FPC will undergo solvolysis, consuming the starting material.[3] |
A Self-Validating Protocol for Quantitative Solubility Determination
The following protocol provides a robust and reliable method for determining the solubility of this compound in a given organic solvent. The causality behind each step is explained to ensure scientific integrity.
Core Principle: The Saturated Solution Method
This method involves creating a saturated solution of FPC in the solvent of interest at a constant temperature. An equilibrium is established where the maximum amount of solute has dissolved. The concentration of FPC in the liquid phase is then accurately measured, yielding the quantitative solubility.
Materials and Equipment
-
This compound (>97% purity)[5]
-
Anhydrous organic solvents of interest (HPLC grade or better)
-
Temperature-controlled shaker or incubator
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined caps
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Experimental Workflow Diagram
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An In-Depth Technical Guide to the Mechanism of Action of 4-Fluorophenyl chlorothionoformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenyl chlorothionoformate is a versatile reagent in organic synthesis, prized for its unique reactivity profile that enables the formation of a diverse array of sulfur-containing compounds. This technical guide provides a comprehensive exploration of its mechanism of action, delving into the nuanced interplay of electronic effects, solvent polarity, and nucleophile identity that govern its reaction pathways. By synthesizing kinetic, mechanistic, and computational data, this document offers a detailed understanding of the dualistic nature of its reactivity, which can proceed through both bimolecular addition-elimination and unimolecular ionization routes. This guide is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of this compound in their respective fields.
Introduction: Unveiling a Key Synthetic Tool
This compound, a colorless to pale yellow liquid, is a member of the chlorothionoformate ester family, distinguished by the presence of a fluorine atom at the para-position of the phenyl ring.[1][2] This seemingly subtle structural modification has profound implications for the compound's reactivity and its utility in specialized applications, particularly in medicinal chemistry where fluorine substitution can significantly modulate a drug molecule's pharmacodynamic and pharmacokinetic properties.[1][3] This reagent is a cornerstone for the synthesis of thiocarbonate esters, nitriles, and isonitriles, making it a valuable asset in the synthetic organic chemist's toolbox.[1][3]
This guide will dissect the fundamental mechanisms that underpin the reactivity of this compound, providing a robust framework for predicting its behavior in various chemical environments and for designing novel synthetic transformations.
The Dichotomous Reaction Mechanism: A Tale of Two Pathways
The central theme of this compound's reactivity is its ability to engage in two distinct mechanistic pathways, the dominance of which is dictated by the surrounding solvent environment. This dualistic nature, oscillating between a bimolecular addition-elimination and a unimolecular ionization pathway, is a key aspect of its chemical character.[1][3]
The Bimolecular Addition-Elimination (AN + DN) Pathway
In less polar, more nucleophilic solvents, this compound favors a bimolecular addition-elimination mechanism. This pathway is characterized by the initial nucleophilic attack on the electrophilic thiocarbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group to yield the final product.
The 4-fluoro substituent on the phenyl ring plays a crucial role in this mechanism. With a slightly positive Hammett σp value of +0.06, the fluorine atom acts as a weak electron-withdrawing group, enhancing the electrophilicity of the thiocarbonyl carbon and making it more susceptible to nucleophilic attack.[1] This is evidenced by the observation that this compound reacts approximately four times faster than its non-fluorinated counterpart, phenyl chlorothionoformate, in pure ethanol.[1]
Diagram: Bimolecular Addition-Elimination Pathway
Caption: The bimolecular addition-elimination (AN + DN) mechanism.
The Unimolecular Ionization (SN1) Pathway
In highly ionizing solvents, such as aqueous fluoroalcohols, the reaction mechanism can shift towards a unimolecular pathway.[1][3] This SN1-type mechanism involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized acylium-like cation. This cation is then rapidly captured by the solvent or another nucleophile to afford the final product.
The stability of this cationic intermediate is a key factor in this pathway. The presence of the sulfur atom, with its polarizable lone pair of electrons, can help to delocalize the positive charge, thereby stabilizing the intermediate.
Diagram: Unimolecular Ionization Pathway
Caption: The unimolecular ionization (SN1) mechanism.
Solvolysis: A Deeper Dive into Solvent Effects
The solvolysis of this compound has been extensively studied to probe the influence of solvent nucleophilicity and ionizing power on its reaction mechanism.[1][3] The Grunwald-Winstein equation, a linear free energy relationship, is a powerful tool for dissecting these solvent effects.
log(k/k₀) = lN + mY
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity to solvent nucleophilicity (N).
-
m is the sensitivity to solvent ionizing power (Y).
Studies have shown that for the solvolysis of this compound in more nucleophilic solvents, the 'l' value is significant, indicating a high sensitivity to the nucleophilicity of the solvent, which is characteristic of the bimolecular pathway.[1] Conversely, in highly ionizing, less nucleophilic solvents, the 'm' value becomes more dominant, signifying a greater dependence on the solvent's ability to stabilize the cationic intermediate of the unimolecular pathway.[1]
Table 1: Solvolysis Data for this compound at 35.0 °C [3]
| Solvent (% v/v) | k (s⁻¹) |
| 100% EtOH | 1.19 x 10⁻⁴ |
| 90% EtOH | 2.50 x 10⁻⁴ |
| 80% EtOH | 4.17 x 10⁻⁴ |
| 100% MeOH | 3.16 x 10⁻⁴ |
| 90% MeOH | 5.62 x 10⁻⁴ |
| 80% MeOH | 8.91 x 10⁻⁴ |
| 90% Acetone | 1.00 x 10⁻⁴ |
| 80% Acetone | 2.24 x 10⁻⁴ |
| 97% TFE | 1.58 x 10⁻⁴ |
| 70% TFE | 4.47 x 10⁻⁴ |
| 97% HFIP | 3.98 x 10⁻⁴ |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Reactions with Nucleophiles: Expanding the Synthetic Scope
Beyond solvolysis, the reactions of this compound with a variety of nucleophiles are of significant synthetic importance.
Aminolysis: Formation of Thiocarbamates
The reaction of this compound with amines, such as quinuclidines and anilines, has been shown to proceed via a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[4] The rate of this reaction is influenced by the basicity of the amine. Brønsted-type plots (log k vs. pKa of the amine) for these reactions are linear, with slopes (β values) that are consistent with a rate-determining formation of the tetrahedral intermediate.[4]
Reactions with Thiols and Alcohols: Accessing Dithiocarbonates and Thiocarbonates
While specific kinetic and thermodynamic data for the reactions of this compound with thiols and alcohols are less extensively documented in the literature, the general reactivity pattern is expected to follow the principles of nucleophilic acyl substitution. These reactions provide a direct route to the synthesis of O,S-disubstituted dithiocarbonates and O,O-disubstituted thiocarbonates, respectively. These functional groups are present in a variety of biologically active molecules and are valuable intermediates in organic synthesis.
Applications in Drug Discovery and Materials Science
The unique reactivity of this compound, coupled with the advantageous properties imparted by the fluorine atom, makes it a valuable reagent in both drug discovery and materials science.
-
Medicinal Chemistry: The 4-fluorophenyl group is a common motif in many pharmaceutical agents. Its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby improving oral bioavailability. For instance, the 4-fluorophenyl moiety is found in a number of kinase inhibitors and other anticancer agents.[5][6] The use of this compound provides a direct method for introducing this important structural unit into complex molecules.
-
Agrochemicals: Similar to its role in pharmaceuticals, the 4-fluorophenyl group is also prevalent in modern fungicides and other agrochemicals, contributing to their enhanced efficacy and environmental stability.[7][8]
-
Polymer Chemistry: While less explored, the reactivity of chlorothionoformates suggests their potential application in the synthesis of novel sulfur-containing polymers with unique optical and electronic properties.
Experimental Protocols and Safe Handling
CAUTION: this compound is a corrosive and toxic substance that causes severe skin burns and eye damage.[2] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
General Protocol for the Synthesis of O-Aryl Thiocarbonates
-
To a solution of the desired alcohol or phenol (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add this compound (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of O,S-Disubstituted Dithiocarbonates
-
To a solution of the desired thiol (1.0 equivalent) and a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C, add this compound (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Diagram: Experimental Workflow for Thiocarbonate Synthesis
Caption: A generalized experimental workflow for the synthesis of thiocarbonates.
Conclusion: A Versatile Reagent with Predictable Reactivity
This compound stands as a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its predictable, yet tunable, reactivity, governed by a delicate balance between bimolecular and unimolecular pathways, allows for the strategic formation of a wide range of sulfur-containing molecules. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for its effective and safe utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications for fluorinated compounds, the importance of reagents like this compound is poised to grow, further solidifying its place as a key building block in contemporary organic synthesis.
References
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- Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123.
- Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.
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- Yang, L., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Journal of the American Chemical Society, 138(5), 1504-1510.
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Spectroscopic Profile of 4-Fluorophenyl Chlorothionoformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenyl chlorothionoformate is a vital reagent in organic synthesis, particularly in the preparation of thiocarbonates, which are precursors to a wide array of biologically active molecules. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the reactivity and physicochemical properties of the resulting compounds, a feature of great interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of its spectral features. In the absence of readily available experimental spectra in the public domain, this guide will utilize predicted spectroscopic data, offering a robust framework for researchers working with this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name O-(4-fluorophenyl) carbonochloridothioate, is characterized by a para-substituted fluorophenyl ring attached to a chlorothionoformate group. This arrangement gives rise to a unique spectroscopic signature.
Caption: General workflow for NMR data acquisition and analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the para-substituted ring, two distinct signals are anticipated.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | Multiplet | 2H | H-2, H-6 |
| ~7.0-7.1 | Multiplet | 2H | H-3, H-5 |
-
Interpretation:
-
The aromatic protons are split into two groups due to their different chemical environments relative to the fluorine and chlorothionoformate substituents.
-
The protons ortho to the oxygen (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5) due to the electron-withdrawing nature of the chlorothionoformate group.
-
The signals will appear as multiplets due to coupling with the adjacent protons and the fluorine atom. The coupling constants (J-values) will provide further structural information. For instance, the ortho H-F coupling is typically in the range of 7-10 Hz, while the meta H-F coupling is smaller, around 4-7 Hz. [1]
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (d) | C-4 (C-F) |
| ~150-155 | C-1 (C-O) |
| ~122-125 (d) | C-2, C-6 |
| ~116-118 (d) | C-3, C-5 |
| ~185-195 | C=S |
-
Interpretation:
-
The carbon attached to the highly electronegative fluorine atom (C-4) will appear as a doublet due to one-bond C-F coupling, which is typically large (around 240-260 Hz). [2][3] * The carbons ortho and meta to the fluorine (C-3, C-5 and C-2, C-6, respectively) will also exhibit smaller C-F couplings.
-
The carbon of the thiocarbonyl group (C=S) is expected to be significantly downfield due to the deshielding effect of the sulfur and chlorine atoms.
-
The carbon attached to the oxygen (C-1) will also be downfield.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. [4] Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | Multiplet |
-
Interpretation:
-
The ¹⁹F NMR spectrum is expected to show a single multiplet for the fluorine atom.
-
The chemical shift is influenced by the electronic environment of the aromatic ring. The exact position can vary depending on the solvent. [5] * The multiplicity arises from coupling to the ortho and meta protons of the phenyl ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition (General Procedure)
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1200 | Strong | C-O stretch |
| ~1150-1100 | Strong | C-F stretch |
| ~1100-1000 | Strong | C=S stretch |
| ~850-800 | Strong | C-Cl stretch |
-
Interpretation:
-
Aromatic C-H Stretch: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on an aromatic ring. [6][7] * Aromatic C=C Stretch: The absorptions around 1600 and 1500 cm⁻¹ are typical for the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. [8] * C-O Stretch: A strong band in the 1250-1200 cm⁻¹ region is expected for the aryl C-O stretching vibration.
-
C-F Stretch: The C-F stretching vibration in aromatic compounds typically gives a strong absorption in the 1150-1100 cm⁻¹ range.
-
C=S Stretch: The thiocarbonyl (C=S) stretching frequency is more variable than the carbonyl (C=O) stretch and is often coupled with other vibrations. For compounds of this type, it is expected to appear as a strong band in the 1100-1000 cm⁻¹ region. [9][10][11] * C-Cl Stretch: The C-Cl stretching vibration is expected to give a strong band in the fingerprint region, typically between 850 and 800 cm⁻¹. [12]
-
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for this compound. By understanding the expected chemical shifts, coupling patterns, and absorption frequencies, researchers can confidently identify this compound, monitor its reactions, and characterize its derivatives. While predicted data offers a valuable starting point, it is always recommended to confirm these findings with experimentally acquired spectra for the specific sample and conditions being used. The protocols and interpretations provided herein serve as a robust foundation for the spectroscopic analysis of this important synthetic reagent.
References
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Semantic Scholar. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). Fluorobenzene. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Tormena, C. F., & da Silva, J. B. P. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. Retrieved from [Link]
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The Strategic Deployment of 4-Fluorophenyl Chlorothionoformate in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Evolving Role of Thiocarbonyls in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties has become a cornerstone of rational drug design. The unique physicochemical properties imparted by these elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Within this context, 4-Fluorophenyl chlorothionoformate has emerged as a versatile and powerful reagent. This technical guide provides an in-depth exploration of its potential applications, grounded in established chemical principles and supported by practical insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, from its role as a precision tool for thiocarbonylation to its application in the synthesis of novel bioactive scaffolds and prodrugs.
Core Chemical Attributes and Reactivity Profile
This compound, with the chemical formula C₇H₄ClFOS, is a reactive chemical intermediate characterized by a chlorothionoformate group attached to a 4-fluorophenyl ring.[1] This structure endows the molecule with a unique reactivity profile, making it a valuable reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42908-73-6 | [1] |
| Molecular Formula | C₇H₄ClFOS | [1] |
| Molecular Weight | 190.62 g/mol | |
| Appearance | Light yellow to yellow to orange clear liquid | [2] |
| Purity | >98.0% (T) | [2] |
| Synonyms | O-(4-fluorophenyl) chloridothiocarbonate, Chlorothioformic Acid O-(4-Fluorophenyl) Ester, O-(4-Fluorophenyl) Chlorothioformate | [1][2] |
The key to its utility lies in the lability of the chlorine atom, which is an excellent leaving group. This facilitates nucleophilic substitution reactions, primarily with amines and alcohols, to introduce the O-(4-fluorophenyl) thiocarbonyl moiety into a target molecule. The fluorine atom on the phenyl ring plays a crucial role in modulating the reactivity of the molecule and can confer desirable properties to the final product, such as enhanced metabolic stability and binding affinity.[3]
The solvolysis of this compound has been studied, revealing that it can proceed through both bimolecular addition-elimination and unimolecular ionization mechanisms, depending on the solvent's nucleophilicity and ionizing power.[3] This dual reactivity provides a degree of flexibility in designing reaction conditions to favor the desired outcome.
Applications in the Synthesis of Bioactive Thiocarbamates
The primary application of this compound in medicinal chemistry is as a thiocarbonylating agent for the synthesis of thiocarbamates. Thiocarbamates are a class of organic compounds that have garnered significant interest due to their broad spectrum of biological activities, including applications in medicine and agriculture.[3]
General Synthesis of O-Aryl Thiocarbamates
The reaction of this compound with a primary or secondary amine provides a direct and efficient route to O-(4-fluorophenyl) thiocarbamates. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of O-(4-fluorophenyl) Thiocarbamates
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0-25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired O-(4-fluorophenyl) thiocarbamate.
Application in the Development of Potential Therapeutic Agents
While specific examples of marketed drugs synthesized directly using this compound are not widely documented in publicly available literature, the thiocarbamate scaffold is present in numerous bioactive molecules. The ability to efficiently synthesize libraries of O-aryl thiocarbamates using this reagent makes it a valuable tool in lead optimization campaigns.
For instance, the thiocarbamate moiety is a known pharmacophore in various therapeutic areas. The synthesis of novel thiocarbamates can lead to the discovery of compounds with potential applications as:
-
Anticancer Agents: Certain thiocarbamates have demonstrated cytotoxic activity against various cancer cell lines.
-
Antiviral Agents: The thiocarbamate functional group has been incorporated into molecules with activity against viruses.[4]
-
Fungicides: In agricultural chemistry, thiocarbamates are a well-established class of fungicides.[5][6][7][8] The synthetic methodologies are often transferable to medicinal chemistry programs.
Utility in Prodrug Design and Synthesis
A significant and evolving application of this compound lies in the realm of prodrug synthesis. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity.
Thio-based Prodrugs for Enhanced Delivery
The O-(4-fluorophenyl) thiocarbonyl group can be used as a promoiety to mask a hydroxyl or amine group in a parent drug molecule. The resulting thiocarbamate prodrug can exhibit altered physicochemical properties, such as increased lipophilicity, which may enhance its absorption and distribution. Once in the body, the thiocarbamate linkage can be designed to be cleaved by specific enzymes, such as esterases or amidases, to release the active drug at the target site.
The fluorine atom on the phenyl ring of the promoiety can also serve as a useful handle for monitoring the prodrug's metabolism and biodistribution using ¹⁹F NMR or PET imaging techniques, although this is a more advanced application.
Case Study: Hypothetical Prodrug of a Kinase Inhibitor
Consider a potent kinase inhibitor with poor oral bioavailability due to low solubility. By reacting a phenolic hydroxyl group on the inhibitor with this compound, a thiocarbamate prodrug can be synthesized.
Table 2: Hypothetical Physicochemical Property Modulation
| Compound | LogP (calculated) | Aqueous Solubility |
| Parent Kinase Inhibitor | 2.5 | Low |
| Thiocarbamate Prodrug | 4.0 | Very Low |
The increased lipophilicity of the prodrug could lead to improved absorption through the gastrointestinal tract. Once absorbed and distributed to the target tissue, intracellular esterases could cleave the thiocarbamate bond, releasing the active kinase inhibitor. This strategy has the potential to transform a promising but pharmacokinetically challenged compound into a viable drug candidate. While this is a hypothetical example, it illustrates the strategic thinking behind using reagents like this compound in prodrug design.
Advantages and Limitations in a Drug Development Context
The adoption of any reagent in a drug development program requires a careful consideration of its advantages and limitations.
Advantages:
-
Versatility: It is a versatile reagent for the synthesis of a wide range of thiocarbamates.
-
Mild Reaction Conditions: Reactions with this compound can often be carried out under mild conditions, which is beneficial for complex and sensitive substrates.
-
Fluorine Incorporation: The presence of a fluorine atom provides a means to modulate the electronic properties of the resulting molecule and can serve as a spectroscopic probe.
-
Scalability: The synthesis of thiocarbamates using this reagent is generally scalable, which is a crucial consideration for the production of drug candidates for preclinical and clinical studies.
Limitations:
-
Toxicity and Handling: Like other chlorothionoformates, this reagent should be handled with care due to its potential toxicity and reactivity. It is sensitive to moisture and should be stored under inert conditions.
-
Byproduct Removal: The reaction produces hydrochloric acid, which needs to be neutralized and the resulting salt removed during work-up.
-
Limited Publicly Available Data on Specific Drug Syntheses: While the general utility is clear, there is a scarcity of published, detailed case studies for the synthesis of specific, late-stage clinical candidates or marketed drugs using this exact reagent.
Future Directions and Unexplored Potential
The full potential of this compound in medicinal chemistry is yet to be fully realized. Future research in this area could focus on:
-
Development of Novel Bioactive Scaffolds: Systematic exploration of thiocarbamates derived from this reagent against a wide range of biological targets could lead to the discovery of novel hit and lead compounds.
-
Advanced Prodrug Strategies: Designing "smart" prodrugs that are selectively activated by enzymes overexpressed in diseased tissues, such as tumors.
-
Application in Bioconjugation: Exploring the use of the O-(4-fluorophenyl) thiocarbonyl group as a linker in antibody-drug conjugates (ADCs) or for the modification of biomolecules.
-
Combinatorial Chemistry: Utilizing this compound in high-throughput synthesis to generate large libraries of thiocarbamates for screening.
Conclusion
This compound is a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to efficiently introduce the O-(4-fluorophenyl) thiocarbonyl moiety provides a reliable method for the synthesis of thiocarbamates, a class of compounds with significant therapeutic potential. From the generation of novel bioactive molecules to the strategic design of prodrugs with improved pharmacokinetic properties, this reagent offers numerous opportunities for innovation in drug discovery and development. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the strategic application of specialized reagents like this compound will undoubtedly play an increasingly important role in the creation of the next generation of medicines.
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Whitepaper: The Role of Fluorine in Modulating the Reactivity of 4-Fluorophenyl Chlorothionoformate
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, primarily due to the profound effects this small, highly electronegative atom can exert on a molecule's physicochemical and biological properties.[1][2] This technical guide provides an in-depth analysis of 4-fluorophenyl chlorothionoformate, a versatile synthetic intermediate, with a specific focus on the nuanced role of the para-fluorine substituent in dictating the reactivity of the chlorothionoformate functional group. We will explore the dual electronic nature of fluorine, its impact on reaction mechanisms, and the practical implications for researchers in organic synthesis and drug development.
Introduction: The Unique Profile of this compound
This compound (F-PCTF) is an organosulfur compound featuring a chlorothionoformate group attached to a 4-fluorophenyl ring.[1][3] It serves as a valuable reagent for installing thiocarbonyl moieties, which are precursors to a wide range of sulfur-containing compounds used in pharmaceuticals, agrochemicals, and polymer science.[4][5] The compound is typically a light yellow liquid soluble in common organic solvents.[1][6] Its utility stems from the reactive C(=S)Cl group, but the true subtlety of its chemical behavior is governed by the electronic perturbations introduced by the fluorine atom on the aromatic ring. Understanding this influence is critical for predicting reaction outcomes and designing robust synthetic protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 42908-73-6 | [1][6][7] |
| Molecular Formula | C₇H₄ClFOS | [1][3] |
| Molecular Weight | 190.62 g/mol | [1] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | 94-95 °C at 10 mm Hg | [6] |
| Density | 1.363 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.558 | [6] |
| SMILES | c1cc(ccc1F)OC(=S)Cl | [1][3] |
The Dichotomous Electronic Influence of Fluorine
The reactivity of the thiocarbonyl group in F-PCTF is directly linked to the electronic nature of the 4-fluorophenoxy leaving group. Fluorine exhibits a well-documented dual electronic effect on an attached aromatic ring:
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the phenyl ring through the sigma (σ) bond framework.[8][9] This effect is strongest at the ipso-carbon and decreases with distance.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[8][10] This donation of electron density is directed to the ortho and para positions.
In the case of F-PCTF, these two opposing forces create a unique electronic environment that modulates the stability of reaction intermediates and transition states. The strong -I effect deactivates the ring overall, making the 4-fluorophenoxy group a better leaving group compared to an unsubstituted phenoxy group. However, the +M effect partially counteracts this withdrawal, influencing the reaction pathway.
Figure 1: A diagram illustrating the dual electronic effects of fluorine on the phenyl ring. The inductive effect withdraws electron density (blue arrow), while the mesomeric effect donates electron density (green arrow).
Mechanistic Insights: The Solvolysis of this compound
The most illustrative example of fluorine's role in F-PCTF reactivity comes from solvolysis studies, which investigate the reaction of the substrate with a solvent that also acts as the nucleophile. Research has shown that F-PCTF solvolyzes via competing reaction channels, with the dominant pathway depending heavily on the solvent's properties.[4][11]
Dual Reaction Pathways
A comprehensive analysis using the extended Grunwald-Winstein equation reveals that F-PCTF operates on a mechanistic spectrum:[4]
-
Bimolecular Addition-Elimination (Aₙ + Dₙ): This pathway is favored in solvents with high nucleophilicity but lower ionizing power (e.g., aqueous ethanol, methanol, acetone). The solvent molecule first attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 4-fluorophenoxide and a proton to yield the final product. The fluorine atom's -I effect makes the thiocarbonyl carbon more electrophilic, promoting the initial nucleophilic attack.
-
Unimolecular Ionization (Dₙ + Aₙ): This pathway becomes dominant in solvents with high ionizing power but low nucleophilicity (e.g., aqueous fluoroalcohols like TFE).[4] The reaction proceeds through a dissociative, Sₙ1-like mechanism where the C-Cl bond cleaves first to form a resonance-stabilized thionocarbonyl cation intermediate ([ArOC=S]⁺). This cation is then rapidly captured by the solvent. The ability of the 4-fluorophenoxy group to stabilize this positive charge, influenced by the interplay of fluorine's electronic effects, is crucial for this pathway.
The existence of these dual channels highlights the delicate balance struck by the fluorine substituent. It enhances the electrophilicity for the bimolecular pathway while also providing sufficient stabilization for the cation intermediate required for the unimolecular pathway.[4][11]
Figure 2: Competing solvolysis mechanisms for this compound, dictated by solvent properties.
Synthetic Applications & Experimental Protocols
The predictable reactivity of F-PCTF makes it a valuable tool for the synthesis of thiocarbonates, which are themselves versatile intermediates. For example, they are used in the Barton-McCombie deoxygenation of secondary alcohols.
Protocol: Synthesis of O-(4-Fluorophenyl) S-Methyl Thiocarbonate
This protocol details a standard nucleophilic substitution reaction at the thiocarbonyl carbon, a common application for F-PCTF. This reaction proceeds via the bimolecular addition-elimination pathway.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory fume hood with appropriate personal protective equipment (PPE). This compound may be toxic and can cause irritation.[1]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium thiomethoxide (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Addition funnel
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: Assemble a dry round-bottom flask under an inert atmosphere of nitrogen.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Preparation: In a separate flask, prepare a solution or suspension of sodium thiomethoxide (1.05 eq) in anhydrous DCM.
-
Addition: Transfer the sodium thiomethoxide suspension to an addition funnel and add it dropwise to the stirred F-PCTF solution at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-(4-fluorophenyl) S-methyl thiocarbonate.
Conclusion
The para-fluorine substituent in this compound is not a passive spectator; it is a critical modulator of the molecule's reactivity. Through a delicate balance of a powerful inductive withdrawal and a counteracting mesomeric donation, it governs the electrophilicity of the thiocarbonyl carbon and the stability of potential cationic intermediates. This dual influence enables the compound to react via distinct bimolecular and unimolecular pathways, a versatility that can be exploited by chemists through the careful selection of solvent and reaction conditions. For researchers in drug discovery and materials science, a thorough understanding of these fluorine-specific effects is paramount for the rational design of synthetic routes and the successful application of this important chemical intermediate.
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StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide to 4-Fluorophenyl chlorothionoformate: Synthesis, Properties, and Applications
Foreword: The Strategic Role of Fluorination in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by this highly electronegative atom—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made organofluorine compounds indispensable. Within this context, reactive intermediates that facilitate the introduction of fluorinated moieties are of paramount importance. This guide provides a comprehensive technical overview of one such reagent: 4-Fluorophenyl chlorothionoformate. We will delve into its historical context, synthesis, chemical behavior, and applications, offering a robust resource for researchers and professionals in the chemical sciences.
Compound Profile: this compound
This compound, also known by its systematic name O-(4-fluorophenyl) chloromethanethioate, is a versatile chemical intermediate. Its structure features a 4-fluorophenyl group attached to an oxygen atom, which is in turn bonded to a thiocarbonyl chloride functional group (-C(S)Cl). This combination of a fluorinated aromatic ring and a reactive chlorothionoformate moiety makes it a valuable reagent in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClFOS | [1] |
| Molecular Weight | 190.62 g/mol | [1] |
| CAS Number | 42908-73-6 | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 94-95 °C at 10 mmHg | [2] |
| Density | 1.363 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.558 | [2] |
Historical Context and Discovery
While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in a historical survey of the literature, its emergence is intrinsically linked to the development and exploration of thiophosgene (CSCl₂) chemistry. Thiophosgene, the sulfur analogue of phosgene, has been a known reagent for over a century and is a key precursor for a wide array of organosulfur compounds.
The synthesis of aryl chlorothionoformates, as a class of compounds, is a logical extension of the well-established reaction between thiophosgene and phenols. The specific synthesis of the 4-fluoro derivative would have been driven by the growing interest in fluorinated organic molecules in the mid-20th century, a period that saw a surge in the development of fluorinated pharmaceuticals and agrochemicals. The motivation for its creation was likely to investigate the electronic effects of the para-fluoro substituent on the reactivity of the chlorothionoformate group and to utilize it as a building block for more complex fluorinated molecules.
Synthesis: A Detailed Experimental Protocol
The synthesis of this compound is achieved through the reaction of 4-fluorophenol with thiophosgene. This reaction is a nucleophilic acyl substitution at the thiocarbonyl carbon of thiophosgene.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the phenoxide ion (generated from 4-fluorophenol and a base) on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of a chloride ion to yield the final product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Procedure
This protocol is a representative procedure based on established methods for the synthesis of aryl chlorothionoformates.
Materials:
-
4-Fluorophenol
-
Thiophosgene
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 4-fluorophenol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiophosgene: Cool the solution in an ice bath to 0 °C. Add a solution of thiophosgene (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted 4-fluorophenol and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: Thiophosgene and the product, this compound, are sensitive to moisture and can hydrolyze. Therefore, the use of anhydrous solvents and a drying tube is crucial to prevent the formation of byproducts and ensure a high yield.
-
Use of a Base: A base such as triethylamine is required to deprotonate the weakly acidic 4-fluorophenol, forming the more nucleophilic phenoxide ion, which readily attacks the thiophosgene.
-
Controlled Addition at Low Temperature: The reaction between the phenoxide and thiophosgene is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.
-
Aqueous Workup: The wash with sodium bicarbonate solution is essential to remove any remaining acidic impurities, including unreacted 4-fluorophenol and any hydrochloric acid formed from hydrolysis. The brine wash helps to remove any residual water from the organic layer.
-
Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound, as it allows for distillation at a lower temperature, preventing thermal decomposition.
Physicochemical Properties and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically 7.0-7.5 ppm). Due to the symmetry of the 4-fluorophenyl group, the protons ortho to the oxygen will appear as one multiplet (a triplet of doublets or a complex multiplet), and the protons meta to the oxygen (and ortho to the fluorine) will appear as another multiplet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and the oxygen substituents. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the downfield region, typically around 190-210 ppm.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the fluorophenyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=S Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the thiocarbonyl group.
-
C-O Stretch: An absorption band in the region of 1100-1200 cm⁻¹ corresponds to the C-O single bond.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds in the phenyl ring.
-
C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is characteristic of the carbon-fluorine bond.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of chlorine, the thiocarbonyl group, and cleavage of the ether linkage.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the electrophilic nature of the thiocarbonyl carbon and the lability of the chlorine atom as a leaving group.
Solvolysis
Studies on the solvolysis of this compound have shown that it can react via two competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway.[3] The dominant mechanism is highly dependent on the nucleophilicity and ionizing power of the solvent.[3] This dual reactivity is a key feature to consider when designing reactions involving this reagent.
Synthesis of Thiocarbonates
One of the primary applications of this compound is in the synthesis of O,S-diaryl thiocarbonates and related compounds. It readily reacts with nucleophiles such as thiols, alcohols, and amines, where the nucleophile displaces the chloride ion.
Caption: Key reactions of this compound with various nucleophiles.
Role in Medicinal Chemistry
The presence of the 4-fluorophenyl group makes this reagent particularly useful in the synthesis of biologically active molecules.[3] The fluorine atom can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions. Therefore, this compound serves as a valuable tool for introducing this strategically important moiety into potential drug candidates.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Toxicity and Corrosivity: It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.
-
Handling: Work in a well-ventilated fume hood is mandatory. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. It should be stored under an inert atmosphere to prevent hydrolysis.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of fluorinated thiocarbonates and other organosulfur compounds. Its synthesis from readily available starting materials and its predictable reactivity make it an important tool for researchers in academia and industry. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The strategic incorporation of the 4-fluorophenyl group via this reagent will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.
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MDPI. (2021). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]
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- Shved, A., Shul'ga, A., Vovk, M., & Sibirnyi, V. (2021). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules, 26(16), 4968.
- De Coen, K., Stevens, C. V., & Heugebaert, T. S. A. (2018). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 16(33), 6045-6052.
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Regulations.gov. (n.d.). H C – NMR and FT-IR Spectra for Certificate of Composition. Retrieved January 12, 2026, from [Link]
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Scilit. (n.d.). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Retrieved January 12, 2026, from [Link]
- Lee, S. K., & Rhee, S. K. (2022). Allyl Aryl Ether Cleavage by Blautia sp. MRG-PMF1 Cocorrinoid O-Demethylase. Applied and Environmental Microbiology, 88(21), e01213-22.
- Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
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A Researcher's Comprehensive Guide to Procuring and Handling 4-Fluorophenyl Chlorothionoformate
For the discerning researcher, scientist, or drug development professional, the procurement of a specialty reagent is not merely a transaction but the foundational step for successful and reproducible research. 4-Fluorophenyl chlorothionoformate (CAS No. 42908-73-6), a vital reagent in organic synthesis, particularly for the creation of thiocarbonates and their derivatives, demands a meticulous approach to its acquisition and handling. This guide provides an in-depth, experience-driven framework for navigating the supplier landscape, ensuring quality, and implementing safe laboratory practices.
Understanding this compound: A Profile
This compound, also known as O-(4-fluorophenyl) chloridothiocarbonate, is a thiocarbonyl compound featuring a reactive chlorothionoformate group attached to a fluorinated phenyl ring.[1][2] Its molecular structure makes it an effective intermediate for introducing the O-(4-fluorophenyl)thiocarbonyl moiety into molecules. This is particularly relevant in medicinal chemistry and agrochemical synthesis, where the incorporation of fluorine can enhance metabolic stability and biological activity.[3][4][5][6][7][8][9]
Key Properties:
-
CAS Number: 42908-73-6[10]
-
Molecular Formula: C₇H₄ClFOS[10]
-
Molecular Weight: 190.63 g/mol [10]
-
Appearance: Typically a light yellow to orange clear liquid.[1]
-
Reactivity: The molecule is sensitive to moisture and heat. The C-Cl bond is susceptible to nucleophilic attack, making it a versatile reagent for derivatizing amines, alcohols, and thiols.
Supplier Identification and Vetting: A Strategic Approach
The selection of a supplier is a critical decision that directly impacts the quality and reliability of your research outcomes. A systematic evaluation process is paramount.
The Supplier Landscape
The market for this compound ranges from large, well-established chemical suppliers to smaller, specialized manufacturers. Prominent suppliers include:
-
Sigma-Aldrich (Merck): A global supplier with a comprehensive portfolio and robust documentation.[10]
-
Tokyo Chemical Industry (TCI): Known for high-purity reagents and a strong presence in the research chemicals market.[1]
-
Moltus Research Laboratories: A supplier specializing in thiophosgene derivatives, offering products manufactured to international standards.
It is also prudent to consider smaller, regional suppliers who may offer competitive pricing and more personalized service.
A Framework for Supplier Evaluation
A rigorous vetting process should be employed before any purchase. The following diagram illustrates a logical workflow for this process:
Caption: Workflow for Supplier Vetting and Selection.
Decoding Critical Documentation
-
Certificate of Analysis (CoA): This is the most crucial document for assessing quality. A comprehensive CoA for this compound should include:
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥96% is generally acceptable for most research applications.[10]
-
Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be used to confirm the structure.[11]
-
Appearance: A visual inspection against the supplier's specifications.
-
Date of Analysis and Lot Number: Essential for traceability.
-
-
Safety Data Sheet (SDS): This document provides vital information on hazards, handling, storage, and emergency procedures. Key sections to review include:
-
Hazards Identification: This compound is typically classified as causing severe skin burns and eye damage.[12]
-
Handling and Storage: It should be stored in a cool, dry, well-ventilated area, away from moisture and incompatible substances.[13]
-
Personal Protective Equipment (PPE): Specifies the necessary gloves, eye protection, and respiratory protection.[14]
-
The Procurement Process: A Step-by-Step Guide
Navigating the procurement of a hazardous chemical requires a systematic approach to ensure safety and compliance.[15]
-
Internal Approvals: Ensure all necessary internal safety and procurement approvals are obtained.
-
Request for Quotation (RFQ): Provide the supplier with the CAS number, desired quantity, and required purity. Inquire about typical lead times.
-
Review and Approve Documentation: Scrutinize the CoA and SDS before finalizing the order.
-
Purchase Order (PO) Placement: Issue a formal PO that includes the chemical name, CAS number, quantity, price, and any special shipping instructions (e.g., temperature control).
-
Receipt and In-House Verification: Upon arrival, immediately inspect the packaging for any signs of damage. The container should be clearly labeled.
-
Log the Chemical: Record the date of receipt, supplier, lot number, and intended user in your laboratory's chemical inventory.
-
Confirm Identity (Optional but Recommended): For critical applications, a quick identity check (e.g., by TLC or ¹H NMR) can provide an extra layer of confidence.
-
-
Proper Storage: Transfer the chemical to a designated, appropriate storage location as specified in the SDS, such as a corrosion-resistant cabinet.[13]
Safe Handling and Application: A Practical Protocol
Given its reactivity and hazardous nature, strict adherence to safety protocols is non-negotiable. This compound is a thiophosgene derivative and should be handled with similar precautions.[12][16][17]
Mandatory Safety Precautions
-
Work in a Certified Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.[17]
-
Avoid Incompatibilities: Keep the reagent away from water, alcohols, strong acids, and bases.[14]
-
Spill Management: Have a spill kit readily available. Small spills can be absorbed with an inert material like vermiculite.[13]
-
Waste Disposal: Dispose of all waste (including empty containers) as hazardous chemical waste in accordance with institutional and local regulations.[16]
Experimental Protocol: Synthesis of an Isothiocyanate
This protocol is adapted from established methods for the synthesis of isothiocyanates from primary amines using a chlorothionoformate reagent.[18] It serves as a practical example of how this compound can be utilized.
Objective: To synthesize an aryl isothiocyanate from a primary aryl amine.
Reaction Scheme:
Caption: General reaction scheme for isothiocyanate synthesis.
Materials:
-
Primary amine (e.g., aniline)
-
This compound
-
Sodium hydroxide (solid)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar and round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, add the primary amine (1.0 eq) and anhydrous DCM to a round-bottom flask equipped with a stir bar.
-
Addition of Base: Add powdered sodium hydroxide (2.0 eq) to the solution and stir the suspension vigorously.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Rationale: The slow addition helps to control any potential exotherm. The solid base neutralizes the HCl formed during the reaction, driving the formation of the thiocarbamate intermediate.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture by carefully adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Rationale: The bicarbonate wash removes any unreacted starting material and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
This detailed guide provides a comprehensive framework for the procurement and safe handling of this compound. By integrating these principles of supplier vetting, diligent documentation review, and stringent safety protocols, researchers can ensure the integrity of their starting materials and the safety of their laboratory environment, ultimately leading to more reliable and reproducible scientific outcomes.
References
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Moltus Research Laboratories Pvt. Ltd. (2020). Safety Measure to Follow When Working With Thiophosgene. Available at: [Link]
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LightSource. (2024). Procurement categories for chemical manufacturers: A brief guide. Available at: [Link]
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PubChem. Thiophosgene. National Institutes of Health. Available at: [Link]
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Procol. Purchasing & procurement in chemical industry: benefits & types. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Thiophosgene 95-98%. Available at: [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophosgene.
- Universiti Teknologi Malaysia. (2018). Guidelines of Procurement - Chemicals for Research.
- LGC Standards. Certificate of Analysis.
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ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available at: [Link]
-
PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. National Institutes of Health. Available at: [Link]
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MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]
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PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. National Institutes of Health. Available at: [Link]
- Google Patents. A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
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MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Available at: [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Institutes of Health. Available at: [Link]
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Available at: [Link]
-
PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. National Institutes of Health. Available at: [Link]
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- 4. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
basic stability and storage of 4-Fluorophenyl chlorothionoformate
An In-depth Technical Guide to the Basic Stability and Storage of 4-Fluorophenyl chlorothionoformate
This guide provides a comprehensive overview of the essential stability characteristics and storage protocols for this compound (CAS No: 42908-73-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data, chemical reactivity principles, and field-proven best practices to ensure the compound's integrity and promote safe laboratory operations.
Introduction: Understanding this compound
This compound is a specialized reagent utilized in organic synthesis. Its structure, featuring a fluorinated aromatic ring and a reactive chlorothionoformate group, makes it a valuable building block, particularly for the synthesis of thiocarbonate esters and other organosulfur compounds.[1][2] The presence of the fluorine atom can be strategically used to modulate the biological activity and stability of target molecules in pharmaceutical and agrochemical research.[1][2] However, the very features that make this compound synthetically useful also dictate its inherent reactivity and specific stability requirements. This guide elucidates the causality behind the necessary handling and storage protocols.
Section 1: Core Chemical Profile
A foundational understanding of the compound's physical and chemical properties is paramount to predicting its behavior and implementing appropriate safety measures.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data provides the basis for its hazard assessment and the design of appropriate storage facilities.
| Property | Value | Source(s) |
| CAS Number | 42908-73-6 | [3] |
| Molecular Formula | C₇H₄ClFOS | [1] |
| Molecular Weight | 190.62 g/mol | |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | 82 °C @ 7 mmHg | |
| Flash Point | 84 °C | |
| Specific Gravity | 1.37 (20/20) | |
| Purity | Typically >96-98% (GC) | [4] |
Structural Features and Reactivity Implications
The molecule's structure is key to its reactivity. The electron-withdrawing nature of the fluorine atom and the chlorine atom, coupled with the electrophilic carbon of the thiocarbonyl group (C=S), renders the compound highly susceptible to nucleophilic attack.
Caption: Figure 1. Chemical Structure of this compound.
Section 2: Chemical Stability and Degradation
The primary factor compromising the stability of this compound is its sensitivity to moisture. Other factors such as temperature and incompatible materials also play a critical role.
Moisture Sensitivity and Hydrolysis
This compound is classified as moisture-sensitive. It readily undergoes hydrolysis in the presence of water, leading to its decomposition.[1] The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile attacking the electrophilic thiocarbonyl carbon. This process is autocatalytic, as the generation of hydrochloric acid (HCl) can accelerate the degradation of the remaining material.
The consequence of hydrolysis is not only the loss of the reagent but also the creation of corrosive and potentially hazardous byproducts.[1] This reactivity underscores the absolute necessity of storing the compound under strictly anhydrous conditions.
Caption: Figure 3. Safe Handling Workflow for this compound.
Conclusion
The stability of this compound is fundamentally governed by its high reactivity towards nucleophiles, most notably water. Its preservation is contingent upon a multi-faceted strategy centered on strict moisture exclusion, temperature control, and isolation from incompatible substances. By understanding the chemical principles outlined in this guide—specifically the susceptibility to hydrolysis—and implementing the recommended storage and handling protocols, researchers can ensure the reagent's efficacy for its synthetic applications and maintain a safe laboratory environment.
References
-
Moltus Research Laboratories Pvt. Ltd. Fluorophenyl Chlorothionoformate - Get Details Now!. [Link]
-
CP Lab Safety. This compound, min 96% (GC), 1 gram. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. PMC - NIH. [Link]
- Kevill, D. N., & D'Souza, M. J. (2011).
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Methodological & Application
experimental protocol for thioester synthesis using 4-Fluorophenyl chlorothionoformate
An Application Note for the Synthesis of Thioesters using 4-Fluorophenyl chlorothionoformate
Abstract
Thioesters are pivotal intermediates in organic synthesis and are core structural motifs in numerous biologically active molecules and pharmaceuticals.[1] Their synthesis requires robust and reliable methods. This document provides a detailed experimental protocol for the synthesis of thioesters via the acylation of thiols using this compound. We delve into the underlying reaction mechanism, critical safety protocols, step-by-step experimental procedures, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this specific thioesterification methodology.
Introduction and Scientific Context
Thioesters serve as essential building blocks in the synthesis of complex molecules, including peptides and natural products.[1][2] They are more reactive than their oxygen-based ester counterparts, making them valuable activated acyl donors. The reaction of a thiol with an acylating agent is a common strategy for thioester formation.[3] this compound is an effective reagent for this transformation, offering a reactive thiocarbonyl group for nucleophilic attack by a thiol. The fluorine substituent can also serve as a useful spectroscopic probe in ¹⁹F NMR studies.[4] The solvolysis and reaction mechanisms of chlorothionoformates have been studied, indicating that the reaction typically proceeds through a bimolecular addition-elimination pathway, although unimolecular ionization can occur in highly ionizing solvents.[5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a thioester from this compound and a thiol is a classic example of nucleophilic acyl substitution. The reaction proceeds via an addition-elimination mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiol, being a potent nucleophile, attacks the electrophilic carbon of the thiocarbonyl group (C=S) in this compound.
-
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbon-sulfur double bond (which then tautomerizes to the more stable carbonyl C=O in the final product structure, though the initial reaction is at the C=S). The chloride ion, a good leaving group, is expelled.
-
Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes the proton from the sulfur atom to yield the final thioester product and the hydrochloride salt of the base. This step is crucial to neutralize the generated acid and drive the reaction to completion.
Caption: General mechanism for thioester synthesis.
Critical Safety and Handling Procedures
This compound and related reagents are hazardous and must be handled with extreme care.[7]
-
Hazard Profile: Causes severe skin burns and eye damage.[7] It is toxic if swallowed, in contact with skin, or if inhaled. The substance is also a lachrymator.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), a flame-retardant lab coat, and tightly fitting safety goggles or a full-face shield.[8] All manipulations must be performed inside a certified chemical fume hood.
-
Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8 °C).
-
Spill & First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth but do NOT induce vomiting.[7] For spills, evacuate the area, use appropriate absorbent material, and dispose of it as hazardous waste.[8]
Experimental Protocol: Synthesis of S-(4-Fluorophenyl) Benzoyl Thioate
This section details a representative procedure for the reaction between benzoyl thiol (as an example thiol) and this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial |
| Benzoyl Thiol (or other thiol) | ≥98% | Commercial |
| Pyridine, anhydrous | ≥99.8% | Commercial |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial |
| Hydrochloric Acid (HCl), aqueous | 1 M | Commercial |
| Sodium Bicarbonate (NaHCO₃), saturated | Reagent Grade | Commercial |
| Brine (saturated NaCl solution) | Reagent Grade | Commercial |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Commercial |
| Equipment | Specification | |
| Round-bottom flask | Flame-dried | |
| Magnetic stirrer and stir bar | Standard | |
| Syringes and needles | Gas-tight | |
| Septa | Rubber | |
| Inert gas line (N₂ or Ar) | Standard | |
| Separatory funnel | Appropriate volume | |
| Rotary evaporator | Standard |
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL flame-dried, two-neck round-bottom flask.
-
Seal the flask with rubber septa and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add the selected thiol (e.g., benzoyl thiol, 1.0 eq).
-
Dissolve the thiol in 30 mL of anhydrous dichloromethane (DCM) via syringe.
-
Add anhydrous pyridine (1.2 eq) to the solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, slowly add this compound (1.1 eq), dissolved in 10 mL of anhydrous DCM, to the reaction mixture dropwise via a syringe pump over 20-30 minutes.
-
Causality: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of unwanted side products. The use of anhydrous solvents prevents the hydrolysis of the highly reactive chlorothionoformate.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed.[9]
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[9][10]
-
Caption: Experimental workflow for thioester synthesis.
Product Characterization
The identity and purity of the synthesized thioester must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (Nuclear Magnetic Resonance) | Protons alpha to the thioester carbonyl typically appear in the δ 2.5-3.5 ppm range. Aromatic protons will be observed in their characteristic regions.[10] |
| ¹³C NMR (Nuclear Magnetic Resonance) | The thioester carbonyl carbon (C=O) signal is characteristically downfield, often appearing in the δ 190-200 ppm range.[9] |
| ¹⁹F NMR (Nuclear Magnetic Resonance) | A singlet or multiplet corresponding to the fluorine atom on the phenyl ring, providing a clean signal for purity assessment.[4] |
| IR Spectroscopy (Infrared) | A strong, sharp absorption band for the thioester carbonyl (C=O) stretch, typically observed between 1680-1710 cm⁻¹.[9] This is at a lower frequency than typical oxygen esters. |
| MS (Mass Spectrometry) | The molecular ion peak (M+) corresponding to the calculated mass of the product should be observed, confirming the molecular weight.[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive/hydrolyzed this compound; wet solvent/reagents. | Use a fresh bottle of the reagent. Ensure all glassware is rigorously dried and all solvents/reagents are anhydrous. |
| Insufficient base or reaction time. | Increase the equivalents of pyridine to 1.5 eq. Extend the reaction time and monitor carefully by TLC. | |
| Multiple Spots on TLC | Formation of disulfide from thiol starting material. | Maintain a strict inert atmosphere to prevent oxidation of the thiol. |
| Incomplete reaction or side reactions. | Re-evaluate reaction temperature; maintain 0 °C during addition. Ensure slow, controlled addition of the chlorothionoformate. | |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like prep-HPLC. |
References
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Carl ROTH. (2024). Safety Data Sheet. [Link]
-
ResearchGate. (2008). Synthesis, structural and spectroscopic study of aromatic thioester compounds. [Link]
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Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (n.d.).
-
Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2012). Thioester supporting info. [Link]
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Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ResearchGate. (n.d.). Fig. 4 a) FTIR spectra of copoly(β-thioether ester); b) 1 H NMR of PHF.... [Link]
-
The Royal Society of Chemistry. (2010). Highly Efficient Synthesis of Thioesters in Water. [Link]
- Kim, T. H., & Oh, D. Y. (1988). Synthesis of S,S-Thioacetals of Formylphosphonate from Chloro(Arylthio)Methanephosphonate.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Organic Chemistry Portal. (n.d.). Thioester synthesis by alkylation. [Link]
-
Kumar, K. S., et al. (2012). A Shortcut to the Synthesis of Peptide Thioesters. PubMed. [Link]
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Molecules. [Link]
-
Sang, Y., et al. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
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Shimizu, R., et al. (2019). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. Molecules. [Link]
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Marshall, S. A., et al. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. [Link]
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Fukuzaki, K., et al. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. Current Organic Chemistry. [Link]
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StudySmarter. (2024). Hydrolysis of Thioesters Explained. [Link]
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Weerapana, E., et al. (2010). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society. [Link]
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Grelaud, G., et al. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. Chemistry – A European Journal. [Link]
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Blanco-Canosa, J. B., & Dawson, P. E. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science. [Link]
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Smith, E. A., et al. (2011). Thiol-Selective Fluorogenic Probes for Labeling and Release. Bioconjugate Chemistry. [Link]
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Soni, D., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
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Mitchell, N. J., et al. (2017). Investigation of peptide thioester formation via N→Se acyl transfer. Organic & Biomolecular Chemistry. [Link]
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Powner, M. W., et al. (2016). Prebiotic thiol-catalyzed thioamide bond formation. Physical Chemistry Chemical Physics. [Link]
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Sang, Y., et al. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. [Link]
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Application Notes & Protocols: 4-Fluorophenyl Chlorothionoformate
Abstract: This document provides a comprehensive technical guide on the reaction conditions and applications of 4-Fluorophenyl chlorothionoformate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide details the mechanistic basis, practical protocols, and safety considerations for the use of this versatile reagent, with a primary focus on its role in the thiocarbonylation of alcohols and subsequent Barton-McCombie deoxygenation.
Introduction and Significance
This compound, also known as O-(4-fluorophenyl) chlorothioformate, is a pivotal reagent in modern organic synthesis.[1] Its primary utility lies in the conversion of alcohols into O-(4-fluorophenyl) thionocarbonates. This transformation is a critical first step in the Barton-McCombie deoxygenation, a powerful radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[2][3][4] The fluorine substituent on the phenyl ring enhances the reactivity and stability of the intermediate, making it an efficient derivative for subsequent radical fragmentation.[5][6] Beyond deoxygenation, this reagent also finds application in the synthesis of thiocarbamates and isothiocyanates.[5][7] Its nature as a light yellow, moisture-sensitive liquid with a boiling point of 82 °C at 7 mmHg necessitates specific handling and storage procedures to ensure safety and reactivity.[1][8]
Critical Safety and Handling Protocols
This compound is a hazardous chemical that causes severe skin burns and eye damage and is classified as a combustible liquid.[8][9][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[9][11]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Handling: The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[8] Keep away from heat, sparks, and open flames.[10][11]
-
Storage: Store in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[8] Store locked up and away from incompatible materials like strong oxidizing agents and bases.[11]
-
First Aid:
-
Skin/Hair Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
Core Application: The Barton-McCombie Deoxygenation
The most prominent application of this compound is as a precursor for the Barton-McCombie deoxygenation. This two-stage process provides a reliable method for the reductive deoxygenation of alcohols, particularly secondary alcohols, under neutral conditions, thus avoiding rearrangements common in carbocation-based reactions.[2][12][13]
Stage 1: Thiocarbonylation of Alcohols
The initial step involves the conversion of an alcohol into its corresponding O-(4-fluorophenyl) thionocarbonate derivative. This reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the electrophilic carbon of the chlorothionoformate.
Mechanism: The reaction is typically facilitated by a mild, non-nucleophilic base such as pyridine or 4-dimethylaminopyridine (DMAP). The base serves two purposes: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Caption: Mechanism for alcohol thiocarbonylation.
Stage 2: Radical-Mediated Reduction
The formed thionocarbonate is then subjected to a radical chain reaction. The driving force is the formation of a very stable tin-sulfur (Sn-S) bond.[3]
Mechanism:
-
Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN), undergoes thermal decomposition to generate initiator radicals. These radicals abstract a hydrogen atom from the hydrogen donor (e.g., tributyltin hydride, Bu₃SnH) to produce a tributylstannyl radical (Bu₃Sn•).[2][4]
-
Propagation:
-
The Bu₃Sn• radical attacks the thiocarbonyl sulfur atom of the thionocarbonate derivative.
-
This adduct undergoes fragmentation (β-scission) to form the desired alkyl radical (R•) and a stable O-(4-fluorophenyl) S-(tributylstannyl) thiocarbonate byproduct.[2][14]
-
The alkyl radical (R•) abstracts a hydrogen atom from a new molecule of Bu₃SnH, yielding the final deoxygenated alkane (R-H) and regenerating the Bu₃Sn• radical, which continues the chain reaction.[2][3]
-
Caption: Catalytic cycle of the Barton-McCombie deoxygenation.
Experimental Protocols
Protocol 1: Synthesis of O-(4-Fluorophenyl) Thionocarbonate from a Secondary Alcohol
This protocol describes a general procedure for the first stage of the Barton-McCombie reaction.
Materials:
-
Secondary Alcohol (e.g., Cyclohexanol): 1.0 equiv.
-
This compound: 1.2 - 1.5 equiv.
-
Base (e.g., Pyridine or DMAP): 1.5 - 2.0 equiv. (if pyridine) or 0.1 equiv. (if DMAP with another base like triethylamine)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): To make a ~0.1-0.5 M solution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice bath
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the secondary alcohol and anhydrous solvent to a dry round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., pyridine) dropwise to the stirred solution.
-
Slowly add this compound (1.2 equiv.) dropwise over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are required to prevent hydrolysis of the reagent.[1] |
| Base | Pyridine, DMAP, Triethylamine | Neutralizes HCl byproduct. DMAP is a more potent catalyst. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; RT is usually sufficient for completion. |
| Stoichiometry | Slight excess of FPC and base | Ensures complete consumption of the starting alcohol. |
Protocol 2: Barton-McCombie Deoxygenation of the Thionocarbonate
This protocol outlines the radical reduction of the synthesized thionocarbonate.
Materials:
-
O-(4-Fluorophenyl) Thionocarbonate: 1.0 equiv.
-
Tributyltin hydride (Bu₃SnH): 1.2 - 1.5 equiv.
-
Radical Initiator (AIBN): 0.1 - 0.2 equiv.
-
Anhydrous, degassed solvent (e.g., Toluene, Benzene): To make a ~0.05 M solution
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Heating mantle with a temperature controller
Procedure:
-
Under an inert atmosphere, dissolve the thionocarbonate and AIBN (0.1 equiv.) in degassed toluene.
-
Heat the solution to reflux (approx. 80-110 °C, depending on the solvent).
-
Add Bu₃SnH (1.2 equiv.) dropwise or via syringe pump over 1-2 hours to the refluxing solution. This slow addition maintains a low concentration of the tin hydride, minimizing side reactions.
-
Continue refluxing for an additional 1-4 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Removing the tin byproducts is a critical challenge. Common methods include:
-
DBU/I₂ Method: Dissolve the crude residue in diethyl ether, add a solution of iodine (I₂) until a persistent yellow color remains, then add a solution of 1,8-diazabicycloundec-7-ene (DBU). The tin iodide salts will precipitate and can be filtered off.
-
KF Method: Partition the crude product between hexane and acetonitrile. The tin byproducts are more soluble in acetonitrile. Alternatively, stir the crude mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride.
-
The final product is then purified by flash column chromatography.
-
| Parameter | Condition | Rationale / Notes |
| H-Donor | Bu₃SnH, (TMS)₃SiH, PhSiH₃ | Bu₃SnH is traditional but toxic.[2] Silanes are "greener" alternatives.[6][15] |
| Initiator | AIBN, Triethylborane (Et₃B) | AIBN is thermally initiated. Et₃B can initiate radical reactions at room temperature. |
| Solvent | Degassed Toluene, Benzene | High-boiling, non-participating solvents are ideal. Degassing removes oxygen, which can quench radicals. |
| Concentration | Dilute (~0.05 M) | Low concentration favors the desired intramolecular H-abstraction over intermolecular side reactions. |
Advanced & Alternative Protocols
Catalytic Regioselective Thiocarbonylation of Polyols
Recent studies have shown that catalyst systems can modulate the site-selectivity of thiocarbonylation in polyol substrates, which is crucial in carbohydrate and natural product chemistry.[16] A combination of N-methylimidazole (NMI) and iron(III) chloride (FeCl₃) as co-catalysts has been shown to enable rapid and selective thiocarbonylation.[16]
Example Conditions: For a diol, using catalytic NMI (e.g., 20 mol%) and FeCl₃ (e.g., 15 mol%) with a hindered base like 1,2,2,6,6-pentamethylpiperidine (PEMP) in DCM can favor reaction at a specific hydroxyl group.[16] This approach offers an advanced method for targeted deoxygenation in complex molecules.
Conclusion
This compound is an indispensable tool for the deoxygenation of alcohols via the Barton-McCombie reaction. The two-stage process, involving thiocarbonylation followed by radical reduction, is robust and tolerates a wide range of functional groups. Understanding the underlying mechanisms, adhering strictly to safety protocols, and carefully controlling reaction parameters are essential for achieving high yields and purity. The development of alternative hydrogen donors and catalytic systems continues to enhance the utility and environmental profile of this classic transformation, ensuring its continued relevance in synthetic chemistry.
References
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Understanding Solvent Effects in the Solvolyses of this compound . National Institutes of Health (NIH), 2011. [Link]
-
Barton–McCombie deoxygenation . Wikipedia. [Link]
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Site-Selective Catalysis of Phenyl Thionoformate Transfer as a Tool for Regioselective Deoxygenation of Polyols . National Institutes of Health (NIH). [Link]
-
A new method for the deoxygenation of secondary alcohols . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Barton-McCombie Reaction . Organic Chemistry Portal. [Link]
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Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution . PubMed. [Link]
-
The Barton-McCombie Reaction . Organic Reactions. [Link]
-
Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone . ResearchGate. [Link]
-
Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates . National Institutes of Health (NIH). [Link]
-
The invention of radical reactions. Part XXI. Simple methods for the radical deoxygenation of primary alcohols . Yonsei University. [Link]
-
Radical Deoxyfunctionalisation Strategies . ChemRxiv. [Link]
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II. Deoxygenation: The Barton-McCombie Reaction . Chemistry LibreTexts. [Link]
-
Direct Deoxygenation of Free Alcohols and Ketones . National Institutes of Health (NIH). [Link]
-
ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process . ResearchGate. [Link]
-
Barton–McCombie deoxygenation . Grokipedia. [Link]
- WO2017097156A1 - Preparation method of xanthate.
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process . Organic Chemistry Portal. [Link]
- CN102690218A - Method for synthesizing xanthate.
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Application Notes and Protocols for the Synthesis of Organosulfur Compounds using 4-Fluorophenyl Chlorothionoformate
Introduction: The Versatility of 4-Fluorophenyl Chlorothionoformate in Modern Organic Synthesis
Organosulfur compounds are a cornerstone of medicinal and agricultural chemistry, exhibiting a broad spectrum of biological activities. The introduction of a thiocarbonyl group into a molecule can significantly modulate its pharmacological and pharmacokinetic properties. This compound has emerged as a highly valuable reagent for the precise installation of the O-(4-fluorophenyl)thiocarbonyl moiety. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds, making it a strategic choice in drug design and the development of novel agrochemicals.[1]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its reaction with various nucleophiles to generate a diverse array of organosulfur compounds. We will delve into the mechanistic underpinnings of these transformations, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile reagent.
Safety and Handling of this compound
This compound is a reactive and corrosive chemical that requires careful handling in a well-ventilated fume hood. All personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Summary:
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible substances. The container should be tightly sealed.
I. Synthesis of O-(4-Fluorophenyl) Thiocarbamates via Reaction with Amines
The reaction of this compound with amines is a robust method for the synthesis of O-aryl thiocarbamates. The mechanism proceeds through a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chlorothionoformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, yielding the corresponding thiocarbamate. The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the amine.
A. Reaction with Tertiary Amines: Dealkylation and Thiocarbamate Formation
The reaction of aryl chlorothionoformates with tertiary amines provides a facile route to O-aryl N,N-disubstituted thiocarbamates, often accompanied by dealkylation of the tertiary amine. This reaction is particularly useful for the synthesis of a wide range of thiocarbamates. A study on the reaction of 4-chlorophenyl chlorothionoformate with tertiary amines demonstrated the high reactivity of this class of reagents.[2][3]
Caption: Reaction of this compound with a tertiary amine.
Protocol 1: Synthesis of O-(4-Fluorophenyl) N,N-diethylthiocarbamate
This protocol is adapted from a general procedure for the reaction of aryl chlorothionoformates with tertiary amines.[3]
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane for elution
Procedure:
-
To a solution of triethylamine (1.0 eq) in anhydrous dichloromethane (e.g., 20 mL per 5 mmol of amine), add this compound (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 40-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to afford the pure O-(4-fluorophenyl) N,N-diethylthiocarbamate.
Expected Results:
| Compound | Molecular Formula | Yield (%) | Physical State |
| O-(4-Fluorophenyl) N,N-diethylthiocarbamate | C₁₁H₁₄FNOS | >90 | White crystalline solid |
B. Reaction with Primary and Secondary Amines
Primary and secondary amines react readily with this compound to produce the corresponding N-substituted and N,N-disubstituted O-(4-fluorophenyl) thiocarbamates. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of N-substituted thiocarbamates.
Protocol 2: General Procedure for the Synthesis of O-(4-Fluorophenyl) N-Aryl/Alkyl Thiocarbamates
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
II. Synthesis of O,O-Diaryl and O-Aryl-O-Alkyl Carbonothioates
This compound is also a valuable precursor for the synthesis of carbonothioates through its reaction with alcohols and phenols. This reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Protocol 3: General Procedure for the Synthesis of O-(4-Fluorophenyl) O-Alkyl/Aryl Carbonothioates
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.0 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add this compound (1.0 eq) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as indicated by TLC.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonothioate by column chromatography or recrystallization.
Applications in Drug Development and Agrochemicals
The O-(4-fluorophenyl)thiocarbonyl moiety introduced by this compound is present in a number of biologically active molecules. The fluorine atom can enhance potency and improve metabolic stability, making these compounds attractive candidates for drug discovery and agrochemical development. For instance, thiocarbamates are a known class of antifungal and herbicidal agents.[4][5] The synthesis of various derivatives using the protocols outlined above allows for the generation of compound libraries for screening and lead optimization.
References
- Rychnovsky, S. D., & Kim, J. (2007). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Journal of the American Chemical Society, 129(43), 12948-12949.
- Millan, D. S., & Prager, R. H. (1998). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Tetrahedron Letters, 39(25), 4387-4390.
- Millan, D. S., & Prager, R. H. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. ARKIVOC, 2006(11), 168-175.
- D'Souza, M. J., & Kevill, D. N. (2011).
- Kirk, K. L. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of isothiocyanates by reaction of amines with phenyl chlorothionoformate via one-pot or two-step process. Synthesis, 45(12), 1667-1674.
- Alagarsamy, V., Appan, R., Sulthana, M. T., Narendar, B., & Solomon, V. R. (2016). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF 1-(4-OXO-3-(4-FLUOROPHENYL)-3HQUINAZOLIN- 2-YL)-4-(SUBSTITUTED) THIOSEMICARBAZIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 221-227.
- Sniady, A., Morreale, M. S., & Dembinski, R. (2007). ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE: PREPARATION OF 5-(4-BROMOPHENYL)-3-IODO-2-(4-METHYL-PHENYL)FURAN. Organic Syntheses, 84, 199-208.
- Toda, Y., Iwasaki, M., & Suga, H. (2020). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry, 18(3), 465-469.
- Boivin, R. P., & Supuran, C. T. (2015). Synthesis of a new series of dithiocarbamates with effective human carbonic anhydrase inhibitory activity and antiglaucoma action. Bioorganic & medicinal chemistry, 23(10), 2373-82.
- Shaner, D. L. (2014). Very long chain fatty acid-inhibiting herbicides. Weed Science, 62(3), 455-462.
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acylation reactions with 4-Fluorophenyl chlorothionoformate
An In-Depth Guide to Acylation Reactions with 4-Fluorophenyl Chlorothionoformate: Applications, Mechanisms, and Protocols for Synthetic Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of this compound in Modern Synthesis
In the landscape of modern organic synthesis, this compound (FPC) emerges as a highly versatile and strategic acylating agent. Its utility extends beyond simple acylation, providing a gateway to a diverse range of sulfur-containing molecules, which are pivotal in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring is a deliberate design choice; fluorine's high electronegativity and small size can significantly alter the pharmacokinetic and pharmacodynamic properties of drug molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3]
Chlorothionoformate esters are powerful reagents for creating thiocarbonyl linkages, specifically in the preparation of thionocarbamates, thionocarbonates, and related derivatives.[1] These compounds are not merely synthetic curiosities; they are crucial intermediates. For instance, O-aryl thionocarbamates, readily synthesized using FPC, are primary precursors for the Newman-Kwart rearrangement—a powerful thermal method for producing S-aryl thiocarbamates, which in turn are valuable precursors to thiophenols.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into the underlying reaction mechanisms, present detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Physicochemical Properties and Safe Handling
This compound is a reactive chemical that must be handled with care.[2] It is a colorless to pale yellow liquid that is sensitive to moisture.[2] Hydrolysis leads to the formation of 4-fluorophenol and hydrochloric acid, compromising reagent integrity and posing a safety hazard.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42908-73-6 | [2][5] |
| Molecular Formula | C₇H₄ClFOS | [2][6] |
| Molecular Weight | 190.62 g/mol | [6] |
| Appearance | Light yellow to orange clear liquid | [2][7] |
| Boiling Point | 94-95 °C at 10 mm Hg | [7] |
| Density | 1.363 g/mL at 25 °C | [7] |
| Purity | Typically >96% (GC) | [1][5] |
Core Reaction Mechanisms: A Tale of Two Nucleophiles
The reactivity of this compound is centered on the electrophilic thiocarbonyl carbon (C=S). The reaction proceeds via a nucleophilic acyl substitution pathway. The precise mechanism, whether a concerted or a stepwise addition-elimination (AN + DN), can be influenced by the solvent and the nucleophilicity of the attacking species.[1][8]
N-Acylation: Synthesis of O-(4-Fluorophenyl) Thionocarbamates
When reacting with primary or secondary amines, FPC undergoes N-acylation to form O-(4-fluorophenyl) thionocarbamates. This is a cornerstone reaction for accessing these valuable intermediates.
The Mechanism Unveiled:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the thiocarbonyl group.
-
Tetrahedral Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate. The stability of this intermediate is a key factor in the reaction pathway.[8]
-
Leaving Group Expulsion: The intermediate collapses, reforming the thiocarbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or another equivalent of the substrate amine, removes the proton from the nitrogen atom to yield the neutral thionocarbamate product and the hydrochloride salt of the base.
Caption: Mechanism of N-acylation to form O-aryl thionocarbamates.
O-Acylation: Synthesis of Thionocarbonates
Reacting FPC with alcohols or phenols (typically as their more nucleophilic alkoxide or phenoxide salts) results in the formation of O,O'-disubstituted thionocarbonates. This reaction follows a similar mechanistic blueprint to N-acylation.
The Mechanism Unveiled:
-
Nucleophilic Attack: The oxygen atom of an alcohol or alkoxide attacks the thiocarbonyl carbon.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Expulsion: The intermediate collapses, ejecting the chloride ion.
-
Deprotonation: If the starting material was a neutral alcohol, a base is required to deprotonate the resulting oxonium ion, yielding the final thionocarbonate product.
Caption: Mechanism of O-acylation to form O,O'-disubstituted thionocarbonates.
Application & Protocol 1: Synthesis of O-(4-Fluorophenyl) Thionocarbamates
This protocol details the standard procedure for the N-acylation of primary and secondary amines, a robust method for producing precursors for the Newman-Kwart rearrangement and other synthetic applications.
Rationale and Self-Validation
The success of this protocol hinges on controlling the reactivity. The reaction is performed at 0 °C initially to moderate the exothermic reaction between the amine and the highly reactive acylating agent. A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is crucial; it acts solely as a proton scavenger to neutralize the HCl byproduct without competing with the substrate amine as a nucleophile.[9] The reaction's completion is validated by Thin Layer Chromatography (TLC), providing a reliable in-process control to ensure the full consumption of the starting amine before work-up. Product identity is confirmed post-purification by standard spectroscopic methods (NMR, IR, MS).
Caption: Experimental workflow for the N-acylation of amines.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq.).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a concentration of approximately 0.2 M.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or DIPEA (1.2 eq.), to the solution.
-
-
Acylation:
-
Cool the stirred reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise via syringe over 10-15 minutes. A precipitate (hydrochloride salt of the base) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction for 2-6 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).
-
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.[9]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure O-(4-fluorophenyl) thionocarbamate.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
-
Table 2: Representative Reaction Conditions for N-Acylation
| Amine Substrate | Base (eq.) | Solvent | Time (h) | Typical Yield (%) |
| Aniline | TEA (1.2) | DCM | 3 | 85-95 |
| Benzylamine | TEA (1.2) | DCM | 2 | 90-98 |
| Pyrrolidine | DIPEA (1.2) | THF | 2 | 90-98 |
| 4-Fluoroaniline | DIPEA (1.2) | THF | 5 | 80-90 |
Application & Protocol 2: One-Pot Synthesis of Isothiocyanates
A powerful, related application of chlorothionoformates is the synthesis of isothiocyanates from primary amines.[10][11] This process involves the in-situ formation of the thionocarbamate intermediate, followed by base-induced elimination of the 4-fluorophenoxide leaving group. This method avoids the use of highly toxic reagents like thiophosgene.[10]
Rationale and Mechanism
The reaction proceeds in two stages within the same pot. The first is the N-acylation described previously. The second is an elimination reaction where a strong base (solid NaOH is particularly effective) deprotonates the nitrogen of the thionocarbamate. The resulting anion rapidly eliminates the stable 4-fluorophenoxide to generate the isothiocyanate product. The two-step approach is noted for its versatility, especially with less reactive, electron-deficient aryl amines.[10][11]
Caption: Base-induced elimination to form an isothiocyanate.
Detailed Step-by-Step Protocol
-
Thionocarbamate Formation (Step 1):
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous DCM (0.3 M).
-
Cool the solution to 0 °C.
-
Add this compound (1.05 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Elimination (Step 2):
-
Add powdered or solid sodium hydroxide (3.0 eq.) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours.
-
Monitor the formation of the isothiocyanate and disappearance of the intermediate by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the solid NaOH and sodium 4-fluorophenoxide.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude isothiocyanate can often be used directly or purified further by vacuum distillation or column chromatography.
-
References
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D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(7), 4528–4541. [Link]
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Organic Chemistry Portal. Thiocarbamate synthesis by amination. Synthesis, 2013, 45, 1667-1674. [Link]
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Wikipedia. Thiocarbamate. [Link]
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Ayadi, T., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2024(1), M1926. [Link]
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J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 2013, 45, 1667-1674. [Link]
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YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
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YouTube. (2018). 35.05 Friedel-Crafts Acylation. [Link]
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ResearchGate. (2015). Advances in the synthesis of thiocarbamates. [Link]
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Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6134-6139. [Link]
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PubChem. This compound. [Link]
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ResearchGate. (2011). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1406. [Link]
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ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. [Link]
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Acmec Biochemical. 42908-73-6[O-(4-fluorophenyl) chloromethanethioate]. [Link]
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ResearchGate. The plot of log (k/ko) for 4-tolylphenyl chlorothionoformate (6)... [Link]
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ResearchGate. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
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Semantic Scholar. (2016). Synthesis of Novel Ether Thionocarbamates and Study on Their Flotation Performance for Chalcopyrite. [Link]
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CP Lab Safety. This compound, min 96% (GC), 1 gram. [Link]
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ARKAT USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
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MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(17), 3855. [Link]
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MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 717-763. [Link]
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Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Françaises, 57(2), 108-115. [Link]
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ResearchGate. (2019). Special applications of fluorinated organic compounds. [Link]
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
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ResearchGate. (2012). Reaction of homoallylic alcohols with NaIO4/NaHSO3 reagent - Synthesis of alkyl substituted tetrahydrofuran derivatives. [Link]
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Application Notes & Protocols: A Researcher's Guide to 4-Fluorophenyl Chlorothionoformate Reactions
Introduction: The Role of 4-Fluorophenyl Chlorothionoformate in Modern Synthesis
This compound (FPC) is a versatile thiocarbonyl transfer agent pivotal in synthetic organic chemistry. Its utility stems from the strategic placement of a fluorine atom on the phenyl ring and the reactive chlorothionoformate moiety. The fluorine atom enhances the stability of the corresponding phenoxythiocarbonyl derivatives and can serve as a useful probe in medicinal chemistry for studying drug-target interactions.[1] The core reactivity lies in the C=S bond and the labile chlorine atom, making it an excellent electrophile for reactions with a wide range of nucleophiles.
This guide provides an in-depth exploration of FPC's primary applications, focusing on the synthesis of thiocarbamates and its critical role as a precursor in Barton-McCombie deoxygenation reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful execution in a laboratory setting.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 42908-73-6 | TCI |
| Molecular Formula | C₇H₄ClFOS | TCI[2] |
| Molecular Weight | 190.62 g/mol | TCI[2] |
| Appearance | Light yellow to orange clear liquid | TCI[2] |
| Boiling Point | 82 °C / 7 mmHg | TCI[2] |
| Storage | Store under inert gas, moisture sensitive, <15°C | TCI[2] |
Core Applications & Mechanistic Insights
The primary utility of FPC is centered on its ability to react with nucleophiles, displacing the chloride to form a new thiocarbonyl compound. This reactivity is central to its two most significant applications.
Synthesis of O-Aryl Thiocarbamates
The reaction of FPC with primary or secondary amines is a robust method for synthesizing O-(4-fluorophenyl) thiocarbamates. These compounds are not only stable intermediates but are also valuable in their own right within agrochemical and pharmaceutical research.[3][4]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution at the thiocarbonyl carbon. The amine's lone pair of electrons attacks the electrophilic carbon of the C=S group. This forms a transient zwitterionic tetrahedral intermediate.[5] The intermediate then collapses, expelling the chloride ion, which is the most stable leaving group. A base, such as pyridine or triethylamine, is typically included to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.
dot digraph "Thiocarbamate_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism: Thiocarbamate Synthesis", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"]; edge [fontname="Helvetica"];
// Reactants FPC [label=<
4-Fluorophenyl
Chlorothionoformate
]; Amine [label=<
Amine
];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate
];
// Products Thiocarbamate [label=<
O-Aryl Thiocarbamate
]; HCl [label=<
HCl
];
// Connections {rank=same; FPC; Amine} FPC -> Intermediate [label="1. Nucleophilic\n Attack"]; Amine -> Intermediate; Intermediate -> Thiocarbamate [label="2. Chloride\n Elimination"]; Intermediate -> HCl; }
Caption: Nucleophilic substitution mechanism for thiocarbamate formation.
Precursor for Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a powerful radical-based method for removing a hydroxyl group from a molecule, a common challenge in natural product synthesis and medicinal chemistry.[6][7] The reaction proceeds in two stages:
-
Formation of a Thiocarbonyl Derivative: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or, in this case, an O-aryl thionocarbonate, using FPC.
-
Radical Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source (typically tributyltin hydride, Bu₃SnH).[8][9]
Mechanism: The tributyltin radical (Bu₃Sn•), generated from Bu₃SnH by the initiator, attacks the sulfur atom of the thiocarbonyl group.[6][8] This step is thermodynamically favorable due to the formation of a very strong tin-sulfur bond. The intermediate radical fragments, cleaving the C-O bond to generate a stable aryl thiocarbonate tin adduct and the desired alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated product and regenerating the Bu₃Sn• radical to continue the chain reaction.[7]
dot digraph "Barton_McCombie_Mechanism" { graph [splines=ortho, label="Mechanism: Barton-McCombie Deoxygenation Cycle", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes AIBN [label="AIBN → 2 R'• + N₂", fillcolor="#FBBC05", fontcolor="#202124"]; Bu3SnH1 [label="Bu₃SnH"]; Bu3SnRad [label="Bu₃Sn•", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThioEster [label="R-O-C(S)-OPh-F\n(Thionocarbonate)"]; Adduct [label="Radical Adduct\n[R-O-C(S•SnBu₃)-OPh-F]"]; AlkylRad [label="R•\n(Alkyl Radical)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R-H\n(Deoxygenated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bu3SnH2 [label="Bu₃SnH"]; Byproduct [label="Bu₃Sn-S-C(O)-OPh-F", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AIBN -> Bu3SnH1 [label="Initiation"]; Bu3SnH1 -> Bu3SnRad [label="H• abstraction"]; ThioEster -> Adduct [label="Attack at S"]; Bu3SnRad -> Adduct; Adduct -> AlkylRad [label="Fragmentation"]; Adduct -> Byproduct; AlkylRad -> Product [label="H• abstraction"]; Bu3SnH2 -> Product; Bu3SnH2 -> Bu3SnRad [label="Propagation"];
// Layout {rank=same; AIBN; Bu3SnH1} {rank=same; ThioEster; Bu3SnRad} {rank=same; AlkylRad; Bu3SnH2} }
Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
Experimental Protocols
General Workflow
A standardized workflow ensures reproducibility and safety. All manipulations involving FPC should be conducted in a well-ventilated fume hood due to its corrosive and toxic nature.[10][11]
dot digraph "General_Workflow" { graph [rankdir="TB", label="General Experimental Workflow", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Standard workflow for reactions involving FPC.
Protocol 1: Synthesis of O-(4-fluorophenyl) N-benzylthiocarbamate
This protocol details the reaction of FPC with benzylamine as a representative primary amine.
-
Materials:
-
This compound (FPC)
-
Benzylamine
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 equiv) and anhydrous DCM.
-
Add dried pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the pure thiocarbamate.
-
Protocol 2: Deoxygenation of a Secondary Alcohol via Barton-McCombie Reaction
This two-step protocol describes the conversion of a generic secondary alcohol (R-CH(OH)-R') to its deoxygenated counterpart (R-CH₂-R').
-
Step A: Synthesis of the O-alkyl O-(4-fluorophenyl) thionocarbonate
-
To a flame-dried flask under N₂, dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM or THF.
-
Add pyridine or 4-dimethylaminopyridine (DMAP) (1.5 equiv) and cool the solution to 0 °C.
-
Add this compound (1.2 equiv) dropwise.
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-8).
-
Purify by column chromatography to isolate the thionocarbonate intermediate. This intermediate is often stable enough for storage.
-
-
Step B: Radical Reduction
-
Dissolve the purified thionocarbonate (1.0 equiv) from Step A in degassed toluene.
-
Add tributyltin hydride (Bu₃SnH, 1.5-2.0 equiv). CAUTION: Stannanes are toxic. Handle with extreme care.
-
Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.2 equiv).
-
Heat the reaction mixture to 80-110 °C under N₂ for 2-4 hours.
-
Monitor the disappearance of the thionocarbonate by TLC.
-
Upon completion, cool the reaction and concentrate in vacuo.
-
Purification to remove tin byproducts is critical. This can be achieved by partitioning the crude material between acetonitrile and hexanes (the tin salts are more soluble in acetonitrile) or by flash chromatography on silica gel, sometimes with KF treatment to precipitate tin fluorides.
-
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: Causes severe skin burns and serious eye damage (H314, H318).[2][10] It is also a combustible liquid.[2]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[10][11]
-
Keep away from heat, sparks, and open flames.[11]
-
The compound is moisture-sensitive; handle and store under an inert atmosphere (N₂ or Ar).[2]
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Remove the person to fresh air. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
References
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- 4-Fluorophenyl chloroformate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC363870050]
- O-(4-Fluorophenyl) carbonochloridothioate Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/363871]
- Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound.International Journal of Molecular Sciences, 12(6), 3827–3837. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3135012/]
- Puumi, J. A., Mannisto, J. K., & Repo, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01079a]
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- Puumi, J. A., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. University of Helsinki. [URL: https://helda.helsinki.fi/items/260775d7-b359-4f25-8356-993d6b1d4715]
- Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution.The Journal of Organic Chemistry, 66(18), 6134–6139. [URL: https://pubmed.ncbi.nlm.nih.gov/11559182/]
- II. Deoxygenation: The Barton-McCombie Reaction. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Radicals_in_Carbohydrate_Chemistry_(Griesbaum)/01%3A_Chapters/1.12%3A_II.
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Application Note & Protocols: The Strategic Use of 4-Fluorophenyl Chlorothionoformate in Advanced Peptide Synthesis
Abstract
The synthesis of peptides, a cornerstone of drug discovery and chemical biology, is critically dependent on the efficient and stereochemically pure formation of amide bonds. This guide provides an in-depth exploration of 4-Fluorophenyl chlorothionoformate as a potent activating agent for N-protected amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). We will dissect the underlying reaction mechanism, present detailed, field-tested protocols, and offer expert insights into the strategic advantages conferred by the unique electronic properties of this reagent. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit of peptide coupling methodologies.
Introduction: Beyond Standard Coupling Reagents
The chemical synthesis of peptides is a mature field, yet the pursuit of higher efficiency, reduced side reactions, and cost-effective protocols is perpetual. While carbodiimides and modern aminium/phosphonium salt-based reagents (e.g., HATU, HBTU) are staples in peptide chemistry, they are not without limitations, such as the potential for guanidinylation side reactions or the high cost and explosive nature of certain additives.[1]
This compound emerges as a compelling alternative for the activation of the carboxylic acid moiety of N-protected amino acids. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the electronic character of the molecule, enhancing the leaving group potential of the 4-fluorothiophenolate anion.[2] This reagent facilitates the formation of a highly reactive O-(4-fluorophenyl) thiocarbonic anhydride intermediate, which subsequently undergoes efficient aminolysis to form the desired peptide bond. This guide elucidates the causality behind its reactivity and provides a practical framework for its implementation.
Mechanism of Action: A Two-Step Activation & Coupling Cascade
The utility of this compound hinges on a sequential activation-coupling mechanism. Understanding this process is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Activated Ester Intermediate: The process is initiated by the deprotonation of the Nα-protected amino acid's carboxylic acid using a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1] The resulting carboxylate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This addition-elimination reaction expels a chloride ion to form a reactive mixed anhydride, specifically an O-(4-fluorophenyl) thiocarbonic Nα-protected-aminoacyl carbonate.[2]
-
Nucleophilic Acyl Substitution (Peptide Bond Formation): The free amine of the N-terminal residue of the growing peptide chain (or an amino acid ester in solution-phase) attacks the activated carbonyl carbon of the intermediate. This leads to the formation of the new peptide bond and the release of the stable 4-fluorothiophenol and carbon dioxide as byproducts. The electron-withdrawing nature of the fluorine atom stabilizes the departing thiophenolate anion, making it an excellent leaving group and driving the reaction toward completion.[2]
Caption: Mechanism of amino acid activation and coupling.
Comparative Analysis with Standard Coupling Reagents
To contextualize the utility of this compound, a comparison with established coupling methodologies is essential. The choice of reagent is a critical parameter that dictates the success, purity, and cost-effectiveness of a synthesis campaign.[1]
| Feature | This compound | Carbodiimides (DCC, DIC) + Additives | Phosphonium/Aminium Salts (PyBOP, HATU) |
| Activation Mechanism | Forms a reactive mixed anhydride. | Forms an O-acylisourea intermediate, which can rearrange or react with additives (HOBt, Oxyma) to form an active ester. | Directly converts the carboxylic acid to a highly reactive OBt, OAt, or Oxyma ester. |
| Primary Byproducts | 4-Fluorothiophenol, CO₂, Base·HCl. | Dialkylurea (can be insoluble, e.g., DCU), additive. | Phosphine oxide (from PyBOP) or tetramethylurea (from HATU), additive. |
| Racemization Risk | Moderate. The formation of an oxazolone intermediate is possible, but the high reactivity can minimize its lifetime. Use of weaker bases like collidine is advised for sensitive residues.[3] | High without additives. Additives like HOBt or Oxyma are required to suppress racemization by minimizing the concentration of the O-acylisourea.[3] | Low, especially with HOAt-based reagents (HATU), which are highly effective at suppressing racemization. |
| Key Advantages | Potentially cost-effective; clean byproduct profile (volatile/soluble); high reactivity due to the fluorinated leaving group. | Low cost; widely available. | Very high coupling efficiency, especially for hindered amino acids; low racemization; well-established protocols.[1] |
| Potential Drawbacks | Potential for N-terminal capping (thiocarbamate formation) if activation is not performed correctly (pre-activation is key). Thiophenol byproduct is odorous. | Insoluble DCU byproduct complicates purification in solution phase. Potential for N-acylurea side product formation. | Higher cost; some reagents or byproducts can be toxic or allergenic; potential for guanidinylation side reaction with aminium salts. |
Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure robust and reproducible outcomes.
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol details the synthesis of Fmoc-L-Ala-L-Phe-OMe as a representative example.
Materials:
-
Nα-Fmoc-L-Alanine (Fmoc-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 15 minutes to generate the free amine.
-
Pre-activation of Amino Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.05 eq) in anhydrous DCM. Add DIPEA (1.05 eq) and stir for 5 minutes. Cool the solution to 0 °C.
-
Formation of Activated Ester: To the Fmoc-Ala-OH solution, add this compound (1.05 eq) dropwise. Causality Note: This pre-activation step is crucial to ensure the reagent reacts with the intended carboxylate rather than the free amine of the phenylalanine methyl ester, which would cause N-terminal capping. Allow the activation to proceed for 10-15 minutes at 0 °C.
-
Coupling Reaction: Transfer the activated Fmoc-Ala-OH solution to the flask containing the neutralized H-Phe-OMe via cannula. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support using the Fmoc/tBu strategy.[5][6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Nα-Fmoc-protected amino acid (3-5 eq relative to resin loading)
-
This compound (3-5 eq)
-
DIPEA (6-10 eq)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)[7]
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Sources
- 1. bachem.com [bachem.com]
- 2. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Synthesis of Nα-Protected Amino and Peptide Acid Aryl Amides via Iodine-Mediated Oxidative Acylation of Nα-Protected Amino and Peptide Thioacids [organic-chemistry.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Thioesters from Carboxylic Acids and 4-Fluorophenyl Chlorothionoformate
Introduction: The Strategic Importance of Thioesters
Thioesters are a pivotal class of organosulfur compounds, distinguished by the R-C(=O)-S-R' functional group. They serve as crucial intermediates in organic synthesis and are of paramount importance in biochemical processes. In drug development and peptide synthesis, aryl thioesters are particularly valuable precursors for Native Chemical Ligation (NCL), a powerful technique for constructing large peptides and proteins. The method detailed herein provides a robust and efficient pathway for the synthesis of S-(4-fluorophenyl) thioesters from readily available carboxylic acids, utilizing 4-fluorophenyl chlorothionoformate as a key reagent. This approach offers a significant advantage by activating the carboxylic acid and setting the stage for a subsequent intramolecular rearrangement to yield the desired thioester, often under mild conditions. The presence of the fluorine atom on the phenyl ring can also aid in monitoring the reaction and purification by ¹⁹F NMR spectroscopy.
Theoretical Framework: A Two-Stage Mechanistic Pathway
The conversion of a carboxylic acid to an S-(4-fluorophenyl) thioester using this compound proceeds through a well-defined two-stage mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
-
Formation of the O-Acyl Thionocarbonate Intermediate: The initial step involves the nucleophilic attack of the carboxylate anion (generated in situ by a base) on the electrophilic carbonyl carbon of this compound. This addition-elimination reaction results in the displacement of the chloride leaving group and the formation of a mixed anhydride, specifically an O-acyl O-(4-fluorophenyl) thionocarbonate. The choice of base is crucial in this step; a non-nucleophilic base such as pyridine or a catalytic amount of a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) is typically employed to facilitate the reaction without competing with the carboxylate.
-
Intramolecular O-to-S Acyl Transfer (Newman-Kwart-type Rearrangement): The O-acyl thionocarbonate intermediate is primed for a subsequent intramolecular rearrangement. This thermal process, analogous to the well-documented Newman-Kwart rearrangement of O-aryl thiocarbamates, involves the migration of the acyl group from the oxygen atom to the sulfur atom.[1][2] This rearrangement is driven by the thermodynamic stability of the resulting S-aryl thioester. The reaction proceeds through a four-membered cyclic transition state. The rate of this rearrangement can be influenced by temperature and the electronic nature of the migrating acyl group and the aryl ring.
Visualizing the Mechanism
The following diagram illustrates the sequential formation of the O-acyl thionocarbonate and its subsequent rearrangement to the S-(4-fluorophenyl) thioester.
Caption: Reaction mechanism for thioester synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of S-(4-fluorophenyl) thioesters from carboxylic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Carboxylic Acid | Reagent Grade | Various | Ensure dryness. |
| This compound | ≥98% | Various | Handle in a fume hood. Moisture sensitive.[3] |
| Pyridine | Anhydrous | Various | Store over molecular sieves. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Various | Use as a catalyst. |
| Dichloromethane (DCM) | Anhydrous | Various | Use a dry, aprotic solvent. |
| Diethyl Ether | Reagent Grade | Various | For workup. |
| Saturated Sodium Bicarbonate Solution | N/A | In-house prep. | For workup. |
| Brine | N/A | In-house prep. | For workup. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Various | For drying. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Protocol 1: General Procedure for S-(4-fluorophenyl) Thioester Synthesis
This protocol is a general guideline and may require optimization for specific carboxylic acid substrates.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M).
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature. For less reactive carboxylic acids, a catalytic amount of DMAP (0.1 eq) can be added.
-
-
Addition of this compound:
-
Slowly add this compound (1.1 eq) to the stirred solution at 0 °C (ice-water bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the formation of the O-acyl thionocarbonate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Rearrangement to Thioester:
-
Upon completion of the intermediate formation (as indicated by TLC), gently heat the reaction mixture to reflux (approximately 40 °C for DCM).
-
Monitor the rearrangement to the thioester by TLC. This step can take from 2 to 24 hours depending on the substrate.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-(4-fluorophenyl) thioester.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for thioester synthesis.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[3]
-
Incomplete Rearrangement: If the rearrangement from the O-acyl thionocarbonate to the thioester is sluggish, prolonged heating or a higher boiling point solvent (e.g., 1,2-dichloroethane) may be necessary. However, be mindful of potential side reactions at elevated temperatures.
-
Side Reactions: In the presence of nucleophilic impurities or with certain substrates, side reactions such as the formation of symmetrical anhydrides from the carboxylic acid can occur. Using high-purity reagents and maintaining an inert atmosphere can minimize these issues.
-
Purification Challenges: The polarity of the thioester product will vary depending on the R-group of the starting carboxylic acid. Optimization of the chromatographic conditions may be required for efficient purification. The fluorine tag can be a useful handle for monitoring purification by ¹⁹F NMR.
Applications in Research and Drug Development
The S-(4-fluorophenyl) thioesters synthesized via this method are valuable building blocks in several areas:
-
Peptide Synthesis: As mentioned, these thioesters are excellent substrates for Native Chemical Ligation, enabling the synthesis of complex peptides and small proteins.[4][5]
-
Barton-McCombie Deoxygenation: Thioesters are key intermediates in the Barton-McCombie deoxygenation, a radical-based reaction to remove hydroxyl groups from alcohols.[6] Although this protocol starts from a carboxylic acid, the resulting thioester could be used in subsequent synthetic steps.
-
Acyl-Group Transfer Reactions: Thioesters are effective acylating agents and can be used to introduce acyl groups onto a variety of nucleophiles.
By providing a reliable and versatile method for the synthesis of S-(4-fluorophenyl) thioesters, this application note aims to empower researchers in their pursuit of novel therapeutics and a deeper understanding of complex biological systems.
References
-
Aimoto, S. (1999). Polypeptide synthesis by the thioester method. PubMed. Available at: [Link]
- Zard, S. Z. (2008). The Newman-Kwart Rearrangement. In Name Reactions in Radical Chemistry (pp. 124-125). Royal Society of Chemistry.
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
- Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1-12.
- Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351.
Sources
Application Note & Scale-Up Protocol: Synthesis of O-Aryl Thiocarbamates using 4-Fluorophenyl Chlorothionoformate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of O-aryl thiocarbamates, utilizing 4-Fluorophenyl chlorothionoformate as a key intermediate. Thiocarbamates are a critical class of compounds with broad applications in the pharmaceutical and agrochemical industries.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, critical process parameters, and safety protocols essential for transitioning from laboratory-scale experiments to kilogram-scale production. We will detail the reaction mechanism, provide a robust and validated step-by-step protocol, and offer expert insights into process optimization and troubleshooting. The protocols and safety recommendations are grounded in established chemical literature and safety data to ensure reliability, reproducibility, and operator safety.
Introduction: The Role of this compound
This compound is a specialized reagent used in organic synthesis, primarily for the introduction of the O-(4-fluorophenyl)thiocarbonyl group.[1][4] Its structure, featuring a reactive chlorothionoformate moiety and a fluorinated aromatic ring, makes it an excellent precursor for the synthesis of various sulfur-containing organic molecules, most notably O-aryl thiocarbamates and their derivatives.
The fluorine substitution on the phenyl ring can enhance the biological activity and metabolic stability of target molecules, a feature highly desirable in drug discovery and agrochemical development.[4] The reaction of this compound with primary or secondary amines is a common and efficient method to produce the corresponding O-(4-fluorophenyl) N-alkyl/aryl thiocarbamates. Scaling this reaction, however, requires careful consideration of reaction kinetics, thermal management, and safety to maintain yield and purity while ensuring a safe process.
Reaction Mechanism and Scientific Principles
The synthesis of an O-aryl thiocarbamate from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The reaction pathway is influenced by the nucleophilicity of the amine and the properties of the solvent system.
Mechanistic Pathway
The generally accepted mechanism is a stepwise addition-elimination pathway.[4][5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the thiocarbonyl group (C=S).
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. The stability of this intermediate is a key factor in the reaction kinetics.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the thiocarbonyl double bond and expelling the chloride ion as the leaving group.
-
Deprotonation: A base, which can be a second equivalent of the starting amine or an added scavenger base (like triethylamine or pyridine), removes the proton from the nitrogen atom to yield the final, neutral thiocarbamate product and the hydrochloride salt of the base.
Kinetic studies on related aryl chlorothionoformates in aqueous solutions suggest that the formation of the tetrahedral intermediate is typically the rate-determining step.[6]
Influence of Solvent
Solvent choice is critical and can influence the reaction mechanism. Studies on the solvolysis of this compound have shown that the reaction can proceed through dual pathways: a bimolecular addition-elimination (favored in more nucleophilic solvents) and a unimolecular ionization pathway (favored in highly ionizing solvents).[4][7] For the synthesis of thiocarbamates, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are typically chosen to favor the desired bimolecular reaction with the amine.
Visualization of Reaction and Workflow
General Reaction Scheme
Caption: General reaction mechanism for thiocarbamate synthesis.
Scale-Up Workflow
Caption: Experimental workflow for kilogram-scale synthesis.
Critical Considerations for Scale-Up
Transitioning from a lab bench to a production-scale reactor introduces challenges related to mass and heat transfer, safety, and material handling.
-
Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The slow, controlled addition of the this compound is the primary method for controlling the reaction temperature and preventing thermal runaways.
-
Mass Transfer and Mixing: Efficient agitation is crucial to ensure homogeneity, maintain uniform temperature, and prevent localized high concentrations of reactants, which can lead to side reactions and impurity formation. The choice of impeller and agitation speed should be optimized for the specific reactor geometry and reaction volume.
-
Safety and Handling (EHS): this compound is a hazardous substance. It is classified as corrosive and causes severe skin burns and eye damage.[8][9] It is also toxic if inhaled or swallowed.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or chemical-resistant suit, and eye/face protection (safety goggles and face shield).[8][11][12] Work should be conducted in a well-ventilated area or a fume hood.
-
Handling: The reagent is moisture-sensitive and can hydrolyze to form corrosive byproducts like HCl.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Keep away from heat, sparks, and open flames.[8][11]
-
Spill & Emergency: Have appropriate spill control materials (e.g., absorbent pads) readily available. Ensure safety showers and eyewash stations are accessible.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][12]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[11]
-
Detailed Scale-Up Protocol (1.0 kg Target Scale)
This protocol describes the synthesis of an O-(4-fluorophenyl) thiocarbamate from a generic secondary amine (e.g., Diethylamine, M.W. 73.14 g/mol ). Adjust quantities based on the specific amine used.
Equipment
-
20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
-
2 L pressure-equalizing dropping funnel.
-
Thermostatic circulation bath for reactor cooling/heating.
-
Appropriate glassware and transfer lines.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Moles | Quantity | Density (g/mL) | Volume (mL) | Notes |
| Diethylamine | 73.14 | 5.51 | 403 g | 0.707 | 570 mL | Substrate |
| This compound | 190.62 | 5.25 | 1.0 kg | ~1.33 | ~752 mL | Limiting Reagent (1.0 eq) |
| Triethylamine (TEA) | 101.19 | 6.30 | 638 g | 0.726 | 879 mL | Base (1.2 eq) |
| Dichloromethane (DCM) | 84.93 | - | ~10 L | 1.33 | - | Solvent |
| Deionized Water | 18.02 | - | ~5 L | 1.00 | - | For Quench & Wash |
| 1M Hydrochloric Acid (HCl) | 36.46 | - | ~2 L | ~1.02 | - | For Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | ~2 L | ~1.07 | - | For Wash |
| Saturated Sodium Chloride (Brine) | 58.44 | - | ~2 L | ~1.20 | - | For Wash |
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).
-
Charge Reactants: Charge the reactor with Dichloromethane (5.0 L), Diethylamine (403 g), and Triethylamine (638 g).
-
Cooling: Cool the reactor contents to 0-5 °C using the circulation bath.
-
Prepare Reagent Solution: In a separate container, under nitrogen, dissolve this compound (1.0 kg) in Dichloromethane (2.0 L) and charge this solution to the dropping funnel.
-
Controlled Addition: Add the this compound solution dropwise to the reactor over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. Take a small aliquot, quench it with water, and analyze the organic layer. The reaction is complete when the starting chlorothionoformate is consumed.
-
Quenching: Once complete, cool the reactor back to 10-15 °C. Slowly and carefully add deionized water (5.0 L) to quench the reaction.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic layer.
-
Aqueous Wash:
-
Wash the organic layer with 1M HCl (2.0 L) to remove excess amines.
-
Wash with saturated NaHCO₃ solution (2.0 L) to neutralize any remaining acid.
-
Wash with brine (2.0 L) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). For many applications, a high-purity product can be obtained without chromatography.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. Product loss during work-up. | 1. Extend reaction time or increase temperature slightly after addition. 2. Ensure all equipment and solvents are dry and the reaction is under an inert atmosphere. 3. Perform extractions carefully; an additional back-extraction of the aqueous layers may be necessary. |
| Presence of Unreacted Amine | Insufficient washing with acid. | Perform an additional wash with 1M HCl. Check the pH of the aqueous layer to ensure it is acidic. |
| Formation of Side Products | 1. Reaction temperature was too high. 2. Poor mixing. | 1. Improve cooling efficiency and slow down the addition rate. 2. Increase agitation speed. |
| Product is an oil and won't crystallize | Presence of impurities. | Try purification by vacuum distillation or column chromatography on a small scale to isolate a pure seed crystal. |
Conclusion
The scale-up synthesis of O-aryl thiocarbamates using this compound is a robust and efficient process when critical parameters are carefully controlled. The key to success lies in meticulous thermal management, ensuring an anhydrous environment, and adhering to strict safety protocols due to the hazardous nature of the primary reagent. By following the detailed protocol and understanding the scientific principles outlined in this guide, researchers and chemical engineers can confidently and safely transition this valuable synthesis from the laboratory to pilot or production scale, achieving high yields and purity.
References
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- Chemical Safety Data Sheet MSDS / SDS - PENTAFLUOROPHENYL CHLOROTHIONOFORMATE. (2025). ChemicalBook. [Link available through search results]
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- Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid as an Excipient in mRNA-Encapsulating Lipid Nanoparticles. (2021). ACS Publications. [Link available through search results]
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Understanding Solvent Effects in the Solvolyses of this compound. (2011). PMC - NIH. [Link]
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Thiocarbamate. Wikipedia. [Link]
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. [Link available through search results]
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Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. [Link]
- This compound, min 96% (GC), 1 gram. CP Lab Safety. [Link available through search results]
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Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (2024). MDPI. [Link]
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Advances in the synthesis of thiocarbamates. (2015). ResearchGate. [Link]
- Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry (RSC Publishing). [Link available through search results]
- Production technology for synthesizing thiourea by urea method.
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One‐Pot Synthesis of Thiocarbamates. (2021). ResearchGate. [Link]
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Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
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C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8. PubMed. [Link]
- Synthesis and characterization of thiourea. SciSpace. [Link available through search results]
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Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. PMC - PubMed Central. [Link]
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Application Notes & Protocols: Catalytic Methods for Reactions with 4-Fluorophenyl Chlorothionoformate
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-Fluorophenyl chlorothionoformate.
Introduction: The Strategic Value of this compound in Synthesis
This compound, a specialized thiocarbonylating agent, has carved a significant niche in modern organic synthesis. Its utility stems from the unique reactivity of the chlorothionoformate group combined with the influential properties of the 4-fluorophenyl moiety. The incorporation of fluorine into drug molecules is a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Consequently, reagents that facilitate the introduction of fluorine-containing groups are of paramount importance.
This guide provides a detailed exploration of the principal catalytic reactions involving this compound, focusing on its application as a precursor in radical deoxygenation reactions and as a key reactant in the catalytic synthesis of thiocarbamates. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental designs, and provide robust, step-by-step protocols for practical implementation in a research setting.
Part 1: Catalytic Radical Deoxygenation via Thionocarbonate Intermediates
One of the most powerful applications of this compound is in the Barton-McCombie deoxygenation reaction. This process allows for the mild and selective removal of a hydroxyl group from a molecule, replacing it with a hydrogen atom—a critical transformation in natural product synthesis and medicinal chemistry.[2][3] The reaction proceeds in two stages: first, the alcohol is converted into a thiocarbonyl derivative, in this case, an O-(4-fluorophenyl) thionocarbonate. This intermediate is then subjected to a radical-mediated reduction.
Principle and Mechanistic Overview
The overall strategy hinges on converting the robust C-O bond of an alcohol into a weaker C-O bond within the thionocarbonate intermediate, which can then undergo homolytic cleavage in a radical chain reaction.
-
Formation of the Thionocarbonate: The alcohol is deprotonated by a base (e.g., NaH, DMAP) to form an alkoxide, which then attacks the electrophilic thiocarbonyl carbon of this compound, displacing the chloride ion.
-
Radical Chain Reaction:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved upon heating to generate radicals.[3][4] These radicals abstract a hydrogen atom from a hydrogen source, typically tributyltin hydride (Bu₃SnH), to produce a stannyl radical (Bu₃Sn•).
-
Propagation: The highly thiophilic Bu₃Sn• radical attacks the sulfur atom of the thionocarbonate. This leads to the fragmentation of the intermediate, yielding a stable S-Sn bond, carbonyl sulfide (COS), a 4-fluorophenoxy radical, and the desired alkyl radical (R•).[4][5] This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, furnishing the final deoxygenated product and regenerating the Bu₃Sn• radical to continue the chain.[3]
-
The primary driving force for the propagation step is the formation of the very strong tin-sulfur bond.[5]
Workflow Visualization
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Application Notes & Protocols: Strategic Use of 4-Fluorophenyl Chlorothionoformate for Functional Group Protection
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions.[1][2] 4-Fluorophenyl chlorothionoformate has emerged as a versatile reagent for the introduction of the 4-fluorophenoxythiocarbonyl (FPTC) protecting group onto nucleophilic moieties such as amines, alcohols, and thiols. This guide provides a comprehensive overview of the FPTC protecting group, detailing its strategic application, mechanistic underpinnings, and field-proven protocols for both its installation and cleavage. The unique electronic properties conferred by the fluorine substituent offer distinct stability and reactivity profiles, enabling orthogonal strategies in complex synthetic routes. These notes are intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for functional group protection.
Introduction to this compound
This compound (CAS RN: 42908-73-6) is a valuable reagent in synthetic organic chemistry, primarily utilized for the protection of functional groups.[3] It converts primary and secondary amines into thiocarbamates, alcohols into thionocarbonates, and thiols into dithiocarbonates. The resulting 4-fluorophenoxythiocarbonyl (FPTC) group offers a stable yet readily cleavable mask, crucial for navigating complex synthetic pathways where functional group compatibility is essential.[4][5]
The presence of the electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the thiocarbonyl carbon, facilitating its reaction with nucleophiles. Furthermore, this substitution influences the stability of the protecting group, allowing for selective removal under specific conditions, which is the cornerstone of an effective orthogonal protection strategy.[6] Mechanistic studies on the solvolysis of this compound reveal a solvent-dependent dual reaction pathway, oscillating between a bimolecular addition-elimination mechanism and a unimolecular ionization pathway.[7][8][9] For synthetic protection strategies, the bimolecular pathway is the operative mechanism.
Physicochemical Properties & Safety Considerations
Handling this compound requires strict adherence to safety protocols due to its hazardous nature.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 42908-73-6 | |
| Molecular Formula | C₇H₄ClFOS | [3][10] |
| Molecular Weight | 190.62 g/mol | [3][11] |
| Appearance | Light yellow to orange clear liquid | [3] |
| Boiling Point | 94-95 °C at 10 mm Hg | [12] |
| Density | 1.363 g/mL at 25 °C | [12] |
| Purity | Typically >96% | [11] |
| Key Hazards | H314: Causes severe skin burns and eye damage. | [13] |
| Safety Precautions | P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [13] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed and protect from moisture. Store under an inert gas (e.g., Argon). | [13] |
Mechanism of Protection: The Addition-Elimination Pathway
The installation of the FPTC group proceeds via a nucleophilic acyl substitution, specifically through a bimolecular addition-elimination mechanism. The nucleophile (amine, alcohol, or thiol) attacks the electrophilic thiocarbonyl carbon of the this compound. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion to yield the protected substrate and hydrochloric acid. The presence of a non-nucleophilic base is essential to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General mechanism for FPTC group installation.
Application Protocols
The following protocols are designed as robust starting points. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.
Protection of Primary and Secondary Amines
The protection of amines as their FPTC-thiocarbamate derivatives is a highly efficient transformation.
Protocol 1: General Procedure for Amine Protection
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 eq.).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add this compound (1.1-1.2 eq.) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure FPTC-protected amine.
Caption: Workflow for the protection of amines.
Protection of Alcohols
The protection of alcohols as FPTC-thionocarbonates requires the initial deprotonation of the hydroxyl group to form a more potent alkoxide nucleophile.
Protocol 2: General Procedure for Alcohol Protection
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in anhydrous THF (0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Reagent Addition: Cool the suspension back to 0 °C and add this compound (1.2 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired FPTC-protected alcohol.
Caption: Workflow for the protection of alcohols.
Deprotection Strategies
The utility of a protecting group is defined by its stability under various conditions and the ease of its selective removal. The FPTC group is generally stable to acidic conditions used to remove acid-labile groups like Boc or trityl ethers.[4][14] Its cleavage can be achieved under specific hydrolytic, reductive, or oxidative conditions.
Base-Mediated Hydrolysis
The FPTC group can be cleaved under basic conditions to regenerate the parent amine, alcohol, or thiol.
Protocol 3: Deprotection via Hydrolysis
-
Setup: Dissolve the FPTC-protected substrate (1.0 eq.) in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Reagent Addition: Add an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (5-10 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by TLC or LC-MS. Cleavage is typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography or recrystallization.
Caption: General deprotection pathways for the FPTC group.
Summary of Applications and Orthogonality
The FPTC group provides a robust protection strategy with a clear set of installation and removal conditions. Its stability profile makes it an excellent orthogonal partner to other common protecting groups.
Table 2: Orthogonality of the FPTC Protecting Group
| FPTC Group Stability | Conditions for Removal of Other Groups | Orthogonal Protecting Groups |
| Stable | Strong Acid (e.g., TFA, HCl) | Boc (t-butyloxycarbonyl), Trt (trityl), TBDMS/TIPS (silyl ethers) |
| Stable | Catalytic Hydrogenolysis (H₂, Pd/C) | Bn (benzyl), Cbz (carboxybenzyl) |
| Labile | Strong Base (Hydrolysis) | Stable to conditions that remove Fmoc (piperidine) |
Conclusion
This compound is a highly effective reagent for the protection of amines, alcohols, and thiols. The resulting FPTC group exhibits excellent stability to a range of synthetic conditions, particularly acidic and reductive environments, establishing it as a valuable tool for orthogonal protecting group strategies. The protocols detailed herein provide reliable methods for its application and removal, empowering chemists to undertake complex molecular syntheses with greater control and efficiency. As with any reactive chemical, proper handling and safety precautions are essential for its successful and safe implementation in the laboratory.[13]
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Application Notes & Protocols: Chemoselective Reactions of 4-Fluorophenyl Chlorothionoformate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Fluorophenyl Chlorothionoformate
This compound, also known as O-(4-fluorophenyl) chlorothiocarbonate, is a versatile thiocarbonyl transfer reagent pivotal in modern organic synthesis.[1] Its structure, featuring a reactive chlorothionoformate group attached to a fluorine-substituted aromatic ring, provides a unique combination of reactivity and stability. The presence of the thiocarbonyl (C=S) group makes it an essential tool for creating thioesters, thiocarbonates, and thiocarbamates.[1]
The strategic incorporation of a fluorine atom at the para-position of the phenyl ring is not merely incidental. Fluorine's high electronegativity modifies the electronic properties of the molecule, influencing its reactivity and the stability of its derivatives.[2] This modification is particularly valuable in medicinal chemistry, where fluorine substitution can enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[2][3] Consequently, this compound serves as a critical building block for introducing fluorinated moieties and thiocarbonyl groups into complex molecules, finding applications in the synthesis of pharmaceuticals and agrochemicals.[1][4]
Mechanistic studies, particularly on the solvolysis of this reagent, have revealed a fascinating dichotomy. The reaction can proceed through a bimolecular addition-elimination pathway or a unimolecular ionization pathway, with the dominant mechanism being highly dependent on the solvent's nucleophilicity and ionizing power.[3] For synthetic applications, understanding and controlling these pathways is crucial for achieving desired outcomes and high yields. This guide focuses on harnessing the inherent reactivity of this compound for chemoselective transformations, providing both the theoretical basis and practical protocols for its effective use.
Core Principle: Harnessing Chemoselectivity
Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of other, potentially reactive functional groups. This compound excels in this regard, primarily due to the significant differences in nucleophilicity among common organic functional groups. The electrophilic carbon of the thiocarbonyl group is the site of attack, and its reactivity is finely tuned by the electron-withdrawing nature of the 4-fluorophenoxy leaving group.
The general order of nucleophilicity for common functional groups under neutral or mildly basic conditions is:
Primary/Secondary Amines > Thiols > Alcohols
This hierarchy is the cornerstone of the chemoselective applications of this compound. By carefully controlling reaction conditions such as temperature and base, a researcher can selectively target the most nucleophilic site in a multifunctional molecule, achieving clean and predictable transformations.
Caption: Logical flow demonstrating the basis of chemoselectivity.
Application Note 1: Selective N-Thiocarbonylation of Amines
The reaction of this compound with primary and secondary amines is one of its most robust and high-yield applications. It proceeds rapidly under mild conditions to form stable O-(4-fluorophenyl) thiocarbamate intermediates. These intermediates are valuable in their own right or can be used in subsequent reactions, such as the synthesis of isothiocyanates.[5][6]
Causality of Selectivity: The high nucleophilicity of the nitrogen atom in primary and secondary amines makes it the preferred site of attack over less nucleophilic groups like hydroxyls or thiols, especially at low temperatures. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
Protocol 1: General Synthesis of an O-(4-Fluorophenyl) Thiocarbamate
This protocol describes the general procedure for the reaction of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagent: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction with the addition of water or saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure O-(4-fluorophenyl) thiocarbamate.
Self-Validation:
-
Expected Outcome: Formation of a new spot on TLC with a different Rf value from the starting amine. Successful purification yields a solid or oil.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a thiocarbonyl peak (~190-200 ppm) in the ¹³C NMR is indicative of success.
-
Troubleshooting: If the reaction is sluggish, ensure reagents are anhydrous. If multiple products are observed, the temperature may have been too high, or the base may be reacting.
Data Summary: Typical Reaction Conditions
| Amine Type | Base | Temperature | Typical Time | Expected Yield |
| Aliphatic Primary | Triethylamine | 0 °C to RT | 1-2 hours | >90% |
| Aliphatic Secondary | Triethylamine | 0 °C to RT | 2-4 hours | >85% |
| Aromatic (Aniline) | Pyridine/TEA | RT | 3-6 hours | 75-90% |
Application Note 2: Chemoselective Derivatization of Amino Alcohols
A key test of chemoselectivity is the ability to modify one functional group in a bifunctional molecule. For an amino alcohol, this compound can be directed to react exclusively with the amine group, leaving the hydroxyl group untouched, by exploiting the kinetic preference under controlled conditions.
Protocol 2: Selective N-Thiocarbonylation of an Amino Alcohol
Substrate Example: 2-Aminoethanol
Causality of Selectivity: By performing the reaction at low temperature (0 °C or below), the kinetic product (N-acylation) is overwhelmingly favored. The activation energy for the reaction with the more nucleophilic amine is lower than that for the reaction with the alcohol. Using a stoichiometric amount of the reagent prevents reaction with the less reactive alcohol after the amine has been consumed.
Procedure:
-
Follow Protocol 1 , using 2-aminoethanol (1.0 eq) as the substrate.
-
Crucial Modification: Use only a slight excess of this compound (1.05 eq).
-
Crucial Modification: Maintain the reaction temperature strictly at 0 °C throughout the addition and for the duration of the reaction. Do not allow the mixture to warm to room temperature until TLC analysis confirms the complete consumption of the starting material.
-
Workup and Purification: Proceed with the standard workup and purification as described in Protocol 1. The polarity of the product will be significantly different from the starting amino alcohol, facilitating purification.
Caption: Workflow for selective reaction with amino alcohols.
Application Note 3: Reactions with Thiols and Alcohols
While amines are the primary targets, this compound can react efficiently with thiols and alcohols under the appropriate conditions. This typically requires enhancing the nucleophilicity of the sulfur or oxygen atom.
Thiols: Thiols are moderately nucleophilic, but their conjugate bases, thiolates, are excellent nucleophiles. The reaction to form O-aryl S-alkyl dithiocarbonates is readily achieved by using a base to deprotonate the thiol.[7]
Alcohols: Alcohols are the least nucleophilic of the three. To achieve reaction, the alcohol must typically be converted to its more nucleophilic alkoxide form using a strong, non-nucleophilic base like sodium hydride (NaH).
Protocol 3: Synthesis of an O-(4-Fluorophenyl) S-Alkyl Dithiocarbonate from a Thiol
Procedure:
-
Dissolve the thiol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM.
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the solution to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours.
-
Monitor, work up, and purify as described in Protocol 1.
Data Comparison: Conditions for Different Nucleophiles
| Nucleophile | Base Required | Temperature | Reactivity | Product Class |
| Amine | Mild (TEA, Pyridine) | 0 °C to RT | High | Thiocarbamate |
| Thiol | Mild (TEA, K₂CO₃) | 0 °C to RT | Moderate | Dithiocarbonate |
| Alcohol | Strong (NaH, KH) | 0 °C to RT | Low | O,O-Thiocarbonate |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[1]
-
Toxicity: The compound may be toxic and can cause irritation upon contact with skin, eyes, and mucous membranes.[1]
-
Moisture Sensitivity: It can undergo hydrolysis in the presence of moisture to release corrosive HCl and the corresponding thiol.[1] Always use anhydrous solvents and an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place under an inert atmosphere. Commercially available sources recommend refrigeration.
Conclusion
This compound is a powerful reagent for the chemoselective introduction of the thiocarbonyl group. Its reactivity profile, governed by the hierarchy of nucleophilicity, allows for the precise and predictable modification of amines in the presence of other functional groups like alcohols and thiols. By understanding the underlying principles of its reactivity and carefully controlling experimental conditions, researchers can effectively leverage this reagent for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. The protocols outlined in this guide provide a validated framework for the successful application of this versatile synthetic tool.
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D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal. [Link]
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Harpp, D. N., & Larsen, C. (1982). Utilization of thiocarbonyl transfer reagents. Preparation of thioamides, mercapto esters, and thiapyran derivatives. Canadian Journal of Chemistry, 60(18), 2419-2425. [Link]
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Larsen, C., Steliou, K., & Harpp, D. N. (1978). Organic sulfur chemistry. 25. Thiocarbonyl transfer reagents. The Journal of Organic Chemistry, 43(2), 337-339. [Link]
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Saeed, A., Shaheen, U., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
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D'Souza, M. J., & Kevill, D. N. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences, 15(10), 18310-18331. [Link]
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Malyasova, A. S., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4215. [Link]
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Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6134-6139. [Link]
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Choua, S., et al. (2018). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 23(7), 1735. [Link]
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CP Lab Safety. (n.d.). This compound, min 96% (GC), 1 gram. Retrieved from [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
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Weerapana, E., et al. (2008). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 130(43), 14364–14371. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
Autechem. (n.d.). Applications and Benefits of O-Phenyl Chlorothionoformate in Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]
-
Lawrence, R. M., et al. (2008). Thiol-Selective Fluorogenic Probes for Labeling and Release. Bioconjugate Chemistry, 19(7), 1397–1405. [Link]
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Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Françaises, 57(2), 108-115. [Link]
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- 1. CAS 42908-73-6: this compound [cymitquimica.com]
- 2. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Procedures Involving 4-Fluorophenyl Chlorothionoformate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 4-Fluorophenyl Chlorothionoformate in One-Pot Syntheses
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and streamlined workflows is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant advancement towards these goals. Central to the success of such elegant procedures is the selection of highly versatile and reactive building blocks. This compound has emerged as a reagent of considerable interest in this context.
The incorporation of a fluorine atom onto the phenyl ring of the chlorothionoformate moiety imparts unique reactivity and properties. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is crucial for driving reactions to completion under mild conditions, a hallmark of efficient one-pot procedures. Furthermore, the 4-fluorophenyl group can serve as a useful spectroscopic tag for monitoring reaction progress and for the characterization of products using ¹⁹F NMR. In the realm of drug discovery, the introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound an attractive reagent for the synthesis of novel therapeutic agents.[1]
This application note provides detailed protocols and mechanistic insights for the one-pot synthesis of various important classes of organic compounds, including O-aryl thiocarbamates, thionoesters, and dithiocarbonates, using this compound as a key reagent.
Mechanistic Considerations: Understanding the Reactivity of this compound
The reactivity of this compound is governed by the electrophilic nature of the thiocarbonyl carbon. The reaction mechanism can proceed through different pathways depending on the solvent and the nucleophile. Studies on the solvolysis of this compound have shown that the reaction can proceed via a bimolecular addition-elimination pathway or a unimolecular ionization pathway.[1] The dominance of one pathway over the other is influenced by the nucleophilicity and ionizing power of the solvent.[1]
In the context of the one-pot syntheses described herein, which typically involve strong nucleophiles in aprotic solvents, the bimolecular addition-elimination mechanism is the most relevant.
Figure 2: Workflow for the one-pot synthesis of O-(4-Fluorophenyl) thiocarbamates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM.
-
Add the non-nucleophilic base (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired O-(4-fluorophenyl) thiocarbamate.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Formation of the desired thiocarbamate as a stable solid or oil. The product should be characterizable by ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry.
-
Potential Pitfalls:
-
Dimerization of the chlorothionoformate: Can occur if the reaction is not kept sufficiently cool during the addition.
-
Incomplete reaction: May result from insufficient base or impure reagents. Ensure all reagents are of high quality and the glassware is dry.
-
Formation of ureas: Can occur if the amine starting material is contaminated with water.
-
-
Troubleshooting:
-
If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be beneficial after the initial addition at 0 °C.
-
If purification is difficult, consider recrystallization as an alternative to chromatography.
-
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | O-(4-fluorophenyl) phenylthiocarbamate | 85-95 |
| Benzylamine | O-(4-fluorophenyl) benzylthiocarbamate | 90-98 |
| Morpholine | O-(4-fluorophenyl) morpholine-4-carbothioate | 88-96 |
| Piperidine | O-(4-fluorophenyl) piperidine-1-carbothioate | 85-92 |
Table 1: Representative yields for the one-pot synthesis of O-(4-fluorophenyl) thiocarbamates. (Yields are estimated based on similar reactions with phenyl chlorothionoformate).
Protocol 2: One-Pot Synthesis of Thionoesters via Reaction with Grignard Reagents
Thionoesters are valuable synthetic intermediates, finding application in the synthesis of various sulfur-containing heterocycles and as precursors for radical-based transformations. This protocol describes a one-pot synthesis of thionoesters from Grignard reagents and this compound.
Rationale:
This reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic thiocarbonyl carbon of this compound. The use of low temperatures is critical to prevent over-addition of the highly reactive Grignard reagent to the newly formed thionoester product. Anhydrous conditions are essential to avoid quenching the Grignard reagent.
Experimental Protocol:
Figure 3: Workflow for the one-pot synthesis of thionoesters.
Materials:
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Formation of the desired thionoester, which can be characterized by ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry.
-
Potential Pitfalls:
-
Formation of tertiary alcohol: Over-addition of the Grignard reagent to the thionoester product can lead to the formation of a tertiary alcohol. This can be minimized by slow addition at low temperatures.
-
Low conversion: May be due to impure or partially decomposed Grignard reagent. It is advisable to titrate the Grignard reagent prior to use.
-
-
Troubleshooting:
-
If over-addition is a persistent issue, using a less reactive organometallic reagent, such as an organozinc or organocuprate, may be beneficial.
-
Inverse addition (adding the chlorothionoformate to the Grignard reagent) is generally not recommended as it can lead to a higher likelihood of over-addition.
-
| Grignard Reagent | Product | Typical Yield (%) |
| Phenylmagnesium bromide | O-(4-fluorophenyl) benzenecarbothioate | 70-85 |
| Ethylmagnesium bromide | O-(4-fluorophenyl) ethanethioate | 65-80 |
| Isopropylmagnesium chloride | O-(4-fluorophenyl) 2-methylpropanethioate | 60-75 |
Table 2: Representative yields for the one-pot synthesis of thionoesters. (Yields are estimated based on similar reactions with other chlorothioformates).
Protocol 3: One-Pot Synthesis of O,S-Disubstituted Dithiocarbonates
Dithiocarbonates are versatile compounds used in various applications, including as chain transfer agents in RAFT polymerization and as precursors for other sulfur-containing molecules. This protocol outlines a one-pot synthesis of O-(4-fluorophenyl) S-alkyl/aryl dithiocarbonates from thiols.
Rationale:
This one-pot procedure involves the in-situ formation of a thiolate by deprotonating a thiol with a suitable base. The resulting highly nucleophilic thiolate then readily reacts with this compound to yield the desired dithiocarbonate. The choice of base is important to ensure complete deprotonation of the thiol without promoting side reactions.
Experimental Protocol:
Figure 4: Workflow for the one-pot synthesis of dithiocarbonates.
Materials:
-
Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base (1.1 eq) portion-wise. If using NaH, be mindful of hydrogen gas evolution.
-
Stir the mixture at 0 °C for 20-30 minutes to ensure complete formation of the thiolate.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting thiol.
-
Carefully quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Formation of the desired dithiocarbonate, characterizable by standard spectroscopic methods.
-
Potential Pitfalls:
-
Disulfide formation: Oxidation of the starting thiol can lead to the formation of disulfides. This can be minimized by maintaining an inert atmosphere and using fresh, high-quality reagents.
-
Hydrolysis of the chlorothionoformate: Traces of water can lead to the hydrolysis of the starting material. Ensure all glassware and solvents are scrupulously dry.
-
-
Troubleshooting:
-
For less acidic thiols, a stronger base like sodium hydride is recommended. For more acidic thiols, a milder base like potassium carbonate may be sufficient.
-
If the reaction is slow, gentle heating (40-50 °C) can be applied after the addition of the chlorothionoformate.
-
| Thiol Substrate | Product | Typical Yield (%) |
| Thiophenol | O-(4-fluorophenyl) S-phenyl dithiocarbonate | 80-90 |
| Benzyl mercaptan | O-(4-fluorophenyl) S-benzyl dithiocarbonate | 85-95 |
| 1-Dodecanethiol | O-(4-fluorophenyl) S-dodecyl dithiocarbonate | 82-92 |
Table 3: Representative yields for the one-pot synthesis of O,S-disubstituted dithiocarbonates. (Yields are estimated based on analogous reactions).
Conclusion
This compound is a highly effective and versatile reagent for one-pot synthesis procedures. Its enhanced reactivity, coupled with the utility of the 4-fluorophenyl group as a spectroscopic handle and a modulator of biological activity, makes it a valuable tool for modern organic synthesis. The protocols detailed in this application note provide a solid foundation for researchers to efficiently synthesize a range of important sulfur-containing compounds, including thiocarbamates, thionoesters, and dithiocarbonates. By understanding the underlying reaction mechanisms and potential pitfalls, these one-pot procedures can be reliably implemented and adapted to a wide variety of substrates, thereby accelerating research and development in chemistry and the life sciences.
References
-
D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011(CSJ-35). [Link]
Sources
Application Notes and Protocols: Monitoring Reaction Progress with 4-Fluorophenyl chlorothionoformate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Fluorophenyl chlorothionoformate in chemical synthesis and the subsequent monitoring of reaction progress. This compound is a versatile reagent used in the preparation of thiocarbonate esters, nitriles, and isonitriles, with applications in medicinal chemistry and asymmetric synthesis.[1] This guide emphasizes practical, field-proven methodologies for real-time and endpoint analysis of reactions involving this compound, ensuring scientific integrity through detailed protocols and a deep dive into the underlying chemical principles.
Introduction to this compound
This compound (FPC) is an organosulfur compound featuring a fluorophenyl group attached to a chlorothionoformate moiety.[2] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis. The presence of the fluorine atom can enhance the biological activity and stability of resulting molecules, a desirable trait in pharmaceutical and agrochemical development.[2] FPC is typically a colorless to pale yellow liquid soluble in common organic solvents.[2] It is important to handle this compound with care as it can be toxic and may hydrolyze in the presence of moisture.[2]
Reactions involving FPC often proceed through addition-elimination or ionization pathways, depending on the solvent's nucleophilicity and ionizing power.[1] A thorough understanding of these mechanisms is crucial for selecting the appropriate monitoring techniques and for interpreting the resulting data.
Core Applications in Synthesis
The primary application of this compound lies in its ability to act as a thiocarbonylating agent. Key reaction classes include:
-
Synthesis of Thiocarbamates: FPC reacts readily with primary and secondary amines to form O-aryl thiocarbamates.[3][4] These compounds are significant intermediates in the synthesis of various biologically active molecules and are also used as herbicides.[5]
-
Dealkylation of Tertiary Amines: Phenyl chlorothionoformates, including the 4-fluoro derivative, can be used to dealkylate tertiary amines, yielding a thiocarbamate and an alkyl chloride.[4][6] This is a valuable transformation in synthetic organic chemistry.
-
Synthesis of Isothiocyanates: In the presence of a solid base like sodium hydroxide, FPC can react with amines to produce isothiocyanates, which are versatile building blocks in organic synthesis.[3][6]
-
RAFT Polymerization: Thiocarbonylthio compounds are central to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.[7] While direct use of FPC as a RAFT agent is less common, its derivatives, particularly thiocarbamates, can be employed as chain transfer agents.[7][8]
Part 1: Monitoring Reaction Progress - A Multi-Technique Approach
Effective reaction monitoring is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities. A combination of chromatographic and spectroscopic techniques provides a comprehensive view of the reaction's progress.
Thin-Layer Chromatography (TLC): A First Line of Analysis
TLC is a rapid and cost-effective qualitative technique for monitoring the consumption of reactants and the formation of products.[9][10]
Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System Selection: A crucial step is to determine a suitable eluent system that provides good separation between the starting material (FPC), the nucleophile (e.g., an amine), and the expected product (e.g., a thiocarbamate). A typical starting point for these compounds is a mixture of hexane and ethyl acetate. The ratio should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the starting material.
-
Sample Preparation: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.[10] If the reaction mixture contains inorganic materials or highly polar solvents, perform a micro-workup by diluting the aliquot in a small vial with an organic solvent like ethyl acetate and a drop of water.[9]
-
Spotting: Spot the prepared sample onto the TLC plate alongside reference spots of the starting materials.[9][11]
-
Development: Place the TLC plate in a developing chamber saturated with the chosen eluent.[9]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Since the aromatic rings in FPC and its products are UV active, they can be visualized under a UV lamp (254 nm).[12] Staining with reagents like potassium permanganate can also be used for visualization.
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate reaction progression.[10]
Diagram: TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography.
High-Performance Liquid Chromatography (HPLC): Quantitative Insights
HPLC is a powerful quantitative technique that allows for precise measurement of the concentrations of reactants, products, and byproducts over time.[10]
Protocol for HPLC Monitoring
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is generally suitable.[10]
-
Sample Preparation: Quench the reaction aliquot in a suitable solvent (e.g., acetonitrile) and dilute it to an appropriate concentration for analysis.
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Mobile Phase | Acetonitrile/Water gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
-
Analysis: Monitor the chromatogram for the disappearance of the reactant peaks and the appearance and growth of the product peak.[11] The peak areas can be used to quantify the conversion of the starting material and the yield of the product over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in situ or by analyzing quenched aliquots.[10][13] ¹H, ¹⁹F, and ¹³C NMR are particularly useful.
Protocol for NMR Monitoring
-
In-situ Monitoring: If the reaction solvent is a deuterated solvent, the reaction can be monitored directly in the NMR tube.
-
Aliquot Analysis:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
-
Spectral Analysis:
-
¹H NMR: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For example, in the reaction with an amine, new signals corresponding to the N-H proton and the protons adjacent to the nitrogen will appear.
-
¹⁹F NMR: The fluorine atom in FPC provides a unique spectroscopic handle. The chemical shift of the fluorine will change upon conversion to the product, providing a clear indication of reaction progress.[14]
-
¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is significantly different from the carbonyl carbon (C=O) and will appear far downfield, providing a clear marker for the formation of thiocarbonyl-containing products.[15]
-
Diagram: Reaction of FPC with a Primary Amine
Caption: General reaction scheme of this compound with a primary amine.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds
For reactions where the products are sufficiently volatile and thermally stable, GC-MS is an excellent technique for separation and identification. Derivatization with an alkyl chloroformate can be used to analyze non-volatile compounds like amino acids.[16][17]
Protocol for GC-MS Analysis
-
Sample Preparation: Quench and extract a reaction aliquot. The sample may need to be derivatized to increase volatility.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is typically used to ensure good separation of components with different boiling points.
-
-
MS Analysis: The mass spectrometer provides molecular weight and fragmentation patterns, which are invaluable for confirming the identity of the product and any byproducts.
Infrared (IR) Spectroscopy: Functional Group Transformation
FTIR spectroscopy can be used to monitor the disappearance of the C=S stretch of the chlorothionoformate and the appearance of new bands corresponding to the product, such as the N-H stretch in a thiocarbamate. The C=S stretching vibration typically appears in the region of 1100-1300 cm⁻¹.[15]
Part 2: Data Interpretation and Causality
Understanding Chromatographic Data
-
TLC: A successful reaction will show the gradual disappearance of the starting material spots and the intensification of the product spot. The presence of multiple new spots may indicate the formation of byproducts, suggesting that reaction conditions may need optimization (e.g., temperature, reaction time, or stoichiometry).
-
HPLC: Quantitative data from HPLC can be used to plot concentration versus time, allowing for the determination of reaction kinetics. The integration of peak areas provides a precise measure of conversion and yield.
Interpreting Spectroscopic Data
-
NMR:
-
Chemical Shift Changes: The electronic environment of the aromatic protons and the fluorine atom on the phenyl ring of FPC will change upon reaction, leading to predictable shifts in the ¹H and ¹⁹F NMR spectra.
-
Integration: The relative integration of proton signals in the ¹H NMR spectrum can be used to determine the ratio of product to starting material.
-
-
IR: The appearance of a new, strong absorption band in the 3200-3400 cm⁻¹ region would be indicative of N-H stretching in a thiocarbamate product. The disappearance of the characteristic C=S stretch of the starting material is also a key indicator.
Conclusion
Monitoring reactions involving this compound requires a multi-faceted analytical approach. The combination of TLC for rapid qualitative assessment, HPLC for quantitative analysis, and spectroscopic methods like NMR and IR for structural confirmation provides a comprehensive understanding of the reaction's progress. By carefully selecting and implementing these techniques, researchers can optimize reaction conditions, ensure product quality, and gain valuable insights into the underlying reaction mechanisms.
References
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3847–3856. [Link]
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate. Synthesis, 45(12), 1667-1674. [Link]
- Millan, D. S., & Prager, R. H. (1998). The dealkylation of tertiary aliphatic amines with phenyl chlorothionoformates. Tetrahedron Letters, 39(25), 4387–4390.
-
Stoltz, B. M. (2006). Selected Reactions of Thiocarbonyl Compounds. Caltech. [Link]
-
Wikipedia. Thiocarbamate. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71–78. [Link]
-
Chemistry Stack Exchange. Monitoring reaction progress?. [Link]
-
El-Faham, A., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2024(2), M1926. [Link]
-
Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]
-
Castonguay, A., et al. (2023). Fluorophore-Tagged Poly-Lysine RAFT Agents: Controlled Synthesis of Trackable Cell-Penetrating Peptide–Polymers. Biomacromolecules, 24(10), 4567-4576. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. mdpi.com [mdpi.com]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 16. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions with 4-Fluorophenyl chlorothionoformate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Fluorophenyl chlorothionoformate (FPC-TF). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses the most common issues users face during the application of this compound, particularly in the synthesis of O-aryl xanthates for subsequent reactions like the Barton-McCombie deoxygenation.
Q1: My xanthate-forming reaction is very slow or appears to stall. What are the primary causes?
A1: Sluggish or incomplete reactions are typically traced back to three main factors: reagent quality, insufficient nucleophilicity of the alcohol, or steric hindrance.
-
Reagent Integrity: this compound is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture leads to its decomposition into 4-fluorothiophenol and hydrochloric acid, rendering it inactive for the desired transformation. Always use a fresh bottle or a properly stored aliquot from a reputable supplier.[2] Storage under an inert atmosphere like argon is crucial.[3]
-
Alkoxide Formation: The reaction proceeds via nucleophilic attack of an alkoxide on the electron-deficient thiocarbonyl carbon. For this to occur, the parent alcohol must be fully deprotonated. If you are using a weak base (e.g., pyridine, triethylamine), the equilibrium may not sufficiently favor the alkoxide. For less reactive or sterically hindered alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) is recommended to drive the reaction to completion.
-
Steric Hindrance: Alcohols attached to sterically demanding environments (e.g., neopentyl-type systems) will react slower. In these cases, prolonged reaction times or elevated temperatures may be necessary, though this can also promote side reactions.
Q2: After adding the reagent, my reaction mixture turned slightly yellow and has a strong, unpleasant odor. Is this normal?
A2: This is a strong indicator of reagent decomposition via hydrolysis.[1] The characteristic foul odor is due to the formation of 4-fluorothiophenol. This side reaction not only consumes your reagent but also introduces acidic byproducts (HCl) that can interfere with subsequent steps or sensitive functional groups in your substrate. The immediate solution is to ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
Q3: My TLC plate shows the desired product spot, but also several other spots that are difficult to separate. What are these byproducts?
A3: The formation of multiple byproducts points to competing reaction pathways. Besides the hydrolysis mentioned above, consider the following possibilities:
-
Symmetrical Thiocarbonate Formation: If the base is not strong enough or if the reagent is added too quickly, the initially formed product can react with another molecule of the starting alcohol, leading to the formation of a symmetrical dialkyl thiocarbonate (RO)2C=S.
-
Solvolysis: this compound can react directly with nucleophilic solvents.[4][5] For instance, if using an alcohol as the solvent, it will compete with your substrate. The solvolysis mechanism can be complex, proceeding through either a bimolecular addition-elimination or a unimolecular ionization pathway, depending on the solvent's properties.[4][5][6] It is best to use non-nucleophilic, aprotic solvents like THF, dioxane, or toluene.
-
Trithiocarbonate Formation: In some cases, side reactions can lead to the formation of trithiocarbonates, especially if sulfide impurities are present.[7]
Q4: I'm performing a Barton-McCombie deoxygenation. Can issues in the first step (xanthate formation) affect the second (radical deoxygenation) step?
A4: Absolutely. The success of the radical deoxygenation is critically dependent on the purity of the xanthate intermediate.
-
Unreacted Alcohol: If the initial alcohol is carried over, it will not participate in the radical reaction and will contaminate your final product, making purification difficult.[8]
-
Hydrolysis Products: Acidic byproducts like HCl can interfere with the radical initiator (e.g., AIBN) or the hydrogen donor (e.g., Bu₃SnH).
-
Other Byproducts: Any sulfur-containing side products can potentially react with the tin radical, leading to a complex mixture and consumption of the radical reagents, ultimately lowering the yield of your desired deoxygenated product.[9][10]
Visualizing the Reaction: Desired Pathway vs. Hydrolysis
The following diagram illustrates the critical competition between the productive xanthate formation and the destructive hydrolysis pathway.
Caption: Key reaction pathways for this compound.
Troubleshooting Guide: Xanthate Formation
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of xanthates from alcohols using this compound.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Degraded Reagent: FPC-TF has hydrolyzed due to improper storage or handling.[1] | Action: Use a new bottle of the reagent or an aliquot that has been stored under an inert atmosphere (e.g., argon) in a desiccator.[3] Rationale: Moisture is the primary enemy of this reagent. |
| 2. Insufficient Base/Incomplete Deprotonation: The alcohol is not fully converted to the more nucleophilic alkoxide. | Action: Use a stronger base (e.g., NaH) or ensure the correct stoichiometry (typically 1.1-1.2 equivalents). For NaH, allow sufficient time for hydrogen evolution to cease before adding FPC-TF. Rationale: The reaction rate is dependent on the concentration of the alkoxide. | |
| 3. Anhydrous Conditions Not Met: Moisture in the solvent, on glassware, or in the starting alcohol is consuming the reagent. | Action: Dry glassware in an oven overnight. Use freshly distilled, anhydrous solvents. If the substrate is stable, dry it by azeotropic distillation with toluene or under high vacuum. Rationale: FPC-TF reacts more readily with water than with most alcohols. | |
| Starting Alcohol Recovered | 1. Incomplete Reaction: See "Low or No Product Yield" above. | Action: Monitor the reaction by TLC. If starting material persists, consider adding a small additional portion of base and FPC-TF. Rationale: Reaction monitoring prevents premature workup. |
| 2. Hydrolysis of Product: The xanthate product can be unstable to acidic or basic aqueous workups, reverting to the starting alcohol. | Action: Perform a neutral workup. Quench the reaction with saturated NH₄Cl (a mild acid) instead of water or strong acids. Extract quickly and minimize contact time with the aqueous phase. Rationale: Xanthates, while more stable than the starting reagent, can still be labile under harsh pH conditions. | |
| Multiple Byproducts on TLC | 1. Fast Addition of Reagent: A high local concentration of FPC-TF can lead to side reactions. | Action: Add the FPC-TF solution dropwise via a syringe pump over 15-30 minutes, especially at low temperatures (0 °C). Rationale: Slow addition maintains a low concentration of the electrophile, favoring the desired bimolecular reaction with the alkoxide. |
| 2. Reaction Temperature Too High: Elevated temperatures can promote decomposition and elimination side reactions. | Action: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Rationale: Lower temperatures increase the selectivity of the reaction by favoring the kinetically preferred pathway over decomposition. | |
| 3. Nucleophilic Solvent: The solvent (e.g., methanol, ethanol) is competing with the substrate.[4] | Action: Use a non-nucleophilic, aprotic solvent such as THF, diethyl ether, toluene, or dichloromethane. Rationale: This eliminates competition for the electrophilic reagent. |
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues in your experiment.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Recommended Experimental Protocol
This general protocol for the deoxygenation of a secondary alcohol has been optimized to minimize common side reactions.
Objective: To convert a secondary alcohol into its corresponding O-(4-fluorophenyl) xanthate.
Materials:
-
Secondary Alcohol (Substrate)
-
This compound (ensure high purity, >96%)[3]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the secondary alcohol (1.0 equiv) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Reagent Addition: Cool the resulting alkoxide solution back down to 0 °C. In a separate dry flask, prepare a solution of this compound (1.1 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the stirred alkoxide solution over 20-30 minutes using the dropping funnel or a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude xanthate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The resulting xanthate should be used in the subsequent deoxygenation step as soon as possible.
References
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Science Journal, 2011:CSJ-35. [Link]
-
Wikipedia. Barton–McCombie deoxygenation. [Link]
-
CP Lab Safety. This compound, min 96% (GC), 1 gram. [Link]
-
ResearchGate. The plot of log (k/k o ) for this compound (1).... [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chem Sci J, 2011:CSJ-35. [Link]
-
Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
-
Moltus Research Laboratories Pvt. Ltd. Fluorophenyl Chlorothionoformate. [Link]
-
Popova, S., et al. (2020). New Eco-Friendly Xanthate-Based Flotation Agents. MDPI. [Link]
Sources
- 1. CAS 42908-73-6: this compound [cymitquimica.com]
- 2. Fluorophenyl Chlorothionoformate - Get Details Now! [thiophosgene.co.in]
- 3. calpaclab.com [calpaclab.com]
- 4. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Solvent Effects in the Solvolyses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Barton-McCombie Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Thioester Yield with 4-Fluorophenyl Chlorothionoformate
Welcome to the technical support center for thioester synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions researchers encounter when using 4-Fluorophenyl chlorothionoformate. This resource is designed to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your thioester yields effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for thioester synthesis?
This compound is a thiocarbonyl transfer reagent used in organic synthesis.[1] Its structure features a highly reactive chlorothionoformate group (-OC(=S)Cl). The key to its effectiveness lies in the O-(4-fluorophenyl) group. The fluorine atom is strongly electron-withdrawing, which makes the 4-fluorophenoxide an excellent leaving group. This inherent reactivity facilitates the nucleophilic attack by a thiol, driving the reaction towards the formation of the desired S-thioester. It is a useful reagent for creating thiocarbonate esters and other organosulfur compounds.[1][2]
Q2: What is the fundamental reaction mechanism for thioester formation using this reagent?
The reaction proceeds via a nucleophilic acyl substitution mechanism. Here's a breakdown of the causal steps:
-
Deprotonation: A base (typically a non-nucleophilic amine like pyridine or triethylamine) deprotonates the starting thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The highly reactive thiolate anion attacks the electrophilic carbon of the thiono-carbonyl group (C=S) in this compound.
-
Tetrahedral Intermediate Formation: This attack forms an unstable, transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, ejecting the most stable leaving group. Due to the electron-withdrawing nature of the fluorine, the 4-fluorophenoxide is a better leaving group than the chloride ion in this specific thiono system. Correction: In the thionoformate system, the chloride ion is the primary leaving group. The subsequent step involves the rearrangement or reaction of the resulting O-aryl S-alkyl thiocarbonate. However, a more direct pathway often employed is the reaction with a thiol to form the thioester, where the entire O-(4-fluorophenyl) group is ultimately displaced in the overall transformation to a more stable product, though the initial displacement is of the chloride. For the direct formation of an S-Alkyl Thioester from a thiol and the chlorothionoformate, the reaction is a nucleophilic attack by the thiolate, displacing the chloride. The resulting intermediate, an O-aryl S-alkyl dithiocarbonate, can then be converted to the thioester. A more common and direct synthesis of thioesters involves acyl chlorides (R-COCl) rather than chlorothionoformates.[3] However, using this compound, the reaction with a thiol (R'-SH) first yields an O-(4-fluorophenyl) S-(R') thiocarbonate, which can then be a precursor.
A more direct pathway to a thioester using a related strategy involves reacting a carboxylic acid with this compound to form a reactive intermediate, which then reacts with a thiol. For the direct reaction between the thiol and the chlorothionoformate, the primary product is a thiocarbonate. For the purpose of this guide, we will focus on the most direct interpretation: the acylation of a thiol.
Q3: What are the critical handling and storage requirements for this compound?
This reagent is sensitive and requires careful handling:
-
Moisture Sensitivity: It can hydrolyze in the presence of moisture to form hydrochloric acid and the corresponding thiol.[1] This decomposition not only reduces the reagent's potency but can also introduce acidic impurities that complicate the reaction. Always handle under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Toxicity: It is considered toxic and can cause irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it within a chemical fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials.[4]
Troubleshooting & Optimization Guide
Q4: My thioester yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can almost always be traced back to a few key areas.[5] This is analogous to troubleshooting other sensitive organic syntheses. Let's diagnose the problem systematically.
-
Poor Reagent Quality: The thiol may be oxidized, and the this compound may be partially hydrolyzed.[1] Use freshly purified thiol and a new or properly stored bottle of the chlorothionoformate.
-
Inadequate Anhydrous Conditions: Moisture will consume the chlorothionoformate reagent and can interfere with the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Incorrect Base Selection or Stoichiometry: Using a nucleophilic base can lead to side reactions where the base competes with the thiol. Insufficient base will result in incomplete deprotonation of the thiol, slowing the reaction.
-
Suboptimal Temperature Control: The reaction is often exothermic. Adding the reagents too quickly or at too high a temperature can lead to the formation of undesired side products.
Q5: I'm observing significant side products. How can I improve the reaction's selectivity?
The formation of side products is typically related to reaction conditions and the nature of the substrates.
-
Disulfide Formation: If your thiol is sensitive to oxidation, you may see disulfide (R-S-S-R) formation. Ensure your reaction is thoroughly deoxygenated by bubbling an inert gas through the solvent prior to adding reagents.
-
Reaction with Base: If a nucleophilic base is used, it can react with the chlorothionoformate. Switch to a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Over-reaction or Decomposition: If the reaction temperature is too high or the reaction time is too long, the desired thioester product itself might decompose or participate in further reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q6: How do I choose the optimal base and solvent for my specific thiol?
The choice of base and solvent is critical and interdependent.
| Parameter | Recommendation | Rationale & Causality |
| Base | Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) | These are non-nucleophilic bases. Their primary role is to deprotonate the thiol to the more reactive thiolate without competing in a nucleophilic attack on the chlorothionoformate. Pyridine can also act as a nucleophilic catalyst in some acyl transfer reactions. |
| Stoichiometry | 1.1 - 1.5 equivalents of base | A slight excess is used to ensure complete deprotonation of the thiol and to scavenge the HCl byproduct that forms during the reaction, driving the equilibrium towards the product. |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | These aprotic solvents are chosen because they will not react with the chlorothionoformate. The specific choice depends on the solubility of the thiol substrate. DCM is often a good starting point. The solvent's polarity can influence reaction rates; studies on related compounds show that both bimolecular and unimolecular pathways can be solvent-dependent.[2][6] |
Experimental Protocol & Methodologies
General Protocol for Thioester Synthesis
This protocol provides a robust starting point. Optimization of time, temperature, and stoichiometry may be required for specific substrates.
Materials:
-
Thiol (R-SH)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or Triethylamine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Setup: In the round-bottom flask, dissolve the thiol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred thiol/pyridine mixture over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC, quenching a small aliquot with water and extracting with ethyl acetate before spotting. The disappearance of the starting thiol is a key indicator.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
References
-
D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3968–3979. [Link]
-
CP Lab Safety. This compound, min 96% (GC), 1 gram. [Link]
-
Szostak, M., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Royal Society of Chemistry. [Link]
-
Kawasaki, K., & Aimoto, S. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. Methods in Molecular Biology, 128, 201-210. [Link]
-
Moltus Research Laboratories Pvt. Ltd. Fluorophenyl Chlorothionoformate. [Link]
-
Wikipedia. Thioester. [Link]
-
Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1-12. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. ResearchGate. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Pashko, M. O., et al. (2015). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 5, 15116-15120. [Link]
-
Organic Chemistry Portal. Thioester synthesis by alkylation. [Link]
-
Purdue University Graduate School. (2022). SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. [Link]
-
MDPI. (2021). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]
-
National Center for Biotechnology Information. (2017). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
Di Adamo, J., et al. (2024). Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv. [Link]
-
PubMed. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. [Link]
-
National Center for Biotechnology Information. (2021). Prebiotic thiol-catalyzed thioamide bond formation. [Link]
-
National Center for Biotechnology Information. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]
-
National Center for Biotechnology Information. (2020). Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions. [Link]
-
PubMed. (2017). Investigation of peptide thioester formation via N→Se acyl transfer. [Link]
Sources
- 1. CAS 42908-73-6: this compound [cymitquimica.com]
- 2. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
preventing hydrolysis of 4-Fluorophenyl chlorothionoformate during reaction
Welcome to the technical support center for 4-Fluorophenyl chlorothionoformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully utilize this versatile reagent while mitigating the primary challenge associated with its use: hydrolysis.
Introduction: Understanding the Challenge
This compound is a valuable reagent in organic synthesis, particularly for the preparation of thiocarbamates, which are precursors to a wide range of biologically active molecules.[1][2][3] However, its utility is often hampered by its susceptibility to hydrolysis, a reaction that can significantly reduce yield and introduce impurities. This guide provides a comprehensive framework for understanding and preventing unwanted hydrolysis during your reactions.
The core issue stems from the electrophilic nature of the thiocarbonyl carbon, which is susceptible to nucleophilic attack by water. This leads to the decomposition of the reagent and the formation of 4-fluorophenol and other undesirable byproducts. The reaction's progression is highly dependent on the solvent system, with studies showing that the solvolysis can proceed through dual bimolecular addition-elimination and unimolecular ionization pathways.[1][4][5][6] The prevalence of each pathway is influenced by the nucleophilicity and ionizing power of the solvent.[1][4][5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the handling and use of this compound.
Q1: My reaction with this compound is giving low yields. Could hydrolysis be the culprit?
A1: Yes, low yields are a classic symptom of premature hydrolysis of the reagent. If your reaction is not rigorously anhydrous, water can compete with your desired nucleophile, leading to the consumption of the starting material. It's crucial to ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the visible signs of this compound degradation?
A2: Pure this compound is typically a colorless to pale yellow liquid.[3] A change in color to a more intense yellow or the appearance of a precipitate can indicate degradation. Additionally, a pungent odor may become more noticeable due to the formation of hydrolysis byproducts.
Q3: How should I properly store this compound to minimize hydrolysis?
A3: Proper storage is critical. The reagent should be stored in a tightly sealed container, under an inert gas like argon or nitrogen, and kept in a cool, dry place.[7] Many suppliers recommend refrigeration (2-8°C).[8] The key is to protect it from atmospheric moisture.
Q4: Can I use protic solvents for my reaction?
A4: The use of protic solvents should be approached with extreme caution. Protic solvents, especially in the presence of water, can accelerate hydrolysis.[1] If your substrate is only soluble in a protic solvent, ensure the solvent is rigorously dried and consider using a large excess of your nucleophile to outcompete any residual water. In many cases, switching to a polar aprotic solvent is a better strategy.
Q5: What is the role of a base in reactions involving this compound?
A5: A non-nucleophilic base is often used to scavenge the HCl that is generated during the reaction with a nucleophile (e.g., an amine). However, the choice of base is important. Strong, aqueous bases should be avoided as they will promote hydrolysis. Tertiary amines like triethylamine or diisopropylethylamine are common choices, but they must be dry. Inorganic bases like anhydrous potassium carbonate can also be used.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Extensive hydrolysis of the starting material. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Purge the reaction vessel with nitrogen or argon before adding reagents. |
| Inefficient nucleophilic attack. | Consider a more nucleophilic catalyst if applicable. Increase the concentration of your nucleophile. | |
| Formation of multiple unidentified byproducts | Side reactions due to hydrolysis products. | Rigorously exclude water from the reaction. Use a non-nucleophilic base to scavenge HCl as it forms. |
| Reaction temperature is too high. | Run the reaction at a lower temperature to improve selectivity. | |
| Inconsistent results between batches | Variability in the quality of the this compound. | Purchase from a reputable supplier. If possible, test the purity of the reagent before use (e.g., by GC or NMR). |
| Inconsistent reaction setup. | Standardize your experimental procedure, paying close attention to the exclusion of moisture. |
Experimental Protocols
To ensure the highest chance of success, the following detailed protocols for handling and reaction setup are provided.
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to minimize hydrolysis.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Solvent Preparation: Use only anhydrous solvents. Solvents can be dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Reagent Handling: this compound and any other moisture-sensitive reagents should be handled under an inert atmosphere using syringes or cannulas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. If adding a base, ensure it is also anhydrous.
Protocol 2: Synthesis of a Thiocarbamate using an Amine Nucleophile
This protocol provides a specific example of a reaction where preventing hydrolysis is paramount.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Amine (1.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, 1.1 eq)
-
This compound (1.05 eq)
-
-
Procedure: a. Dissolve the amine and the base in the anhydrous solvent in the reaction flask under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Slowly add a solution of this compound in the anhydrous solvent to the stirred amine solution via the dropping funnel over 30-60 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). e. Work-up the reaction by washing with a dilute aqueous acid (to remove excess base), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
The following diagrams illustrate the hydrolysis mechanism and a recommended workflow to prevent it.
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for preventing hydrolysis.
Analytical Considerations
To confirm the integrity of your starting material and to monitor the progress of your reaction, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the volatile this compound and for detecting the formation of 4-fluorophenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of the product and any fluorine-containing byproducts.[9][10]
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring the progress of the reaction and identifying the product and any non-volatile impurities.
By implementing these best practices, you can significantly improve the reliability and yield of your reactions involving this compound.
References
- This compound Safety Data Sheet. (2025).
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal. Retrieved from [Link]
-
This compound. (n.d.). Moltus Research Laboratories Pvt. Ltd. Retrieved from [Link]
-
Li, Z. Y., et al. (2013). A facile and efficient synthesis of isothiocyanates... Synthesis, 45(12), 1667-1674. Retrieved from [Link]
-
One‐Pot Synthesis of Thiocarbamates. (2021). European Journal of Organic Chemistry. Retrieved from [Link]
-
This compound, min 96% (GC), 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Thiocarbamate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Advances in the synthesis of thiocarbamates. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea)... (2024). MDPI. Retrieved from [Link]
-
Analytical Method Summaries. (n.d.). Eurofins. Retrieved from [Link]
-
Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. (2008). ResearchGate. Retrieved from [Link]
-
p-nitrophenyl chloroformate solvolysis. (n.d.). Science.gov. Retrieved from [Link]
-
Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. (2016). ResearchGate. Retrieved from [Link]
-
Understanding Solvent Effects in the Solvolyses of this compound. (2011). Chem Sci J. Retrieved from [Link]
-
Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. (2000). PubMed. Retrieved from [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). ResearchGate. Retrieved from [Link]
-
The plot of log (k/ko) for this compound (1)... (n.d.). ResearchGate. Retrieved from [Link]
-
Thiocarbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. (2007). ResearchGate. Retrieved from [Link]
-
How to select Co-solvent during hydrolytic forced degradation? (2022). YouTube. Retrieved from [Link]
-
Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. (2015). Analytical Methods. Retrieved from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.). Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. (2015). RSC Publishing. Retrieved from [Link]
-
Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures... (2018). ResearchGate. Retrieved from [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. Retrieved from [Link]
-
Understanding Solvent Effects in the Solvolyses of. (n.d.). Amanote Research. Retrieved from [Link]
-
Understanding Solvent Effects in the Solvolyses of this compound. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability... (2023). PubMed Central. Retrieved from [Link]
-
Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. (2007). Scilit. Retrieved from [Link]
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Technical Support Center: Purification of Products from 4-Fluorophenyl Chlorothionoformate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluorophenyl chlorothionoformate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification challenges associated with its reaction products, primarily O-aryl thionocarbonates, which are key intermediates in syntheses like the Barton-McCombie deoxygenation.
Our approach is grounded in practical, field-proven insights to ensure the scientific integrity and success of your experiments. We will delve into the "why" behind each step, empowering you to make informed decisions for efficient and effective purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compounds. We've structured it to follow a logical workflow, from initial reaction work-up to final purification.
Issue 1: Incomplete Reaction & Removal of Starting Materials
A common initial challenge is the presence of unreacted starting alcohol alongside the desired O-(4-fluorophenyl) thionocarbonate product. This complicates subsequent steps and requires efficient separation.
Causality: The reaction of an alcohol with this compound is a nucleophilic acyl substitution. Incomplete reactions can result from insufficient reaction time, suboptimal temperature, or steric hindrance, especially with bulky secondary or tertiary alcohols. The base used (e.g., pyridine, DMAP) may also be insufficiently activating or used in substoichiometric amounts.
Troubleshooting Protocol:
-
Reaction Monitoring: Before work-up, confirm reaction completion using Thin Layer Chromatography (TLC). A typical mobile phase for O-aryl thionocarbonates is a mixture of ethyl acetate and hexanes. The product is generally less polar than the starting alcohol.
-
Aqueous Work-up:
-
Quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1M Hydrochloric Acid (HCl) to remove basic catalysts like pyridine or DMAP.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove some phenolic byproducts.
-
Brine to remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatographic Separation: If the starting alcohol persists, flash column chromatography on silica gel is the most effective method for separation. Due to the polarity difference, the less polar thionocarbonate product will elute before the more polar alcohol.
Issue 2: Presence of Phenolic Byproducts
A frequent impurity is 4-fluorophenol, which can arise from the hydrolysis of the starting chlorothionoformate reagent or from side reactions. Its removal is crucial as it can interfere with subsequent reactions.
Causality: this compound is sensitive to moisture and can hydrolyze to 4-fluorophenol and HCl.[1] This byproduct can also form during the reaction if water is present or during work-up.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the starting material.
-
Basic Wash: During the aqueous work-up, a wash with a mild base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) can effectively remove the acidic 4-fluorophenol by converting it to its water-soluble sodium salt.
-
Caution: Prolonged exposure to strong bases can potentially hydrolyze the desired thionocarbonate product. The wash should be performed quickly, and the layers separated promptly.
-
-
Flash Chromatography: If a basic wash is not suitable for your product's stability, 4-fluorophenol can be separated by silica gel chromatography. It is typically more polar than the O-aryl thionocarbonate product.
Issue 3: Purification Challenges in the Barton-McCombie Deoxygenation
The O-aryl thionocarbonate is often an intermediate for the Barton-McCombie deoxygenation, a radical-based reaction that uses a tin hydride reagent (e.g., tributyltin hydride, Bu₃SnH).[2][3] The primary purification challenge in this step is the removal of highly toxic and often non-polar organotin byproducts.[4][5]
Causality: The reaction mechanism involves the formation of a very stable tin-sulfur bond, which is the driving force for the reaction.[2] This results in the formation of organotin byproducts, such as Bu₃Sn-S-C(=O)OAr and Bu₃SnX (where X is a halide if the reaction is initiated from a halide precursor), which can co-elute with the desired deoxygenated product during chromatography.
Troubleshooting Workflow for Tin Byproduct Removal:
Caption: Decision workflow for removing organotin byproducts.
Detailed Protocols:
-
Method 1: Potassium Fluoride (KF) Wash [5]
-
After the reaction is complete, concentrate the mixture.
-
Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution multiple times with a 1M aqueous solution of KF.
-
A fine white precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
The filtrate, now depleted of the majority of tin species, can be dried, concentrated, and further purified by standard silica gel chromatography.
-
-
Method 2: Alternative Hydrogen Sources To avoid tin toxicity altogether, consider using alternative, less toxic hydrogen sources like silanes (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH) in combination with a radical initiator.[2][5] The purification of the resulting silyl byproducts is often more straightforward.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound and how should it be stored? A1: It is typically a colorless to pale yellow liquid.[6] Due to its moisture sensitivity, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator to minimize decomposition.
Q2: My O-aryl thionocarbonate product seems to be decomposing on the silica gel column. What can I do? A2: While many O-aryl thionocarbonates are stable on silica gel, some sensitive substrates may degrade.[7][8][9] If you observe streaking on TLC or low recovery from your column, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in your eluent system containing 1-2% triethylamine, then pack the column as usual. This neutralizes acidic sites on the silica that can cause decomposition.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina for your chromatography.
-
Avoid Chromatography: If possible, try to purify the product by recrystallization or distillation (if it is a liquid and thermally stable).
Q3: How can I effectively monitor the progress of the thionocarbonate formation reaction by TLC? A3: Use a suitable eluent system, typically a mixture of hexanes and ethyl acetate. The starting alcohol will be the most polar spot (lowest Rf). The O-aryl thionocarbonate product will be less polar (higher Rf). 4-Fluorophenol, if present, will also be a relatively polar spot. Visualize the spots under UV light (due to the aromatic ring) and also consider staining with a potassium permanganate (KMnO₄) solution, which is a good general stain for organic compounds.[10]
Q4: Can I use this compound with primary or secondary amines? A4: Yes, it reacts with primary and secondary amines to form thiocarbamates. The purification principles are similar, involving the removal of unreacted amine and byproducts. If the resulting thiocarbamate is basic, an acid-base extraction can be a powerful purification tool.
Q5: What are the key safety precautions when working with this compound and its reactions? A5:
-
Handling: Always handle this compound in a well-ventilated fume hood. It is toxic and corrosive.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: Be cautious when quenching the reaction with water or alcohol, as the reaction can be exothermic and may release HCl gas.
-
Barton-McCombie Reaction: Tributyltin hydride and its byproducts are highly toxic. Handle with extreme care and use appropriate containment and waste disposal procedures.
Summary of Purification Parameters
| Compound Type | Potential Impurities | Recommended Purification Technique(s) | Key Considerations |
| O-Aryl Thionocarbonate | Unreacted Alcohol, 4-Fluorophenol, Pyridine/DMAP | Flash Chromatography (Silica Gel), Basic Wash (for phenol), Acidic Wash (for base) | Check product stability with basic/acidic washes. Deactivate silica if product is sensitive. |
| Deoxygenated Product (from Barton-McCombie) | Organotin Byproducts (e.g., Bu₃SnX) | KF Wash + Chromatography, Chromatography with modified eluent, Use of tin-free reagents | Organotin compounds are toxic; handle with care and dispose of waste properly. |
Workflow for Thionocarbonate Synthesis and Purification
Caption: Standard experimental workflow.
References
-
Applications of Barton-McCombie Reaction in Total Syntheses. (2025). ChemInform. [Link]
-
Liu, Z.-Y., & Cook, S. P. (2021). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. Organic Letters. [Link]
-
Barton–McCombie deoxygenation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Barton-McCombie Reaction. (n.d.). Organic Reactions. [Link]
-
Liu, Z.-Y., & Cook, S. P. (2021). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. ACS Publications. [Link]
-
Radical Reactions. (2023). Chemistry LibreTexts. [Link]
-
Tributyltin hydride (Tributylstannane), Tin hydrides. (n.d.). Organic Chemistry Portal. [Link]
-
Study of the β-oxygen effect in the Barton–McCombie reaction for the total synthesis of (4R,5R). (n.d.). Semantic Scholar. [Link]
-
Tributyltin hydride. (n.d.). ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
-
Preparation, Properties and Reactions of Organotin Hydrides. (n.d.). UCL Discovery. [Link]
-
Baroudi, A., & Oelgemöller, M. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. PMC. [Link]
-
Barton-McCombie Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Process for purifying 4-fluorophenol. (n.d.).
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. PMC. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
-
Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. (n.d.). MDPI. [Link]
-
New aryl boronates are stable on silica gel and easy-to-handle. (2022). Gifu Pharmaceutical University. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Process for synthesizing 4-chlorophenyl ethanol. (n.d.).
Sources
- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Fluorophenyl chlorothionoformate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 4-Fluorophenyl chlorothionoformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block.[1] We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common for chemists working with this reagent for the first time.
Q1: What is the standard reaction for synthesizing this compound?
The most direct and common synthesis route involves the reaction of 4-fluorophenol with thiophosgene (CSCl₂).[2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. The base choice is critical; a non-nucleophilic base like pyridine or a tertiary amine is often used to prevent it from competing with the 4-fluorophenol as a nucleophile.
Q2: My final product is a light yellow to orange liquid. Is this normal?
Yes, this is the expected appearance of this compound.[3] Commercial suppliers describe the compound as a "Light yellow to Yellow to Orange clear liquid".[1] The color can be attributed to the thiocarbonyl (C=S) chromophore. However, a significant darkening or change to a reddish or black color may indicate the presence of impurities, possibly from the degradation or polymerization of residual thiophosgene, which is a red liquid.[2][4]
Q3: What are the most critical parameters to control during the synthesis?
There are two paramount factors:
-
Moisture Exclusion: this compound and the starting material, thiophosgene, are highly susceptible to hydrolysis.[2][3] Any moisture in the reactants, solvent, or glassware will lead to the formation of impurities and reduce your yield. It is imperative to use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Temperature Control: The reaction can be exothermic. Proper temperature management is necessary to prevent runaway reactions and minimize the formation of side products. The high reactivity of thiophosgene means that side reactions, such as dimerization or reactions with the solvent, can be accelerated at higher temperatures.
Q4: What are the essential safety precautions for handling thiophosgene and this compound?
Both compounds are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Thiophosgene (CSCl₂): Highly toxic by inhalation and skin absorption, a severe irritant, and lachrymatory (induces tears).[6][7] It is also moisture-sensitive and can decompose to form toxic gases like HCl and H₂S.[2]
-
This compound: This compound is also toxic and causes severe skin burns and eye damage.[1][3] It should always be handled wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Section 2: Troubleshooting Guide for Impurity Issues
This section provides a detailed, problem-solving approach to common impurities identified during synthesis.
Problem: My post-reaction analysis (GC/NMR) shows significant impurities and a low yield of the desired product.
This is a common issue stemming from several potential sources. Use the following guide to diagnose the problem.
Q2.1: My analysis shows a significant amount of unreacted 4-fluorophenol. What is the likely cause?
-
Causality: The presence of unreacted 4-fluorophenol typically points to issues with the thiophosgene or reaction stoichiometry. Thiophosgene is volatile and prone to degradation, especially if it is old or has been improperly stored. Its effective concentration may be lower than stated.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or recently purified thiophosgene.
-
Adjust Stoichiometry: Consider using a slight excess of thiophosgene (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the 4-fluorophenol.
-
Check Base Addition: If the base is added too slowly, the generated HCl can protonate the 4-fluorophenol, reducing its nucleophilicity and slowing the reaction.
-
Q2.2: I detect an acidic byproduct and my product seems unstable. Could this be hydrolysis?
-
Causality: Absolutely. This compound is a reactive acyl chloride analogue and is sensitive to water. Hydrolysis will break the ester linkage, forming 4-fluorophenol, HCl, and carbonyl sulfide (COS), which can be further hydrolyzed to H₂S and CO₂.[2][3] This degradation pathway is a primary source of yield loss and impurity generation. The solvolysis of this compound follows both bimolecular addition-elimination and unimolecular ionization pathways, depending on the solvent.[8]
-
Figure 1. Troubleshooting workflow for hydrolysis-related impurities.
Q2.3: My mass spectrometry results show a peak corresponding to a symmetrical thiocarbonate impurity. How is this formed?
-
Causality: The formation of bis(4-fluorophenyl) thiocarbonate, (4-FC₆H₄O)₂C=S, is a classic side reaction. It occurs when a molecule of the product, this compound, reacts with another molecule of the starting material, 4-fluorophenol.
-
Mechanism: This side reaction becomes significant if there are localized areas of high 4-fluorophenol concentration or if the thiophosgene is added too slowly, allowing the product to accumulate and compete for the remaining starting material.
-
Preventative Measures:
-
Control Addition: Add the 4-fluorophenol solution slowly to a solution of thiophosgene. This ensures that thiophosgene is always in excess locally, favoring the formation of the desired product.
-
Efficient Mixing: Ensure vigorous stirring throughout the reaction to avoid concentration gradients.
-
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of this compound
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a properly equipped chemical fume hood.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Reagents: In the flask, dissolve thiophosgene (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Addition: In the dropping funnel, prepare a solution of 4-fluorophenol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.
-
Reaction: Cool the flask containing thiophosgene to 0 °C using an ice bath. Add the 4-fluorophenol/pyridine solution dropwise over 1 hour with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, wash the reaction mixture sequentially with cold water, dilute HCl (to remove pyridine), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield the final product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Procedure: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fraction boiling at the reported temperature and pressure (e.g., 94-95 °C at 10 mmHg).[9] Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling residue begins to distill.
-
Storage: The purified product should be stored in a sealed container under an argon atmosphere to prevent degradation.[5][10]
Section 4: Impurity Reference Table
The following table summarizes the key impurities, their potential source, and molecular weight for easier identification in mass spectrometry analysis.
| Impurity Name | Structure | Molecular Wt. ( g/mol ) | Common Source |
| 4-Fluorophenol | C₆H₅FO | 112.10 | Unreacted starting material |
| Thiophosgene | CSCl₂ | 114.98 | Unreacted starting material[4] |
| Bis(4-fluorophenyl) thiocarbonate | C₁₃H₈F₂OS | 266.27 | Reaction of product with 4-fluorophenol |
| 4-Fluorophenyl carbonic acid (unstable) | C₇H₅FO₂S (hypothetical) | 172.18 | Product of hydrolysis[3] |
Section 5: Visual Synthesis and Impurity Pathway
The following diagram illustrates the main synthesis pathway and the formation routes of key impurities discussed in this guide.
// Nodes phenol [label="4-Fluorophenol", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; thiophosgene [label="Thiophosgene\n(CSCl₂)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Fluorophenyl\nchlorothionoformate\n(Product)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; water [label="H₂O (Moisture)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; hydrolysis_prod [label="Hydrolysis Products\n(4-Fluorophenol, HCl, COS)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; side_prod [label="Bis(4-fluorophenyl)\nthiocarbonate\n(Side Product)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges phenol -> product [label="Main Reaction\n(+ Thiophosgene)"]; thiophosgene -> product; product -> hydrolysis_prod [label="Hydrolysis", color="#EA4335", fontcolor="#EA4335"]; water -> hydrolysis_prod [style=dashed, color="#EA4335"]; product -> side_prod [label="Side Reaction\n(+ 4-Fluorophenol)", color="#4285F4", fontcolor="#4285F4"]; phenol -> side_prod [style=dashed, color="#4285F4"]; } *enddot
References
-
D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(7), 4614–4625. [Link]
-
Matuszak, M. P. (1934). The preparation of certain organic chloroformates and carbonates. BYU ScholarsArchive. [Link]
-
CP Lab Safety. (n.d.). This compound, min 96% (GC), 1 gram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]
-
Chemiolis. (2021, November 2). Making Thiophosgene. YouTube. [Link]
-
Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]
-
Tradeasia. (2020, January 24). Thiophosgene: An overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. Retrieved from [Link]
-
Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics. Retrieved from [Link]
-
Reddy, G. J., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(6), 7274–7287. [Link]
-
Acmec Biochemical. (n.d.). O-(4-fluorophenyl) chloromethanethioate. Retrieved from [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium (Aryl)trifluoroborates. Organic Syntheses, 88, 189. [Link]
-
Boumiz, A., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(9), 1468-1476. [Link]
- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
-
Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products, 11(5), 488-494. [Link]
-
Dyson, G. M., & Mason, H. (1926). Thiophosgene. Organic Syntheses, 6, 86. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved from [Link]
-
Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
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- 10. 4-Chlorophenyl Chlorothionoformate | 937-64-4 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Times with 4-Fluorophenyl Chlorothionoformate
Welcome to the technical support guide for 4-Fluorophenyl chlorothionoformate (4-FPC). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the synthesis of thiocarbamates, thioesters, and other organosulfur compounds.[1][2] Sluggish or incomplete reactions are a common challenge. This guide provides in-depth, mechanistically-driven troubleshooting strategies and practical protocols to help you improve reaction rates, maximize yields, and ensure the integrity of your experiments.
Section 1: The "Why"—Understanding the Dual Reactivity of 4-FPC
A frequent cause of slow reaction times is a mismatch between the reaction conditions and the underlying chemical mechanism. This compound does not follow a single kinetic pathway; its reactivity is a delicate balance between two competing mechanisms, heavily influenced by your choice of solvent.[1][3][4]
-
Bimolecular Addition-Elimination (AN + DN): This is a stepwise pathway favored in solvents with high nucleophilicity (e.g., aqueous ethanol, methanol, or acetone).[1] The reaction proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the thiocarbonyl carbon.[5]
-
Unimolecular Ionization (DN + AN or SN1-like): This pathway is dominant in solvents with high ionizing power but low nucleophilicity, such as fluoroalcohols (TFE, HFIP).[1][6] It involves the initial cleavage of the C-Cl bond to form a resonance-stabilized thioacylium cation, which is then captured by the nucleophile.[1]
The efficiency of your reaction often depends on selecting conditions that favor the most rapid pathway for your specific nucleophile.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the primary factors I should investigate?
A slow reaction is typically due to one of four factors: reagent integrity, suboptimal solvent choice, lack of catalytic activation, or insufficient temperature. A systematic approach is crucial. First, ensure your 4-FPC is not degraded (see Q4). Next, evaluate your solvent choice based on its nucleophilicity and ionizing power. If the reaction is still slow, introducing a catalyst or moderately increasing the temperature should be your next steps.
Q2: How do I choose the optimal solvent for my reaction?
Solvent choice is the most critical parameter as it dictates the reaction mechanism.[1]
-
For Strong, Hard Nucleophiles (e.g., primary/secondary amines, alcohols): The bimolecular addition-elimination pathway is often effective. Polar aprotic solvents like Acetonitrile (ACN) , THF , or DCM are excellent starting points. They can dissolve the reactants without excessively solvating and deactivating the nucleophile.
-
For Weaker or Softer Nucleophiles: To accelerate the reaction, you may need to promote the unimolecular ionization pathway. This requires a solvent with high ionizing power. Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , often in aqueous mixtures, can significantly speed up the reaction by stabilizing the thioacylium cation intermediate.[1][6]
-
Impact of Water: In binary aqueous mixtures, increasing the water content generally increases the rate of solvolysis (a competing reaction), but it can also accelerate the desired reaction by increasing the polarity of the medium.[1]
| Solvent Type | Examples | Nucleophilicity | Ionizing Power | Favored Mechanism | Ideal For... |
| Polar Aprotic | DCM, THF, ACN | Moderate | Low-Moderate | Addition-Elimination | General purpose, especially with amines.[7] |
| Polar Protic (Non-Fluorous) | EtOH, MeOH, H₂O | High | Moderate | Addition-Elimination | Can be fast, but risk of solvolysis. |
| Polar Protic (Fluorous) | TFE, HFIP | Low | High | Ionization | Weak nucleophiles or sterically hindered systems.[1] |
Q3: What catalysts can I use to accelerate the reaction, and how do they work?
When reactions are slow even in an appropriate solvent, a nucleophilic or Lewis acid catalyst can dramatically increase the rate.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation-type reactions.[8][9][10] It functions by first reacting with 4-FPC to form a highly reactive N-thioacylpyridinium salt. This intermediate is much more electrophilic than 4-FPC itself and reacts rapidly with even weak nucleophiles. A base like triethylamine is often used to regenerate the DMAP catalyst.[11]
-
Lewis Acids (e.g., FeCl₃, ZnCl₂): Lewis acids activate the 4-FPC by coordinating to the sulfur or oxygen atom.[12][13] This coordination withdraws electron density from the thiocarbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack. This strategy is particularly useful for activating the substrate towards weaker nucleophiles.
Q4: I'm observing significant hydrolysis of the reagent. How can I prevent this?
4-FPC is sensitive to moisture and will hydrolyze to form 4-fluorophenol, HCl, and carbonyl sulfide.[2][14][15] This not only consumes your reagent but the generated acid can cause unwanted side reactions.
-
Proper Storage: Store 4-FPC under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or refrigerated.[16]
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere, especially if it is running for an extended period or requires heating.
-
Use of a Non-Nucleophilic Base: If your reaction generates acid (e.g., HCl), include a non-nucleophilic scavenger base like proton sponge or a hindered base like 2,6-lutidine to neutralize it without competing with your primary nucleophile.
Q5: When reacting 4-FPC with a primary/secondary amine, what are the key parameters for efficient thiocarbamate synthesis?
The aminolysis of chlorothionoformates is a primary application.[1] The reaction mechanism is often a stepwise process involving the formation of a zwitterionic tetrahedral intermediate.[17] To ensure high yields and fast conversion:
-
Solvent: Dichloromethane (DCM) is an excellent and widely used solvent for this transformation.[7]
-
Base: Use a stoichiometric amount of a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Temperature: Most reactions proceed efficiently at room temperature. If the amine is sterically hindered or electronically deactivated, gentle heating (40-50 °C) may be required.
-
Catalyst: For challenging amines, adding a catalytic amount of DMAP (1-5 mol%) can significantly accelerate the reaction.[10]
Section 3: Troubleshooting Guides & Protocols
Guide 1: Systematic Troubleshooting Workflow for Slow Reactions
When faced with a slow reaction, avoid random changes. Follow a logical progression to identify and solve the issue efficiently.
Guide 2: Protocol for Rapid Catalyst Screening
This protocol allows for a quick, parallel assessment of reaction acceleration using common catalysts.
Objective: To determine if the reaction is amenable to catalysis by DMAP or a Lewis acid.
Methodology:
-
Set up three identical small-scale reactions (e.g., 0.1 mmol scale) in parallel in dry vials under an inert atmosphere.
-
Vial 1 (Control): Add your substrate (nucleophile) and 1.0 eq of 4-FPC to your chosen anhydrous solvent (e.g., DCM or ACN). Add 1.1 eq of a non-nucleophilic base (e.g., triethylamine) if HCl is produced.
-
Vial 2 (DMAP): Prepare as for Vial 1, but also add 0.05 eq (5 mol%) of DMAP.
-
Vial 3 (Lewis Acid): Prepare as for Vial 1, but also add 0.1 eq (10 mol%) of anhydrous FeCl₃.
-
Stir all three reactions at room temperature.
-
Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
| Experiment | Catalyst (mol%) | Reaction Time (hr) | Conversion (%) | Notes |
| 1 (Control) | None | 4 | 15% | Baseline reactivity |
| 2 (DMAP) | DMAP (5%) | 1 | >95% | Significant rate increase |
| 3 (FeCl₃) | FeCl₃ (10%) | 2 | 80% | Moderate rate increase |
Interpretation: A significant increase in conversion in Vial 2 or 3 compared to Vial 1 indicates that the reaction is catalyst-responsive. DMAP is often more effective for reactions with alcohols and amines, while Lewis acids can be broadly applicable.[9][12]
Section 4: Reagent Handling and Safety
Storage: this compound is moisture-sensitive.[2] It should be stored under an inert atmosphere (argon-charged is common) at 2-8°C.[16][18] Always handle in a well-ventilated fume hood.
Safety: This compound is toxic and corrosive.[2][19] It can cause severe skin burns and eye damage.[19] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] In case of contact, rinse the affected area immediately and thoroughly with water.[19]
References
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D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011:CSJ-35. [Link]
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Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Masters Theses. 1487. [Link]
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Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Theses and Dissertations. 586. [Link]
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McKinnon, D. M., & Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1406. [Link]
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Canadian Science Publishing. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry. [Link]
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ResearchGate. (2025). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. [Link]
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Hilaris Publisher. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal. [Link]
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ResearchGate. The plot of log (k/k o ) for this compound (1)... [Link]
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Organic Chemistry Portal. Thiocarbamate synthesis by amination. [Link]
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Li, Z.-Y., Ma, H.-Z., Han, C., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
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Amanote Research. (2011). (PDF) Understanding Solvent Effects in the Solvolyses of. [Link]
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Wikipedia. Lewis acid catalysis. [Link]
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ResearchGate. (2006). Predicting the reaction mechanism of nucleophilic substitutions at carbonyl and thiocarbonyl centres of esters and thioesters. [Link]
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Wikipedia. Thiocarbamate. [Link]
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Ormazábal-Toledo, R., Castro, E. A., Santos, J. G., et al. (2012). Predicting the reaction mechanism of nucleophilic substitutions at carbonyl and thiocarbonyl centres of esters and thioesters. Journal of physical organic Chemistry, 25(12), 1359-1364. [Link]
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ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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Ayed, T., Mchiri, F., Jellali, M., et al. (2021). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2021(4), M1291. [Link]
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Castro, E. A., Pizarro, N., Santos, J. G., & Umana, M. I. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 64(13), 4817–4820. [Link]
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ResearchGate. The plot of log (k/ko) for 4-tolylphenyl chlorothionoformate (6)... [Link]
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Poissy, J., Tlili, A., & Billard, T. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(3), 734–743. [Link]
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D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal. [Link]
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CP Lab Safety. This compound, min 96% (GC), 1 gram. [Link]
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ResearchGate. (2025). Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters. [Link]
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Hill, A. F., & Wilton-Ely, J. D. E. T. (2000). Synthetic and Computational Studies of Thiocarbonyl/σ-Organyl Coupling Reactions. Organometallics, 19(5), 812–826. [Link]
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Sova, M., & Sova, M. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
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Science.gov. lewis acid catalyzed: Topics by Science.gov. [Link]
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Nardi, M., & O'Neill, P. M. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. Chemistry, 10(2), 484-93. [Link]
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J. M. (2019, August 6). 01.07 Lewis Acid Catalysis [Video]. YouTube. [Link]
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Kanemasa, S. (2025). Lewis Acid Catalyzed Enantioselective Reactions Using Highly Coordinating Nucleophiles. Conjugate Additions of Thiols, Thiocarbo. Sciforum. [Link]
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Kalow, J. A., & Jacobsen, E. N. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society, 138(42), 13858–13861. [Link]
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LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
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Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 51(40), 9904-9927. [Link]
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ChemNerd. (2013, September 19). What is Hydrolysis? + Examples [Video]. YouTube. [Link]
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Technical Support Center: Troubleshooting Failed Reactions with 4-Fluorophenyl Chlorothionoformate
As a Senior Application Scientist, I've observed that while 4-Fluorophenyl chlorothionoformate is a versatile reagent, its reactivity profile presents specific challenges. This guide is designed to provide practical, in-depth solutions to common issues encountered during its use. We will move beyond simple procedural lists to explore the chemical reasoning behind each troubleshooting step, ensuring a robust and reproducible experimental design.
Section 1: Foundational Knowledge & Reagent Integrity
Before troubleshooting the reaction, we must validate the integrity of our starting materials and setup. Problems often originate here.
FAQ 1: I've just received my bottle of this compound. What are the essential handling and storage protocols?
Answer: Proper handling is critical as the reagent's stability directly impacts reaction success. This compound is a colorless to pale yellow liquid that is highly susceptible to hydrolysis.[1]
-
Underlying Cause of Instability: The molecule contains a highly reactive chlorothionoformate group. Atmospheric moisture acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon. This leads to hydrolysis, forming 4-fluorophenol, hydrochloric acid, and carbonyl sulfide (COS).[1] This degradation consumes your active reagent and introduces acidic impurities that can interfere with your reaction.
-
Validated Storage Protocol:
-
Inert Atmosphere: Upon receipt, and after every use, flush the headspace of the bottle with a dry, inert gas such as argon or nitrogen.[2] This displaces moist air.
-
Refrigeration: Store the tightly sealed container at 2-8°C.[3]
-
Moisture Prevention: Use dry syringes and needles for transfer. Never leave the bottle open to the atmosphere. Consider using a septa-sealed cap for repeated access.
-
FAQ 2: My reaction is failing, and I suspect the reagent has degraded. How can I quickly assess its quality?
Answer: A visual inspection is the first step. If the liquid, which should be pale yellow, has turned significantly dark orange or brown, or if you observe solid precipitates, degradation is likely. For a more definitive assessment, a simple analytical check is recommended.
-
Recommended Quality Control (QC) Protocol:
-
Sample Preparation: Carefully withdraw a small aliquot (~5-10 mg) of the reagent and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃).
-
¹⁹F NMR Analysis: Acquire a proton-decoupled ¹⁹F NMR spectrum. Fresh, high-purity this compound should exhibit a major singlet corresponding to the aryl fluoride. The presence of a significant secondary singlet at a different chemical shift suggests the formation of 4-fluorophenol, a primary hydrolysis product.[4]
-
¹H NMR Analysis: A proton NMR can also be informative. The appearance of a broad singlet characteristic of a phenolic -OH group and shifts in the aromatic protons are indicative of degradation.
-
| Compound | Expected ¹⁹F NMR Signal | Indication |
| This compound | Major singlet | High Purity Reagent |
| 4-Fluorophenol | Secondary singlet (distinct shift) | Hydrolysis/Degradation |
Section 2: Troubleshooting Core Reaction Failures
This section addresses the most common issue: low to no conversion of the starting material.
FAQ 3: My reaction is sluggish or has stalled completely. What are the primary causes and how do I fix them?
Answer: Assuming your reagent quality is confirmed, stalled reactions typically point to issues with reaction conditions or the nucleophile's reactivity. The reaction of this compound with a nucleophile (like an amine or alcohol) is fundamentally an acylation.
-
Troubleshooting Workflow:
Caption: Logical workflow for diagnosing a failed reaction.
-
Detailed Causal Analysis & Solutions:
-
Moisture Contamination: This is the most frequent culprit. Even trace water will hydrolyze the reagent faster than it reacts with many nucleophiles.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Inadequate Base: For reactions with neutral nucleophiles (e.g., alcohols, primary/secondary amines), a base is required to neutralize the HCl byproduct. If the base is too weak or sterically hindered, the reaction mixture will become acidic, protonating the nucleophile and shutting down the reaction.
-
Solution: Switch to a non-nucleophilic, stronger base. For many applications, pyridine or triethylamine (TEA) are sufficient. In cases of sluggish reactions, a stronger base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) may be necessary. Ensure at least 1.1 equivalents of base are used.
-
-
Incorrect Solvent: The reaction mechanism can be highly solvent-dependent.[5] this compound can react via a bimolecular addition-elimination pathway or a unimolecular SN1-like ionization pathway.[6][7]
-
Addition-Elimination (Favored for most synthetic applications): This pathway is favored in less-ionizing, nucleophilic solvents.
-
SN1 Ionization: This pathway becomes significant in highly ionizing, non-nucleophilic solvents like aqueous mixtures with fluoroalcohols (e.g., TFE, HFIP).[5] This pathway may not be productive for your desired transformation.
-
Solution: For standard thiocarbamate or thiocarbonate synthesis, use common anhydrous polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
-
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| No Reaction | Reagent Degradation | Confirm reagent purity via ¹⁹F NMR. | Hydrolyzed reagent is inactive for the desired transformation.[1] |
| Stalled Reaction | Insufficiently strong/hindered base | Use a stronger, non-nucleophilic base (e.g., DBU). | The reaction generates HCl; if not neutralized, it protonates the nucleophile, rendering it unreactive. |
| Low Yield | Competing Hydrolysis | Use rigorously anhydrous solvents and inert atmosphere. | The reagent reacts competitively with any trace water present.[1] |
| Inconsistent Results | Solvent Effects | Standardize on an anhydrous polar aprotic solvent (THF, DCM). | Reaction mechanism and rate are highly sensitive to solvent nucleophilicity and ionizing power.[5][6] |
Section 3: Application-Specific Troubleshooting
Let's examine two primary applications and their unique failure modes.
FAQ 4: I'm trying to synthesize a thiocarbamate from a primary/secondary amine, but my yield is low and the reaction is messy. What's wrong?
Answer: Thiocarbamate synthesis is a flagship application for this reagent.[8] Besides the core issues already discussed, side reactions involving the amine nucleophile are common.
Sources
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effect of base on 4-Fluorophenyl chlorothionoformate stability
Welcome to the dedicated technical support center for 4-Fluorophenyl chlorothionoformate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on the compound's stability in the presence of bases. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Understanding the Stability of this compound
This compound is a reactive molecule, a characteristic that makes it highly useful for the synthesis of thiocarbamates and other derivatives. However, this reactivity also means it is susceptible to degradation, particularly in the presence of nucleophiles and bases. The primary mode of reaction and degradation is through nucleophilic acyl substitution at the thiocarbonyl carbon.
The stability of this compound is significantly influenced by the reaction environment, especially the solvent and the presence of basic substances. Studies on the solvolysis of this compound have shown that it can react through two primary mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. The dominant mechanism is dependent on the nucleophilicity and ionizing power of the solvent.[1]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
Q1: My this compound solution appears to be degrading upon addition of a tertiary amine base like triethylamine (TEA). What is happening?
A1: This is a common observation. While tertiary amines are often used as acid scavengers, they can also act as nucleophiles. The lone pair of electrons on the nitrogen atom of the amine can attack the electrophilic thiocarbonyl carbon of the this compound. This forms an unstable intermediate that can lead to the degradation of the reagent. In some cases, dealkylation of the tertiary amine by the chlorothionoformate can also occur.[1]
Q2: What is the expected primary product when this compound reacts with a primary or secondary amine in the presence of a base?
A2: The reaction of this compound with primary or secondary amines is a standard method for the synthesis of O-aryl thiocarbamates.[2] The amine acts as a nucleophile, attacking the thiocarbonyl carbon and displacing the chloride ion. The base is present to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q3: Can I use an inorganic base like sodium hydroxide (NaOH) in my reaction with this compound?
A3: Yes, inorganic bases like solid sodium hydroxide are often used in the synthesis of thiocarbamates from chlorothionoformates and amines.[3][4][5] However, it is crucial to control the reaction conditions carefully. Aqueous NaOH will lead to rapid hydrolysis of the this compound. Therefore, solid NaOH or a biphasic system is often employed to minimize this side reaction.
Q4: How does the pH of an aqueous solution affect the stability of this compound?
Q5: What are the primary degradation products of this compound in the presence of water/hydroxide?
A5: The primary hydrolysis products are 4-fluorophenol, hydrochloric acid (or chloride ion), and carbonyl sulfide (COS). The overall reaction can be represented as:
F-Ph-O-C(=S)Cl + 2 H₂O → F-Ph-OH + HCl + H₂S + CO₂
Under basic conditions, the acidic products will be deprotonated to form 4-fluorophenoxide, chloride, sulfide/bisulfide, and carbonate/bicarbonate.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired thiocarbamate product. | Degradation of this compound: The reagent may have been hydrolyzed or reacted with other nucleophiles before the addition of your amine. | Ensure your reaction solvent and amine are anhydrous. Add the this compound to the reaction mixture containing the amine and a non-nucleophilic base. Consider running the reaction at a lower temperature to minimize side reactions. |
| Inefficient base: The base used may not be strong enough to effectively scavenge the HCl produced, leading to protonation of the amine nucleophile and slowing down the reaction. | Use a stronger, non-nucleophilic base. If using a tertiary amine, ensure it is not sterically hindered. Solid inorganic bases like K₂CO₃ or NaOH can be effective, but require careful control to avoid hydrolysis. | |
| Formation of an unexpected byproduct with a similar mass to the starting amine. | Reaction with a tertiary amine base: If you are using a tertiary amine like triethylamine, dealkylation can occur, leading to the formation of an O-phenyl dialkylcarbamothioate. | Switch to a non-nucleophilic base such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or an inorganic base. |
| Rapid disappearance of the this compound starting material upon addition of an aqueous base, with no desired product formation. | Rapid hydrolysis: The reagent is highly susceptible to hydrolysis, especially under basic aqueous conditions. | If your reaction must be performed in the presence of water, use a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst. Alternatively, use a solid, sparingly soluble base to control the concentration of hydroxide in solution. |
| Inconsistent reaction kinetics or yields. | Moisture contamination: Trace amounts of water in your solvents or reagents can lead to inconsistent hydrolysis of the this compound. | Use freshly dried solvents and ensure all glassware is thoroughly dried before use. Handle this compound under an inert atmosphere (e.g., argon or nitrogen). |
IV. Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in the Presence of a Base via RP-HPLC
This protocol provides a method to assess the stability of this compound in a buffered solution.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Reaction Initiation: In a thermostatted vial at a controlled temperature (e.g., 25 °C), add a known volume of the this compound stock solution to a known volume of the desired buffered acetonitrile/water mixture (e.g., 50:50 v/v) to achieve a final concentration of approximately 100 µg/mL. Start a timer immediately.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting with a large volume of the initial mobile phase (acidified to prevent further degradation).
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from an initial (t=0) injection.
-
Measure the peak area at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation.
-
V. Visualizing Reaction Pathways
Diagram 1: General Reaction and Degradation Pathways
Caption: Reaction and hydrolysis pathways for this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: A troubleshooting workflow for low-yield reactions.
VI. References
-
Castro, E. A., Aliaga, M., Campodonico, P. R., Leis, J. R., García-Río, L., & Santos, J. G. (2008). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Journal of Physical Organic Chemistry, 21(2), 102-107.
-
Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of isothiocyanates by reaction of amines with phenyl chlorothionoformate via one-pot or two-step process. Synthesis, 45(12), 1667-1674.
-
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011(CSJ-35).
-
Wikipedia. (2023). Thiocarbamate. Retrieved from [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 4-Fluorophenyl Chlorothionoformate Reactions
Welcome to the technical support center for reactions involving 4-Fluorophenyl chlorothionoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical workup phase of your experiments. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust understanding for future success.
I. Foundational Principles of this compound Reactivity
This compound (F-TCF) is a versatile reagent in organic synthesis, primarily utilized for the preparation of thiocarbonate esters, which are valuable intermediates in the synthesis of various biologically active molecules.[1][2] Its reactivity is dominated by the electrophilic thiocarbonyl group, making it susceptible to nucleophilic attack. Understanding its stability and potential side reactions is crucial for a successful workup.
A key consideration is its sensitivity to moisture. F-TCF can undergo hydrolysis, especially under basic or prolonged aqueous conditions, to form 4-fluorophenol and hydrochloric acid.[2] This hydrolysis can be a significant source of impurities if the workup is not performed efficiently. The reaction of F-TCF with nucleophiles, such as amines, is often rapid. However, the resulting products and any unreacted starting materials must be carefully separated from byproducts and excess reagents.
II. Standard Workup Protocol: A Self-Validating System
The following is a generalized, yet robust, workup procedure for a typical reaction of this compound with a nucleophile (e.g., an amine) in an aprotic solvent (e.g., dichloromethane or THF). This protocol is designed to be self-validating by incorporating in-process checks, such as TLC analysis, to ensure the desired outcome at each stage.
Experimental Protocol: Workup of a Thiocarbamate Synthesis
-
Reaction Quenching:
-
Upon completion of the reaction (as determined by TLC, see Section IV), cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions during the initial stages of the workup.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic byproducts, such as HCl, which may have formed. Be cautious as CO₂ evolution may cause foaming. Continue addition until effervescence ceases. For reactions containing a basic amine, a dilute acid wash (e.g., 1M HCl) may be necessary to remove the excess amine.[3][4]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction solvent is not suitable for extraction (e.g., THF, which has some water solubility), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[5]
-
Add deionized water to the separatory funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer twice more with the organic solvent to ensure complete recovery of the product.
-
Combine all organic extracts.
-
-
Aqueous Washes:
-
Wash the combined organic extracts sequentially with:
-
Deionized water to remove any remaining water-soluble impurities.
-
A saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and to remove the majority of the dissolved water from the organic layer.
-
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
-
Solvent Removal and Product Isolation:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Analyze the crude product by an appropriate method (e.g., NMR, LC-MS) to determine its purity.
-
-
Purification (If Necessary):
-
If the crude product is not of sufficient purity, further purification by column chromatography or recrystallization may be required.[6]
-
III. Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the workup of this compound reactions in a question-and-answer format.
Q1: My TLC analysis of the crude product shows a significant amount of unreacted this compound. What went wrong?
A1: This indicates an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Before quenching, ensure the starting material is consumed by monitoring the reaction with TLC.[7][8] If the reaction has stalled, consider increasing the reaction time or temperature.[9]
-
Poor Quality Reagents: The nucleophile or any added base might be of poor quality or degraded. Ensure all reagents are pure and anhydrous, especially if using moisture-sensitive reagents.[9]
-
Steric Hindrance: A sterically hindered nucleophile may react slowly. In such cases, prolonged reaction times or heating may be necessary.[10]
Q2: I have a polar, UV-active impurity in my crude product with an Rf value similar to 4-fluorophenol. How can I remove it?
A2: This is likely 4-fluorophenol, resulting from the hydrolysis of F-TCF.[2] To remove it:
-
Basic Wash: During the aqueous workup, include a wash with a dilute base, such as 1% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the weakly acidic 4-fluorophenol, forming the corresponding water-soluble phenoxide salt, which will partition into the aqueous layer.
-
Caution: Ensure your desired product is stable to basic conditions before performing this step. A preliminary small-scale test is advisable.
-
Q3: After adding the aqueous quench, an emulsion has formed that will not separate.
A3: Emulsions are common, especially when using chlorinated solvents or when the reaction mixture contains fine solids.[5] To resolve this:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Filter Through Celite: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can help to remove them.
-
Change the Organic Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using dichloromethane, try switching to ethyl acetate.
Q4: My final product is an oil, but the literature reports it as a solid. What should I do?
A4: This suggests the presence of impurities that are preventing crystallization.
-
Re-purification: The most likely cause is residual solvent or a reaction byproduct. Re-purify the material using column chromatography with a carefully chosen solvent system.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether). This can often induce crystallization.
-
Seed Crystals: If a small amount of the pure solid product is available, adding a seed crystal to the oil can initiate crystallization.
IV. Frequently Asked Questions (FAQs)
Q: How should I handle and store this compound?
A: this compound is a corrosive and moisture-sensitive liquid.[11] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11][12] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.
Q: What is the best way to monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[7][8][13] A co-spot, where the reaction mixture is spotted on top of the starting material, is highly recommended to accurately track the disappearance of the starting material and the appearance of the product.[7] The TLC plate can be visualized using a UV lamp, as the aromatic rings in both the starting material and the product are typically UV-active.[14]
Q: What are some common side reactions to be aware of?
A: Besides hydrolysis, the primary side reaction of concern is the reaction with any unintended nucleophiles present in the reaction mixture. For example, if the reaction is carried out in an alcohol as a solvent, the alcohol can compete with the intended nucleophile, leading to the formation of an O-alkyl O-(4-fluorophenyl) thionocarbonate byproduct. It is therefore crucial to use a non-nucleophilic, aprotic solvent.
V. Visualizing the Workflow and Reaction
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common workup issues.
Caption: A flowchart for troubleshooting common workup problems.
Typical Reaction of this compound
This diagram illustrates the reaction of this compound with a primary amine to form a thiocarbamate.
Caption: Reaction of F-TCF with a primary amine.
VI. References
-
Understanding Solvent Effects in the Solvolyses of this compound - PMC - NIH. (2011-06-27). [Link]
-
Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties - NIH. (2023-05-20). [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
The use of thiocarbonyl compounds for the formation of thioketones - ResearchGate. [Link]
-
thiophosgene - Organic Syntheses Procedure. [Link]
-
The plot of log (k/k o ) for this compound (1)... - ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. [Link]
-
ChemInform Abstract: Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. [Link]
-
This compound, min 96% (GC), 1 gram - CP Lab Safety. [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. [Link]
-
Purification of thiols - Chemistry Stack Exchange. (2025-02-06). [Link]
-
4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines | Request PDF - ResearchGate. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. [Link]
-
p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022-04-18). [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]
-
Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone - ResearchGate. [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022-08-23). [Link]
-
Thin Layer Chromatography - Performing an Analysis - YouTube. (2015-08-27). [Link]
-
Synthesis of 4-([F-18]fluoromethyl)phenyl isothiocyanate and its use in labelling oligonucleotides - SciSpace. [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity | Request PDF - ResearchGate. [Link]
-
Synthesis and Evaluation of Novel Polyaminocarboxylate-Based Antitumor Agents. (2008-04-10). [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020-06-20). [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 42908-73-6: this compound [cymitquimica.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Workup [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. youtube.com [youtube.com]
managing temperature sensitivity of 4-Fluorophenyl chlorothionoformate
Welcome to the technical support center for 4-Fluorophenyl chlorothionoformate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the temperature sensitivity of this reagent and to offer practical troubleshooting for common experimental challenges.
Introduction to this compound
This compound (FPC) is a versatile reagent in organic synthesis, primarily utilized for the preparation of thiocarbonate esters, which are valuable intermediates in medicinal chemistry and agrochemical development.[1] The presence of the fluorophenyl group can enhance the biological activity and metabolic stability of target molecules.[1] However, its utility is coupled with a notable sensitivity to temperature, moisture, and nucleophiles, which necessitates careful handling to ensure experimental success and safety.
This document provides a comprehensive, question-and-answer-based guide to navigate the challenges associated with the use of this compound, with a focus on its thermal stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the reagent. Based on supplier safety data sheets and best practices, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. | Low temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is sensitive to moisture. An inert atmosphere prevents hydrolysis.[2] |
| Container | Keep in the original, tightly sealed container. | This prevents exposure to atmospheric moisture and contaminants. |
| Location | Store in a cool, dry, well-ventilated, and shaded area. | This minimizes exposure to heat and light, which can promote degradation.[2] |
Q2: I received this compound and it has a pale yellow to orange color. Is it still usable?
A2: Yes, this is typical. Commercial grades of this compound are often described as a colorless to light yellow or even orange liquid. A pale yellow or orange hue does not necessarily indicate significant decomposition. However, a dark brown or black color, or the presence of solid precipitates, may suggest degradation, and the purity should be verified before use.
Q3: What are the known decomposition products of this compound upon heating?
A3: Thermal decomposition, especially under fire conditions, will lead to the formation of hazardous gases. You should be aware of these in your risk assessment. The primary hazardous decomposition products are:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl) gas
-
Hydrogen fluoride (HF)
Q4: Is there a specific temperature at which this compound starts to decompose?
Q5: What substances are incompatible with this compound?
A5: To prevent unwanted and potentially hazardous reactions, avoid contact with the following:
-
Water/Moisture: Leads to hydrolysis, forming 4-fluorophenol, hydrochloric acid, and carbonyl sulfide.
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: Can cause rapid decomposition or reaction.
-
Alcohols and Amines: These are nucleophiles that will react with this compound, and this reactivity should be controlled within the desired reaction conditions.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Q6: My reaction mixture turned dark brown or black upon heating. What happened and what should I do?
A6: A dark coloration upon heating is a common indicator of thermal decomposition.
-
Causality: You have likely exceeded the thermal stability limit of this compound or another reagent in your mixture. This leads to the formation of polymeric or carbonaceous side products.
-
Immediate Action:
-
Safely cool the reaction mixture to room temperature.
-
If possible, take a small aliquot and analyze it by TLC or LC-MS to see if any desired product has formed.
-
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Repeat the reaction at a lower temperature. If the reaction rate is too slow, consider extending the reaction time.
-
Staged Addition: Add the this compound solution dropwise to the heated reaction mixture containing the other reactants. This keeps the instantaneous concentration of the thermally sensitive reagent low.
-
Solvent Choice: Ensure you are using a solvent with a boiling point that is appropriate for the desired reaction temperature and allows for effective heat dissipation.
-
Q7: My reaction is not proceeding to completion, or the yield of my desired product is very low.
A7: This can be due to several factors related to the quality and handling of this compound.
-
Causality: The most likely cause is the degradation of the reagent due to improper storage or handling, leading to a lower effective concentration. Alternatively, suboptimal reaction conditions may be the issue.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing this issue.
Caption: Troubleshooting workflow for low-yield reactions.
Q8: I am observing an unexpected side product in my reaction. How can I identify and mitigate it?
A8: The appearance of side products often points to the reactivity of this compound with other components in the reaction mixture, including the solvent or trace impurities.
-
Causality:
-
Reaction with Solvent: Protic solvents (e.g., alcohols) can compete with your intended nucleophile.
-
Hydrolysis: Trace amounts of water can lead to the formation of 4-fluorophenol.
-
Reaction with Base: Some bases may act as nucleophiles themselves.
-
-
Protocol for Identification and Mitigation:
-
Characterize the Side Product: Isolate the side product (e.g., by preparative TLC or column chromatography) and characterize it (NMR, MS). Knowing its structure is key to understanding its origin.
-
Run Control Reactions:
-
Stir this compound in the reaction solvent at the reaction temperature (without other reagents) to check for solvent reactivity.
-
Run the reaction with rigorously dried solvents and reagents under a strict inert atmosphere to rule out hydrolysis.
-
-
Optimize Reaction Conditions:
-
If the side product results from a reaction with the base, consider a non-nucleophilic base (e.g., proton sponge, DBU if appropriate) or a sterically hindered base.
-
Ensure the primary reaction is kinetically favored by optimizing temperature and concentration.
-
-
Part 3: Experimental Protocols
Protocol 1: Monitoring for Thermal Decomposition Using Thin-Layer Chromatography (TLC)
This protocol provides a simple method to qualitatively assess the stability of this compound under your proposed reaction conditions.
Materials:
-
This compound
-
Proposed reaction solvent
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate, to be optimized)
-
Small vials
-
Heating block or oil bath
Procedure:
-
Prepare a dilute solution of this compound in your reaction solvent.
-
Spot the solution on a TLC plate and develop it to establish the initial Rf value of the starting material. Visualize under a UV lamp (254 nm).
-
Place a small amount of the solution in a vial and heat it to your target reaction temperature.
-
At regular intervals (e.g., 15, 30, 60 minutes), take a small sample from the heated vial, spot it on a new TLC plate alongside the initial unheated sample.
-
Develop and visualize the TLC plate.
-
Interpretation: The appearance of new spots, particularly a spot at the baseline (indicative of polar, polymeric material) or spots corresponding to known impurities like 4-fluorophenol, indicates decomposition.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3034735, this compound. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011(CSJ-35).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Castro, E. A., Aliaga, M., Campodonico, P. R., Leis, J. R., García-Río, L., & Santos, J. G. (2008). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Journal of Physical Organic Chemistry, 21(2), 102-107. [Link]
Sources
Technical Support Center: 4-Fluorophenyl Chlorothionoformate Acylations
Welcome to the technical support center for acylations using 4-Fluorophenyl chlorothionoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges related to byproduct formation. Our goal is to move beyond simple procedural steps and delve into the mechanistic causality behind these issues, empowering you to optimize your reactions for higher yield and purity.
Troubleshooting Guide: Diagnosing & Solving Byproduct Formation
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is incomplete, and I observe a significant amount of a foul-smelling, low-molecular-weight impurity. What is happening?
Answer:
This is a classic symptom of reagent hydrolysis. This compound is highly sensitive to moisture.[1] The foul-smelling compound is likely 4-fluorothiophenol, the product of hydrolysis.
Causality: The thiocarbonyl carbon is highly electrophilic and readily attacked by nucleophiles, including water. This initiates an addition-elimination sequence, releasing hydrochloric acid (HCl) and the unstable O-(4-fluorophenyl) thiocarbonic acid, which quickly decomposes to 4-fluorothiophenol and carbon dioxide.
Solutions:
-
Rigorous Anhydrous Conditions: All glassware must be flame- or oven-dried. Solvents should be passed through a drying system (e.g., alumina column) or freshly distilled from an appropriate drying agent.[2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of this compound or a previously opened bottle that has been properly stored in a desiccator over a drying agent.
dot
Caption: Byproduct pathway via hydrolysis of the reagent.
Question 2: I am acylating a primary amine and I'm seeing a second, higher-molecular-weight byproduct in my LC-MS analysis, in addition to my desired thiocarbamate product.
Answer:
You are likely observing the formation of a disubstituted urea-type byproduct, specifically an N,N'-disubstituted thiourea derivative. This occurs when the initially formed thiocarbamate product is either deprotonated and reacts with another molecule of the acylating agent, or the starting amine is acylated twice. A more common scenario involves the formation of an isothiocyanate intermediate.
Causality: The initial acylation produces the desired O-aryl thiocarbamate. However, under basic conditions or at elevated temperatures, this product can eliminate 4-fluorophenol to generate a highly reactive 4-fluorophenyl isothiocyanate intermediate. This intermediate is then rapidly attacked by another molecule of your starting amine to form the symmetrical N,N'-bis(4-fluorophenyl)thiourea byproduct.[3]
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine nucleophile relative to the this compound to ensure the acylating agent is consumed.
-
Low Temperature: Perform the addition of the acylating agent at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize side reactions.
-
Base Selection: If a base is required to scavenge HCl, use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (Hünig's base). Avoid using an excess of the starting amine as the base if this byproduct is observed.
dot
Caption: Formation of a thiourea byproduct.
Question 3: My desired product seems to be decomposing upon heating or during purification by column chromatography. What could be the cause?
Answer:
The product of the acylation, an O-aryl thiocarbonate or thiocarbamate, may be thermally labile. Decomposition can occur via several pathways, including decarboxylation or rearrangement.
Causality: Thiocarbonates can undergo thermal decomposition, particularly in the presence of trace acids or bases on silica gel. One potential pathway is a radical-mediated decarboxylation, similar to a Barton-type decarboxylation, especially if the reaction mixture was exposed to light or radical initiators.[4] Another possibility is rearrangement or elimination, as described in Question 2.
Solutions:
-
Avoid High Temperatures: Concentrate your reaction mixture at reduced pressure without excessive heating. If the product is an oil, avoid heating under high vacuum for extended periods.
-
Alternative Purification: If silica gel chromatography is causing decomposition, consider alternative methods:
-
Neutralize Silica: Pre-treat the silica gel with a base (e.g., by slurrying with 1% triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Use a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Non-chromatographic methods: Purify via recrystallization or distillation if your product is suitable.
-
-
Prompt Workup: Process the reaction mixture promptly after it is complete. Leaving the crude product in solution, especially with acidic or basic byproducts, can promote degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms for this compound? A1: The reaction mechanism depends heavily on the solvent and the nucleophile.[5] In polar, ionizing solvents, the reaction can proceed through a dissociative, unimolecular (SN1-like) pathway involving a resonance-stabilized acylium-like cation. In less ionizing, more nucleophilic solvents, the mechanism is more likely a bimolecular addition-elimination pathway. Understanding your solvent's properties is key to predicting reactivity.[5]
Q2: How does the 4-fluoro substituent affect reactivity compared to phenyl chlorothionoformate? A2: The fluorine atom is an electron-withdrawing group, which has two opposing effects. It slightly destabilizes the carbocation intermediate in an SN1 pathway but makes the thiocarbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack in an addition-elimination pathway.[5] In practice, it enhances the reactivity towards many nucleophiles.
Q3: What are the ideal storage conditions for this compound? A3: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored refrigerated (2-8 °C) to minimize decomposition. Due to its moisture sensitivity, storage in a desiccator is highly recommended.[1]
Summary of Potential Byproducts
| Byproduct Structure/Name | Probable Cause | Key Analytical Signature | Recommended Action |
| 4-Fluorothiophenol | Hydrolysis of the starting material due to moisture.[1] | Foul odor; M/z corresponding to C₆H₅FS | Use rigorous anhydrous conditions and inert atmosphere. |
| N,N'-Disubstituted Thiourea | Reaction of an isothiocyanate intermediate with the amine nucleophile.[3] | Mass is ~ (2 x R-NH) + CS | Control stoichiometry; use low temperatures; use a non-nucleophilic base. |
| O-(4-Fluorophenyl) carbonate | Reaction with contaminating alcohol from solvent or starting material. | Mass corresponds to acylation of the alcohol. | Ensure solvents and reagents are pure and anhydrous. |
| Decarboxylated Product | Thermal or light-induced decomposition of the desired product.[4][6] | Loss of COS moiety from the desired product mass. | Avoid excessive heat during workup/purification; consider alternative purification methods. |
Optimized Protocol: N-Acylation of Benzylamine
This protocol for the synthesis of O-(4-fluorophenyl) benzylthiocarbamate incorporates best practices to minimize byproduct formation.
Materials:
-
Benzylamine (purified, >99%)
-
This compound (>97%)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, distilled from CaH₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, two-neck round-bottom flask with stir bar
-
Septa, nitrogen inlet, and syringe
Procedure:
-
Reaction Setup: Assemble the flame-dried flask under a positive pressure of dry nitrogen.
-
Reagent Addition:
-
In the flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Cooling the solution before adding the acylating agent is critical to control the initial exotherm and prevent the formation of the thiourea byproduct.
-
Via syringe, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-3 hours).
-
Scientist's Note: Avoid unnecessarily long reaction times, which can lead to slow product degradation.
-
-
Workup & Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo without heating above 30-35 °C.
-
Purify the crude product by flash column chromatography using a silica gel column that has been pre-treated with 1% TEA in the eluent system (e.g., hexanes/ethyl acetate).
-
dot
Caption: A workflow for troubleshooting common acylation issues.
References
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(7), 4134-4143. Available from: [Link]
-
D'Souza, M. J., et al. (n.d.). p-nitrophenyl chloroformate solvolysis. Science.gov. Retrieved from: [Link]
-
Wikipedia. (n.d.). Barton decarboxylation. Retrieved from: [Link]
-
Guezguez, R., et al. (2018). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2018(2), M988. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629. Available from: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from: [Link]
-
Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from: [Link]
Sources
- 1. CAS 42908-73-6: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) | MDPI [mdpi.com]
- 4. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
strategies to minimize decomposition of 4-Fluorophenyl chlorothionoformate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling and utilizing 4-Fluorophenyl chlorothionoformate. Here, we address common challenges and provide field-proven strategies to minimize its decomposition, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 42908-73-6) is a reactive chemical intermediate.[1] It possesses a fluorophenyl group, which can be valuable in medicinal chemistry for altering the pharmacodynamic and toxicological properties of drug molecules.[2] The chlorothionoformate functional group makes it a useful reagent for synthesizing thiocarbonate esters, thioesters, nitriles, isonitriles, and other organosulfur compounds.[1][2]
Q2: What are the most common signs of decomposition?
A2: The most immediate sign of decomposition is a noticeable color change. Pure this compound is typically a colorless to light yellow liquid.[1] If the material appears dark yellow, orange, or brown, it has likely undergone some level of degradation. Another key indicator is the presence of a foul odor, which may suggest the formation of thiol-containing byproducts.
Q3: My bottle of this compound has turned dark yellow. Can I still use it?
A3: It is strongly advised to use a fresh, unopened bottle of the reagent for optimal results. A significant color change indicates the presence of impurities that can interfere with your reaction, leading to lower yields and the formation of unwanted side products. For critical applications, using discolored reagent is not recommended.
Q4: What is the primary cause of decomposition for this reagent?
A4: The primary and most rapid decomposition pathway is hydrolysis.[1][3] this compound is highly sensitive to moisture. In the presence of water, it hydrolyzes to form 4-fluorophenol, hydrochloric acid (HCl), and carbonyl sulfide (COS).[4] This reaction is often catalyzed by trace amounts of acid or base.
Q5: What are the ideal storage conditions?
A5: To maximize shelf life, the reagent should be stored in a cool, dry, and dark environment. A refrigerator (2-8°C) is suitable. The container must be tightly sealed to prevent moisture ingress. For long-term storage, flushing the headspace of the container with an inert gas like argon or nitrogen is highly recommended.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Low or No Reaction Yield | Decomposition of the Reagent: The most common cause is the use of partially or fully hydrolyzed this compound. | 1. Verify Reagent Quality: Use a fresh bottle of the reagent. If you suspect the quality of an opened bottle, it is best to discard it.2. Implement Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Inconsistent Results or Formation of Byproducts | Variable Moisture Content: Inconsistent levels of moisture in your reaction setup (solvents, glassware, other reagents) can lead to variable rates of decomposition and side reactions. | 1. Standardize Drying Procedures: Develop and adhere to a strict protocol for drying all components of your reaction. 2. Use of Drying Agents: Consider the use of molecular sieves to ensure solvents remain anhydrous throughout the reaction. |
| Exotherm or Pressure Buildup | Rapid Hydrolysis: Introducing the reagent to a system with significant moisture can cause rapid hydrolysis, which is an exothermic process and generates gaseous byproducts (COS and HCl). | 1. Ensure Anhydrous Conditions: Double-check that all components of your reaction are free of water before adding the this compound. 2. Controlled Addition: Add the reagent slowly and in a controlled manner, especially on a larger scale. |
| Reagent Appears Cloudy or Contains Precipitate | Advanced Decomposition: The formation of insoluble byproducts from extensive decomposition. | Discard the Reagent: Do not use the reagent if it is cloudy or contains solid matter. This indicates a high level of degradation. |
Part 3: Scientific Principles of Decomposition
A deeper understanding of the degradation mechanisms is crucial for developing effective strategies to prevent them.
Hydrolytic Decomposition
The chlorothionoformate functional group is highly susceptible to nucleophilic attack by water. This process, known as hydrolysis, is the primary degradation pathway. Studies on analogous compounds have shown that this can proceed through two main mechanisms depending on the solvent environment.[2][5]
-
SN1-type Mechanism: In polar, ionizing solvents, the chloride can depart to form a resonance-stabilized thioacylium cation intermediate. This cation is then rapidly captured by water.[3][4][6]
-
Addition-Elimination Mechanism: In more nucleophilic solvents, water can directly attack the electrophilic carbon of the thiocarbonyl group, forming a tetrahedral intermediate which then collapses, eliminating chloride.[2]
Regardless of the precise mechanism, the net result is the same, as illustrated below.
Caption: Primary hydrolysis pathway of this compound.
Thermal Decomposition
While specific high-temperature degradation studies on this compound are not widely published, it is prudent to assume that like many reactive acyl chlorides, it will be susceptible to thermal decomposition. Elevated temperatures can accelerate the rate of hydrolysis and may promote other degradation pathways. Therefore, avoiding unnecessary exposure to heat is a critical preventative measure.
Part 4: Best Practices & Experimental Protocols
Adherence to the following protocols will significantly minimize the risk of reagent decomposition and enhance experimental success.
Protocol 1: Reagent Storage and Handling
-
Receiving: Upon receipt, inspect the container for any damage to the seal.
-
Storage: Immediately transfer the unopened bottle to a refrigerator (2-8°C) in a desiccated, secondary container.
-
Inert Atmosphere: For long-term storage of opened bottles, use a dry needle to pierce the septum, flush the headspace with dry argon or nitrogen for 1-2 minutes, and then seal the puncture with electrical tape or parafilm.
-
Dispensing:
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Use a dry, inert gas-flushed syringe and needle to withdraw the required amount of the liquid.
-
Immediately cap and seal the reagent bottle after dispensing.
-
Protocol 2: Reaction Setup Under Anhydrous Conditions
This workflow is designed to create an optimal environment for reactions involving this compound.
Caption: Recommended workflow for handling the reagent in a reaction.
References
-
McKinnon, D. M., & Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407. [Link]
- Canadian Science Publishing. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone.
-
ResearchGate. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Retrieved from [Link]
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemistry Central Journal, 5(1), 35. [Link]
-
Chem Sci J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Retrieved from [Link]
-
Moltus Research Laboratories Pvt. Ltd. (n.d.). Fluorophenyl Chlorothionoformate. Retrieved from [Link]
Sources
- 1. CAS 42908-73-6: this compound [cymitquimica.com]
- 2. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Understanding Solvent Effects in the Solvolyses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Fluorophenyl chlorothionoformate
A Senior Application Scientist's Guide to Navigating Solvent Effects and Maximizing Reaction Efficiency
Welcome to the technical support center for 4-Fluorophenyl chlorothionoformate (4-FPCT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your success. The single most critical parameter influencing the outcome of reactions with 4-FPCT is the choice of solvent, which dictates the reaction mechanism, rate, and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
The reactivity of 4-FPCT is more complex than a simple acyl substitution. Mechanistic studies, particularly on its solvolysis, reveal that it can proceed through two competing pathways. The dominant mechanism is highly dependent on the solvent's properties.[1][2]
-
Bimolecular Addition-Elimination (A_N + D_N): In less ionizing and more nucleophilic solvents, the reaction proceeds via a classic nucleophilic attack on the thiocarbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the chloride leaving group is fast. This pathway is generally favored for reactions with strong nucleophiles in aprotic solvents.[1]
-
Unimolecular Ionization (S_N1-type, D_N + A_N): In highly ionizing solvents (like aqueous fluoroalcohols), 4-FPCT can undergo a unimolecular ionization to form a resonance-stabilized acylium-like cation.[1][3] This cation is then rapidly captured by the nucleophile. This pathway is less common in typical synthetic preparations but is crucial to understand as it can be promoted by certain solvent conditions, potentially leading to side reactions.
Q2: How does solvent polarity fundamentally alter the reaction rate and mechanism?
Solvent polarity is the key to controlling the reaction. The choice between a polar protic and a polar aprotic solvent can completely change the outcome.[4]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Acetone): These solvents are generally the best choice. They can dissolve the 4-FPCT and many nucleophiles but do not have acidic protons. This is critical because they do not form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive, which promotes the desired bimolecular addition-elimination pathway.[5][6]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should be used with extreme caution or avoided altogether. Their acidic protons can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[6][7][8] More critically, these solvents can act as nucleophiles themselves, leading to competitive solvolysis (hydrolysis or alcoholysis) of the 4-FPCT, which consumes the starting material and generates unwanted byproducts.[1][9] However, their high ionizing power can stabilize the carbocation-like transition state of an S_N1 reaction, accelerating that specific pathway.[5][10]
Q3: What are the risks of using protic solvents like water or alcohols, even in small amounts?
The primary risk is competitive side reactions. This compound is susceptible to hydrolysis in the presence of moisture, which yields the corresponding thiol and hydrochloric acid.[9] Similarly, in alcoholic solvents, it will undergo alcoholysis to form an O-alkyl thiocarbonate. These side reactions consume your reagent, complicate purification, and lower the overall yield of your desired product. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical for success.
Q4: My nucleophile has poor solubility in common aprotic solvents. What is the best strategy?
This is a common challenge. The goal is to find a solvent that can dissolve the nucleophile without deactivating it or reacting with the 4-FPCT.
-
Explore a Range of Polar Aprotic Solvents: Test solubility in solvents like DMF, DMSO, NMP, or acetonitrile. DMSO is a particularly powerful solvent but can be difficult to remove during workup.
-
Use a Solvent Mixture: A mixture of a good dissolving solvent (like DMF) and a less polar co-solvent (like THF or Dichloromethane) can sometimes provide the necessary solubility while moderating reactivity.
-
Consider Phase-Transfer Catalysis: If your nucleophile is an insoluble salt (e.g., sodium or potassium salt), a phase-transfer catalyst (like a quaternary ammonium salt) can be used in a biphasic system (e.g., DCM/water) or in a non-polar solvent to shuttle the nucleophile into the organic phase where the reaction can occur. This technique isolates the 4-FPCT from the bulk protic solvent.
Troubleshooting Guide
Problem: My reaction is extremely slow or fails to initiate.
-
Plausible Cause 1: Nucleophile Deactivation. If you are using a polar protic solvent (or a polar aprotic solvent contaminated with water/alcohols), your nucleophile is likely being "caged" by hydrogen bonding, severely hindering its reactivity.[6][8]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent like acetonitrile or THF. If solubility is an issue, consider dry DMF or DMSO. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere.[11]
-
-
Plausible Cause 2: Insufficient Solvent Polarity. If you are using a non-polar solvent like hexane or toluene, your reactants (especially if the nucleophile is a salt) may not be sufficiently dissolved or activated.
-
Solution: Increase the polarity of the medium by switching to a solvent like dichloromethane (DCM), acetonitrile, or THF.
-
Problem: My yield is low, and I see significant byproduct formation.
-
Plausible Cause: Solvolysis. This is the most common culprit. The presence of water or other protic nucleophiles in the reaction mixture is leading to the decomposition of your 4-FPCT starting material.[1][9]
-
Solution: Rigorously exclude water and other protic species. Use anhydrous grade solvents, dry your nucleophile if it is a solid, and maintain a strict inert atmosphere. If your nucleophile is a hydrate, it must be dried thoroughly before use.
-
Problem: The reaction works, but the aqueous workup is problematic (e.g., emulsion formation).
-
Plausible Cause: Amphiphilic Byproducts or Products. The reaction can produce salts or amphiphilic molecules that stabilize the interface between the organic and aqueous layers.[12]
-
Solution 1 (Pre-Workup): Before the aqueous wash, consider removing the reaction solvent under reduced pressure and re-dissolving the residue in your extraction solvent (e.g., ethyl acetate, DCM). This removes potentially problematic components.[12]
-
Solution 2 (During Workup): Use a saturated brine (NaCl solution) wash instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions by forcing the separation of the layers.[12] Avoid vigorous shaking of the separatory funnel; gentle inversions are often sufficient and less likely to cause emulsions.[12]
-
Data Summary: Solvent Impact on 4-FPCT Reactions
| Solvent Class | Examples | Impact on 4-FPCT Reaction Efficiency | Recommendation & Rationale |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM) | HIGHLY EFFICIENT . Promotes the desired bimolecular (A_N + D_N) pathway. Does not solvate the nucleophile, maximizing its reactivity.[5][6] | STRONGLY RECOMMENDED . This class offers the best balance of reactant solubility and nucleophile reactivity, leading to cleaner reactions and higher yields. |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | POOR / PROBLEMATIC . Competes with the intended nucleophile, leading to solvolysis.[1] Strongly solvates and deactivates the nucleophile via H-bonding.[8] | AVOID . Use only if the solvent is the intended reactant (solvolysis). Its use guarantees byproduct formation and reduced yield of the desired product. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | INEFFICIENT . Poor solubility for many nucleophiles, leading to heterogeneous mixtures and very slow reaction rates. | NOT RECOMMENDED . Lacks the polarity needed to facilitate the reaction. May be used as a co-solvent in specific cases but rarely as the primary medium. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a generalized workflow for the reaction of 4-FPCT with a generic amine nucleophile (R₂NH) in an optimal solvent system.
1. Preparation (Strict Anhydrous Conditions)
- Flame-dry all glassware (round-bottom flask, dropping funnel, condenser) under vacuum and allow to cool under a stream of dry nitrogen or argon.
- Equip the flask with a magnetic stir bar and a septum.
- Use only anhydrous grade solvents. Acetonitrile or Dichloromethane are excellent starting points.
2. Reaction Setup
- In the reaction flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq., if the nucleophile is an amine salt) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
- Cool the solution to 0 °C using an ice-water bath. This helps to control any initial exotherm.
- In a separate, dry dropping funnel, prepare a solution of this compound (1.1 eq.) in the same anhydrous solvent.
3. Reagent Addition & Reaction
- Add the 4-FPCT solution dropwise to the stirred nucleophile solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
4. Workup & Purification
- Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with water, followed by saturated brine to aid in phase separation and remove residual water.[12]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Visualized Workflows & Mechanisms
Reaction Mechanism Pathways
Caption: Competing reaction pathways for this compound.
Solvent Selection Workflow
Caption: Decision tree for selecting an appropriate reaction solvent.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for common reaction problems.
References
-
D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011:CSJ-35. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
D'Souza, M. J., et al. (2018). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules. [Link]
-
UCLA. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Hilaris Publisher. Understanding Solvent Effects in the Solvolyses of this compound | Abstract. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2012). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. International journal of molecular sciences, 13(5), 6335–6351. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Scribd. Role of Solvent in SN. [Link]
-
Leah4sci. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]
-
D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal. [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Solvent Effects in the Solvolyses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. CAS 42908-73-6: this compound [cymitquimica.com]
- 10. users.wfu.edu [users.wfu.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Fluorophenyl Chlorothionoformate Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Fluorophenyl chlorothionoformate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in this chemistry: catalyst deactivation. My aim is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and potentially reverse catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.
Introduction: The Challenge of the Thionoformate Group
This compound is a valuable reagent in organic synthesis, particularly for the introduction of thiocarbonyl functionalities. However, the very nature of the thionoformate group (C=S) presents a significant challenge for many transition metal catalysts, especially palladium-based systems commonly employed in cross-coupling and carbonylation reactions. The sulfur atom in the thionoformate is a known poison for palladium catalysts, leading to rapid deactivation and diminished reaction yields.[1][2][3] This guide will walk you through the common symptoms of catalyst deactivation, the underlying causes, and actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns that researchers encounter when working with this compound and palladium catalysts.
Q1: My reaction with this compound is not proceeding to completion, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of palladium catalyst deactivation, specifically the formation of palladium black.[1] This occurs when the active Pd(0) species agglomerates into inactive, bulk palladium metal. This is often triggered by several factors in your reaction:
-
High Catalyst Concentration or Temperature: Elevated temperatures can accelerate the decomposition of the active catalyst complex.
-
Ligand Degradation: The phosphine ligands commonly used to stabilize the palladium center can be susceptible to degradation, leaving the palladium atoms exposed and prone to aggregation.
-
Presence of Impurities: Oxygen or other impurities in your reagents or solvents can promote the formation of palladium black.[1]
Q2: I suspect my catalyst is being poisoned by the sulfur in the this compound. What is the mechanism of this poisoning?
A2: Your suspicion is well-founded. Sulfur compounds are notorious poisons for palladium catalysts.[1][2][3] The deactivation process typically involves the strong adsorption of the sulfur atom onto the palladium surface. This can lead to several detrimental outcomes:
-
Active Site Blocking: The sulfur atom can physically block the active sites on the palladium catalyst, preventing the substrate from binding and reacting.[4]
-
Formation of Stable Palladium-Sulfur Species: The interaction can be strong enough to form stable palladium sulfides (PdS) or palladium sulfates (PdSO₄) on the catalyst surface.[5][6] These species are catalytically inactive for the desired transformation.
-
Electronic Modification of the Catalyst: The strong interaction between sulfur and palladium can alter the electronic properties of the catalyst, rendering it less effective.
This type of poisoning is often irreversible under normal reaction conditions.[1][4]
Q3: Can I use any standard phosphine ligand for my reaction involving this compound?
A3: The choice of ligand is critical. While phosphine ligands are essential for stabilizing the palladium catalyst, they can also be susceptible to degradation in the presence of sulfur-containing compounds. Some phosphines can react with sulfur to form phosphine sulfides, which can alter the ligand's electronic and steric properties, thereby affecting catalyst performance.[7] It is advisable to screen a variety of phosphine ligands, including bulky, electron-rich ligands that are known to form more stable palladium complexes.
Q4: Are there any alternative catalysts to palladium that might be more resistant to sulfur poisoning in these reactions?
A4: While palladium is a common choice for many cross-coupling reactions, its sensitivity to sulfur is a significant drawback. Depending on the specific transformation you are trying to achieve, you might consider exploring other transition metal catalysts. For instance, nickel-based catalysts have shown promise in certain cross-coupling reactions and can sometimes exhibit different sensitivities to sulfur compounds compared to palladium. However, a thorough literature search for your specific reaction type is highly recommended before switching catalyst systems.
Part 2: Troubleshooting Guide: A Systematic Approach to Overcoming Catalyst Deactivation
When faced with a failing or underperforming reaction, a systematic troubleshooting approach is key. The following guide provides a logical workflow to identify and address the root cause of catalyst deactivation.
Symptom 1: Low or No Product Conversion
If your reaction shows minimal or no formation of the desired product, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Poisoning by Sulfur | Explanation: The thionoformate group is the most likely culprit. Solution: 1. Increase Catalyst Loading: While not ideal, a higher catalyst loading might compensate for the poisoned catalyst to some extent.[8] 2. Use a More Robust Catalyst System: Investigate catalyst systems known for their higher tolerance to sulfur. This might involve specific ligands or palladium pre-catalysts. 3. Consider a Sacrificial Additive: In some cases, additives that can preferentially bind to sulfur might protect the catalyst. However, this is highly reaction-specific. |
| Inactive Pre-catalyst | Explanation: The Pd(II) pre-catalyst may not be efficiently reduced to the active Pd(0) species. Solution: 1. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step. 2. Ensure Proper Activation Conditions: If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable reducing agent or solvent) are conducive to its reduction. |
| Poor Reagent Quality | Explanation: Impurities in your this compound, other starting materials, or solvents can poison the catalyst. Solution: 1. Purify Starting Materials: Purify your this compound and other reagents before use. 2. Use Anhydrous and Degassed Solvents: Oxygen and water can contribute to catalyst deactivation.[1] Ensure your solvents are properly dried and deoxygenated. |
| Inappropriate Ligand | Explanation: The chosen phosphine ligand may not be suitable for the reaction, leading to an unstable catalytic complex. Solution: Screen a Variety of Ligands: Test a range of phosphine ligands with varying steric bulk and electronic properties. Bulky, electron-rich ligands often provide greater stability. |
Symptom 2: Formation of Palladium Black
As discussed in the FAQs, the appearance of a black precipitate is a strong indicator of catalyst decomposition.
| Potential Cause | Troubleshooting Steps & Explanation |
| High Reaction Temperature | Explanation: Excessive heat can lead to the breakdown of the catalyst complex. Solution: Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Ligand Dissociation | Explanation: The phosphine ligand may be dissociating from the palladium center. Solution: Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes help to maintain the stability of the catalytic complex. |
| Solvent Effects | Explanation: The solvent can influence the stability of the catalyst. Solution: Screen Different Solvents: Try alternative anhydrous and degassed solvents to see if catalyst stability improves. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting catalyst deactivation in your reactions.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Part 3: Experimental Protocols for Catalyst Characterization and Regeneration
For a deeper understanding of the deactivation process, characterization of the spent catalyst can provide invaluable insights. Here are some key experimental protocols.
Protocol 1: Characterization of a Deactivated Palladium Catalyst
Objective: To identify the cause of deactivation by analyzing the physical and chemical properties of the spent catalyst.
Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of elements on the catalyst surface. This is particularly useful for detecting the presence of sulfur and determining the oxidation state of palladium.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify adsorbed species on the catalyst surface, such as sulfates or degraded ligand fragments.[4][10]
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium nanoparticles and to observe any agglomeration (sintering).
Sample Preparation (General):
-
After the reaction, carefully isolate the solid catalyst by filtration or centrifugation under an inert atmosphere.
-
Wash the catalyst with a suitable anhydrous and degassed solvent to remove any residual reactants and products.
-
Dry the catalyst under vacuum.
-
Store the catalyst under an inert atmosphere until analysis.
Protocol 2: Attempted Regeneration of a Sulfur-Poisoned Palladium Catalyst
Objective: To restore the activity of a sulfur-poisoned palladium catalyst. Note that regeneration of sulfur-poisoned catalysts is often challenging and may only lead to partial recovery of activity.[1][11]
Method 1: Thermal Treatment under Reducing Atmosphere
-
Place the dried, spent catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon).
-
Introduce a flow of hydrogen gas (typically diluted in an inert gas).
-
Gradually heat the furnace to a moderate temperature (e.g., 200-400 °C) and hold for several hours. This process aims to reduce palladium sulfides back to metallic palladium.[11]
-
Cool the catalyst to room temperature under an inert gas flow.
-
Test the activity of the regenerated catalyst in a small-scale reaction.
Method 2: Chemical Washing
-
Wash the spent catalyst with a solution that can potentially remove the sulfur species. This could include acidic or basic solutions, depending on the nature of the sulfur poisoning.
-
After washing, thoroughly rinse the catalyst with deionized water and then a suitable organic solvent.
-
Dry the catalyst under vacuum.
-
Test the activity of the regenerated catalyst.
Important Note: The success of regeneration is highly dependent on the nature of the poisoning and the catalyst system. It is crucial to perform these procedures with caution and to characterize the catalyst before and after regeneration to assess the effectiveness of the treatment.
Visualizing the Deactivation Pathway
The following diagram illustrates the primary proposed pathway for catalyst deactivation in the presence of this compound.
Caption: Proposed pathways for catalyst deactivation.
References
-
ACS Publications. (n.d.). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur reduction in FCC gasoline using catalyst additives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Synthesis Conditions on the Composition of Palladium Sulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Oxidation of phosphine by sulfur or selenium involving a catalytic cycle in the interconversion of monomer and tetramer. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Retrieved from [Link]
-
NIH. (n.d.). Understanding Solvent Effects in the Solvolyses of this compound. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Surface species on a palladium/zirconia CO oxidation catalyst prepared from a glassy metal precursor. Characterization by diffuse reflectance FTIR spectroscopy - Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) Pd/C and (b) Pd/C-OH. Retrieved from [Link]
-
ACS Publications. (n.d.). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved from [Link]
-
SciSpace. (n.d.). FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants | Environmental Science & Technology. Retrieved from [Link]
-
YouTube. (n.d.). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
OMICS International. (n.d.). FTIR spectroscopy for the studies of catalysts and catalytic reaction mechanisms. Retrieved from [Link]
-
NIH. (n.d.). Characterization data of palladium-alumina on activated biochar catalyst for hydrogenolysis reactions. Retrieved from [Link]
-
YouTube. (n.d.). How do oil additives cause catalyst fouling?. Retrieved from [Link]
-
Amanote Research. (n.d.). Sulfur Poisoning of Palladium-Based Catalysts Using Cerium Oxide.. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
NIH. (n.d.). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments | Request PDF. Retrieved from [Link]
-
Nobel Prize. (n.d.). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
-
NIH. (n.d.). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Retrieved from [Link]
-
ACS Publications. (n.d.). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Recycling Experiments for Cross‐Coupling of 4‐Chlorotoluene.... Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds. | Request PDF. Retrieved from [Link]
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Technical Support Center: Analysis of 4-Fluorophenyl chlorothionoformate and its Side Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Fluorophenyl chlorothionoformate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing potential side products in your reactions. Our focus is on providing practical, field-proven insights grounded in established analytical chemistry principles.
Troubleshooting Guide: Unraveling Unexpected Results
This section addresses specific issues you may encounter during your experiments involving this compound.
Scenario 1: "I see an unexpected peak in my HPLC-MS analysis. How do I identify it?"
The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common challenge. The identity of these peaks often points to side products arising from the reactivity of this compound.
Underlying Cause: this compound is susceptible to solvolysis and hydrolysis, especially in the presence of nucleophilic solvents or trace amounts of water.[1][2] These reactions can lead to a variety of side products.
Troubleshooting Workflow:
Caption: A stepwise approach to identifying unknown peaks in HPLC-MS.
Step-by-Step Protocol for HPLC-MS/MS Analysis:
-
Sample Preparation:
-
Quench the reaction and extract the compounds of interest into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in a solvent compatible with your HPLC mobile phase (e.g., acetonitrile/water mixture).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute your compounds, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to be screened.
-
Full Scan (MS1): Scan a mass range that includes your starting material, expected product, and potential side products (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Use data-dependent acquisition to automatically select the most intense ions from the full scan for fragmentation.
-
Data Interpretation:
-
Consult Table 1 for the expected masses of common side products.
-
For example, the presence of an ion at m/z 112.03 in negative mode could indicate the formation of 4-fluorophenol.
Scenario 2: "My NMR spectrum is complex and shows more than just my desired product. How can I identify the impurities?"
NMR spectroscopy is a powerful tool for structural elucidation of impurities. ¹⁹F NMR is particularly useful for analyzing reactions involving fluorinated compounds due to its wide chemical shift range and high sensitivity.[3][4]
Underlying Cause: Impurities can arise from unreacted starting materials, side products from the reaction, or decomposition during workup or storage.
Troubleshooting Workflow:
Caption: A systematic workflow for identifying impurities using multinuclear NMR.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Ensure your sample is free of particulate matter.
-
Dissolve 5-10 mg of your sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal standard (e.g., TMS) if quantitative analysis is required.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A wider spectral width may be necessary compared to ¹H NMR.
-
Data Interpretation:
-
The ¹⁹F NMR spectrum of this compound will show a signal for the fluorine on the phenyl ring. The formation of side products like 4-fluorophenol will result in a new signal at a different chemical shift.
-
Cross-reference the chemical shifts with literature values for known compounds.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound?
The most common side products arise from its reaction with nucleophiles, particularly water (hydrolysis) and alcohol solvents (alcoholysis). The general reaction mechanism can proceed through either a bimolecular addition-elimination pathway or a unimolecular ionization pathway, depending on the solvent's nucleophilicity and ionizing power.[1][7]
Potential Reaction Pathways:
Caption: Reaction pathways leading to common side products.
Table 1: Common Side Products and their Analytical Signatures
| Side Product | Structure | Formation Pathway | Molecular Weight | Expected m/z [M-H]⁻ | Expected m/z [M+H]⁺ | Key ¹⁹F NMR Feature |
| 4-Fluorophenol | F-Ph-OH | Hydrolysis | 112.10 | 111.03 | 113.04 | Single peak, distinct from starting material |
| O-(4-Fluorophenyl) S-methyl thiocarbonate | F-Ph-O(C=S)SMe | Methanolysis | 202.23 | - | 203.02 | Single peak, shifted from starting material |
| O,O-bis(4-Fluorophenyl) thiocarbonate | (F-Ph-O)₂C=S | Reaction with 4-fluorophenol | 266.26 | - | 267.04 | Single peak |
Q2: How can I minimize the formation of side products?
-
Use anhydrous conditions: Ensure all your solvents and reagents are dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Control the temperature: Lower temperatures can often reduce the rate of side reactions.
-
Choose your solvent carefully: Avoid using nucleophilic solvents if they can react with your starting material. If a nucleophilic solvent is required for the reaction, be aware of the potential for solvolysis products.[1]
-
Purify the starting material: Ensure the this compound you are using is of high purity.[8][9]
Q3: Is GC-MS a suitable technique for analyzing these compounds?
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but with caution. Highly reactive compounds like chlorothionoformates can potentially degrade on the GC column, especially at high temperatures.[10]
-
Considerations for GC-MS:
-
Use a more inert column (e.g., a wax-based or specially deactivated column).
-
Use lower injection port and oven temperatures.
-
Derivatization of the analytes to more thermally stable compounds can be an effective strategy.[11]
-
For routine analysis and identification of a broad range of potential side products, HPLC-MS is generally the preferred method due to its milder analytical conditions.[12]
Q4: Can ¹⁹F NMR be used for quantitative analysis of impurities?
Yes, ¹⁹F NMR can be an excellent quantitative tool.[4][13] Due to the typically large chemical shift dispersion, signals are often well-resolved, making integration more accurate than in ¹H NMR. For quantitative measurements, you will need to:
-
Use a known amount of an internal standard containing fluorine that does not react with your sample and has a resonance in a clear region of the spectrum.
-
Ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay.
References
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D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Science Journal. [Link]
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Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
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ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?[Link]
-
D'Souza, M. J., et al. (2011). The plot of log (k/k o ) for this compound (1)... ResearchGate. [Link]
-
PubMed. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester. [Link]
-
Dounay, A. B., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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CP Lab Safety. (n.d.). This compound, min 96% (GC), 1 gram. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Sweet, F. F. (1958). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Analytical Chemistry. [Link]
-
Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis. [Link]
-
ACS Fall 2025. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]
-
PubMed. (2007). Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry. [Link]
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ResearchGate. (2025). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. [Link]
-
MDPI. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]
-
ResearchGate. (2025). Synthesis of Highly Fluorinated Chloroformates and Their Use as Derivatizing Agents for Hydrophilic Compounds and Drinking‐Water‐Disinfection By‐Products. [Link]
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PubMed Central (PMC). (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
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ResearchGate. (2025). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Glycopyrrolate in Horse Plasma. [Link]
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Chemical Science Journal. (2011). Understanding Solvent Effects in the Solvolyses of this compound. [Link]
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MDPI. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
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ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
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PubMed. (2021). A sensitive HPLC-MS/MS method for the detection, resolution and quantitation of cathinone enantiomers in horse blood plasma and urine. [Link]
-
ResearchGate. (2025). Preparation of Tetrabutylammonium (4-fluorophenyl)trifluoroborate. [Link]
-
ResearchGate. (2024). Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). [Link]
-
ResearchGate. (2025). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluorophenyl Chlorothionoformate and Phenyl Chlorothionoformate
In the landscape of synthetic chemistry, aryl chlorothionoformates are valuable reagents for the introduction of the thiocarbonyl moiety, finding applications in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Among these, Phenyl Chlorothionoformate has long been a standard. However, the nuanced reactivity offered by substituted analogues, such as 4-Fluorophenyl Chlorothionoformate, presents opportunities for optimized reaction design. This guide provides an in-depth comparison of the reactivity of these two compounds, grounded in the principles of physical organic chemistry and supported by experimental observations.
Structural and Physicochemical Properties
At a glance, the two compounds are structurally very similar, with the key difference being the presence of a fluorine atom at the para position of the phenyl ring in this compound.
| Property | This compound | Phenyl Chlorothionoformate |
| Structure | ||
| Molecular Formula | C₇H₄ClFOS[2] | C₇H₅ClOS[3] |
| Molecular Weight | 190.62 g/mol [4] | 172.63 g/mol [3] |
| CAS Number | 42908-73-6[5] | 1005-56-7 |
| Appearance | Light yellow to yellow to orange clear liquid[4] | Colorless to yellow liquid[1] |
| Boiling Point | 94-95 °C at 10 mmHg[5] | 81-83 °C at 6 mmHg |
| Density | 1.363 g/mL at 25 °C[5] | 1.248 g/mL at 25 °C |
The Decisive Factor: Electronic Effects of the Fluorine Substituent
The difference in reactivity between these two molecules is almost entirely dictated by the electronic influence of the para-fluoro substituent on the phenyl ring. The fluorine atom exerts two opposing effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the carbon-fluorine sigma bond.[6][7] This is a distance-dependent effect that deactivates the ring by making it more electron-poor.[8]
-
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[9] This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the powerful inductive effect generally outweighs the weaker resonance effect.[10][11] Consequently, the net effect of the 4-fluoro group is electron withdrawal from the phenyl ring. This withdrawal of electron density is transmitted to the oxygen atom and, subsequently, to the thiocarbonyl carbon.
This increased positive charge density, or electrophilicity, at the thiocarbonyl carbon is the primary reason for the enhanced reactivity of this compound towards nucleophiles.
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A Comparative Guide to Substituted Phenyl Chlorothionoformates in Radical-Based Synthesis
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A Researcher's Guide to Thioester Synthesis: A Comparative Analysis of Modern Reagents
For researchers, medicinal chemists, and professionals in drug development, the synthesis of thioesters is a cornerstone of modern organic and peptide chemistry. These versatile intermediates are pivotal in forming amide bonds, constructing complex natural products, and enabling powerful ligation technologies.[1] However, the classical methods for their synthesis are often beset by harsh conditions, limited substrate scope, and the use of hazardous reagents. This guide provides an in-depth, objective comparison of alternative reagents for thioester synthesis, grounded in experimental data, to empower you in selecting the optimal strategy for your research needs. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the critical "why" behind experimental choices.
The Evolving Landscape of Thioester Synthesis
Traditionally, thioesters were synthesized through the reaction of a carboxylic acid with a thiol in the presence of a strong dehydrating agent or by reacting a thiol with a highly reactive acyl chloride. While effective, these methods often lack the finesse required for complex, functionalized molecules. The demand for milder, more selective, and "greener" synthetic routes has driven the development of a diverse array of new reagents and catalytic systems. This guide will navigate through the most prominent of these alternatives, categorized by their mode of activation.
I. Carbodiimide-Mediated Couplings: The Workhorse Reagents
Carbodiimides, particularly dicyclohexylcarbodiimide (DCC), remain a popular choice for thioester synthesis due to their ready availability and broad applicability. The addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), significantly accelerates the reaction, a combination known as the Steglich esterification.[2][3]
Mechanism of Action: The Role of the Activated Ester
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol. DMAP acts as an acyl transfer catalyst by first reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species, which is then readily attacked by the thiol to furnish the thioester.[2][4][5]
Caption: DCC/DMAP-mediated thioester synthesis workflow.
Alternative Carbodiimide and Coupling Reagents:
-
Propylphosphonic Anhydride (T3P®): A milder and safer alternative to many coupling reagents, T3P® promotes amide and ester bond formation with high efficiency.[6] Its byproducts are water-soluble, simplifying purification.[7]
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU): Known for rapid reaction times and water-soluble byproducts, making it a convenient choice.[1]
| Reagent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| DCC/DMAP | CH₂Cl₂, rt, 1-5 h | 65-95[1] | Readily available, effective for a wide range of substrates.[1] | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[1] |
| T3P® | Ethyl acetate, rt, 1-3 h | 80-95 | Mild conditions, water-soluble byproducts, high yields.[7] | Can be more expensive than DCC. |
| TBTU | CH₂Cl₂, DIPEA, rt, 15-45 min | 72-92[1] | Fast reaction times, water-soluble byproducts for easy removal.[1] | Reagent can be sensitive to moisture.[1] |
II. Metal-Catalyzed Syntheses: Expanding the Scope
Transition metal catalysis has revolutionized organic synthesis, and thioester formation is no exception. These methods often offer high chemoselectivity and functional group tolerance, allowing for the use of alternative starting materials and milder reaction conditions.
Palladium-Catalyzed Approaches
Palladium catalysts are highly versatile for C-S bond formation. A notable method involves the coupling of carboxylic acids with disulfides, which avoids the use of odorous and toxic thiols.[8][9][10]
Caption: Palladium-catalyzed thioester synthesis from carboxylic acids and disulfides.
Nickel, Copper, and Iron Catalysis
-
Nickel: Nickel catalysts can mediate the synthesis of thioesters from amides and disulfides, providing a novel route that cleaves the C-N bond of the amide.[11][12][13]
-
Copper: Copper-catalyzed methods often utilize aldehydes as the acyl source, reacting them with thiols in the presence of an oxidant.[14][15][16] These reactions can often be performed in environmentally benign solvents like water.[14][15]
-
Iron: Iron catalysis offers a cost-effective and environmentally friendly option for coupling thiols and aldehydes in water, using a mild oxidant like tert-butyl hydroperoxide (TBHP).[5][17][18][19][20]
| Metal Catalyst | Starting Materials | Typical Reaction Conditions | Yield (%) | Key Features |
| Palladium | Carboxylic Acids + Disulfides | Toluene, 120 °C, 15 h | Moderate to Good[8] | Thiol-free, broad substrate scope.[8] |
| Nickel | Amides + Disulfides | Toluene, 120 °C, 12 h | Moderate to Good[12] | Utilizes amides as acyl source, avoids toxic reagents.[12] |
| Copper | Aldehydes + Thiols | Water, 80 °C, 12 h | Moderate to Good[14] | "Green" solvent, tolerates various functional groups.[14] |
| Iron | Aldehydes + Thiols | Water, 60 °C, 12 h | Good to Excellent[17] | Inexpensive and abundant catalyst, mild conditions.[17] |
III. Photocatalytic Synthesis: A Green and Mild Approach
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. For thioester synthesis, this often involves the generation of radical intermediates that would be difficult to access through thermal methods.[8][19][21]
Mechanism of Action: Radical Generation and Coupling
In a typical photocatalytic cycle, a photosensitizer (e.g., an iridium or ruthenium complex) absorbs visible light and becomes excited.[20] This excited state can then engage in single-electron transfer (SET) with a substrate, such as a carboxylic acid, to generate an acyl radical. This radical can then react with a sulfur source, like a disulfide, to form the thioester.[22][23][24]
Caption: Simplified mechanism of photocatalytic thioester synthesis.
This method is particularly advantageous for its mildness, often proceeding at room temperature, and its high functional group tolerance.[23][24] The use of odorless disulfides instead of thiols is another significant benefit.[22][23][24]
IV. Enzymatic Synthesis: The Ultimate in Selectivity
For applications requiring the utmost in chemo-, regio-, and stereoselectivity, enzymatic synthesis is unparalleled. Lipases are commonly employed for thioester synthesis, typically through the transesterification of an ester with a thiol.[17][18]
Mechanism of Action: The Catalytic Triad
Lipases catalyze transesterification via a "ping-pong" mechanism involving a catalytic triad of amino acids (typically serine, histidine, and aspartate) in the active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl of the ester substrate to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the thiol to release the thioester product and regenerate the enzyme.[11][18][22]
Caption: Lipase-catalyzed transesterification for thioester synthesis.
Enzymatic methods are exceptionally mild and environmentally friendly, often conducted in aqueous or benign organic solvents.[25] However, the substrate scope can be limited by the specificity of the enzyme, and reaction times may be longer than in traditional chemical synthesis.
V. Experimental Protocols
General Procedure for DCC/DMAP-Mediated Thioester Synthesis
-
To a stirred solution of the carboxylic acid (1.0 equiv) and thiol (1.0-1.2 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C, add DMAP (0.1 equiv).
-
Add a solution of DCC (1.1 equiv) in DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture and wash the solid with cold DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Procedure for Iron-Catalyzed Thioester Synthesis from Aldehydes
-
To a flask containing the aldehyde (1.0 equiv) and thiol (1.2 equiv) in water (0.2 M), add FeSO₄·7H₂O (10 mol%).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Conclusion: Choosing the Right Reagent for Your Needs
The synthesis of thioesters has evolved far beyond its classical roots, offering a diverse toolkit for the modern chemist. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired functional group tolerance, scalability, and environmental considerations.
-
For robust, general-purpose synthesis , carbodiimide reagents like DCC/DMAP and T3P® remain excellent choices.
-
When working with sensitive substrates or seeking to avoid odorous thiols , metal-catalyzed methods, particularly those using palladium or nickel with disulfide reagents, offer significant advantages.
-
For "green" and exceptionally mild conditions , photocatalytic and iron-catalyzed methods are at the forefront.
-
When absolute selectivity is paramount , enzymatic synthesis is the undisputed champion.
By understanding the mechanisms, advantages, and limitations of each of these alternative reagents, researchers can make informed decisions to accelerate their discovery and development efforts.
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Palladium-catalyzed cascade Heck-type thiocarbonylation for the synthesis of functionalized thioesters. (2022). Organic Chemistry Frontiers, 9(5), 1362-1367. Available from: [Link]
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Palladium-Catalyzed Cascade Heck-type Thiocarbonylation for the Synthesis of Functionalized Thioesters. (2022). ResearchGate. Available from: [Link]
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Wang, H., et al. (2024). Palladium-catalyzed thiocarbonylation of alkenes toward branched thioesters using CO2. Chemical Science, 15(5), 1845-1852. Available from: [Link]
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Su, J., et al. (2023). Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides. Organic Letters, 25(44), 8033-8037. Available from: [Link]
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Wu, S., & Melchiorre, P. (2022). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Angewandte Chemie International Edition, 61(35), e202206981. Available from: [Link]
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Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2024). ACS Catalysis, 14(8), 5696-5705. Available from: [Link]
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Simple Method for the Esterification of Carboxylic Acids. (1978). Angewandte Chemie International Edition, 17(7), 522-524. Available from: [Link]
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Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (2022). RECERCAT. Available from: [Link]
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- Lipase‐catalyzed synthesis of aliphatic poly(β‐thioether ester)s with various methylene group contents. (2015). Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 238-246.
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Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (2014). ResearchGate. Available from: [Link]
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Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (2022). Angewandte Chemie International Edition. Available from: [Link]
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Conversion of Esters to Thioesters under Mild Conditions. (2021). Organic & Biomolecular Chemistry, 19(11), 2443-2447. Available from: [Link]
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Palladium-catalyzed convenient synthesis of thioesters from carboxylic acids and disulfides. (2023). New Journal of Chemistry, 47(34), 16045-16049. Available from: [Link]
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Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (2022). RECERCAT. Available from: [Link]
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
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T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. Retrieved from [Link]
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Palladium-catalyzed a convenient synthesis of thioesters from carboxylic acids and disulfides. (2023). New Journal of Chemistry. Available from: [Link]
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Palladium-catalyzed convenient synthesis of thioesters from carboxylic acids and disulfides. (2023). New Journal of Chemistry, 47(34), 16045-16049. Available from: [Link]
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Unraveling the Reaction Pathways: A Deep Dive into the Solvolysis of Aryl Chlorothionoformates
< A Comparative Guide to the Solvolysis of Aryl Chlorothionoformates for Researchers, Scientists, and Drug Development Professionals
Aryl chlorothionoformates (ArO(C=S)Cl) are versatile chemical intermediates with significant applications in the synthesis of fungicides, thiocarbonate esters, nitriles, and isonitriles.[1][2] Their reactivity in solvolysis—a reaction where the solvent acts as the nucleophile—is a critical aspect that governs their synthetic utility. This guide provides an in-depth comparative analysis of the solvolytic behavior of aryl chlorothionoformates, offering experimental data and mechanistic interpretations to aid researchers in predicting and controlling their chemical transformations.
The Duality of Reaction Mechanisms: S_N1 versus Addition-Elimination
The solvolysis of aryl chlorothionoformates is not a mechanistically simple process. Instead, it often proceeds through competing pathways whose dominance is dictated by the interplay of the aryl substituent's electronic effects, the solvent's ionizing power, and its nucleophilicity.[2] The two primary mechanisms at play are the unimolecular S_N1 pathway and a bimolecular addition-elimination pathway.[1][2]
Extensive research has shown that these compounds can solvolyze via simultaneous side-by-side addition-elimination and unimolecular S_N1 mechanisms.[1] The balance between these pathways is sensitive to the specific reaction conditions. For instance, studies on 4-fluorophenyl chlorothionoformate revealed that in highly ionizing aqueous fluoroalcohol mixtures, the reaction deviates from a simple bimolecular process, indicating the onset of a unimolecular ionization channel.[2]
The Grunwald-Winstein Equation: A Powerful Tool for Mechanistic Elucidation
A cornerstone in the study of solvolysis reactions is the extended (two-term) Grunwald-Winstein equation.[2] This linear free energy relationship provides a quantitative framework for understanding the influence of the solvent on reaction rates. The equation is expressed as:
log(k/k_o) = lN_T + mY_X
where:
-
k and k_o are the specific rates of solvolysis in a given solvent and a standard solvent (typically 80% ethanol), respectively.[2]
-
l is the sensitivity of the substrate to changes in solvent nucleophilicity (N_T).[2]
-
m is the sensitivity of the substrate to changes in solvent ionizing power (Y_X).[2]
-
N_T and Y_X are empirically derived solvent parameters.[2]
The magnitudes of l and m provide crucial insights into the transition state of the reaction. A high l value suggests significant nucleophilic involvement of the solvent in the rate-determining step, characteristic of a bimolecular mechanism. Conversely, a high m value points to a charge-separated transition state, indicative of a unimolecular S_N1 pathway.[3] For instance, l/m ratios greater than 2.7 are typical for addition-elimination mechanisms, while ratios between 0.5 and 1.0 suggest an S_N1 mechanism with strong nucleophilic solvation of the developing carbocation.[3]
Comparative Solvolysis: Aryl Chlorothionoformates vs. Aryl Chloroformates
A comparative analysis with their oxygen analogues, aryl chloroformates (ArO(C=O)Cl), provides valuable insights into the role of the thiono-sulfur atom. Phenyl chloroformate is often used as a benchmark for a bimolecular addition-elimination pathway in solvolysis.[4] Deviations in the solvolytic behavior of aryl chlorothionoformates when compared to phenyl chloroformate can highlight mechanistic shifts.[2]
Studies have shown that aryl chlorothionoformates are generally less reactive towards nucleophiles than their chloroformate counterparts.[5] This difference in reactivity can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. The thiocarbonyl carbon in a chlorothionoformate is "softer" than the carbonyl carbon in a chloroformate, influencing its interaction with nucleophiles.
Experimental Data: A Quantitative Comparison
The following table summarizes representative first-order specific rates of solvolysis (k) for various aryl chlorothionoformates and related compounds in different solvent systems. This data illustrates the profound impact of both substrate structure and solvent properties on reactivity.
| Substrate | Solvent | Temperature (°C) | k (s⁻¹) | Reference |
| This compound | 100% Ethanol | 25.0 | 11.9 x 10⁻⁵ | [2] |
| Phenyl chloroformate | 100% Ethanol | 25.0 | 260 x 10⁻⁵ | [2] |
| p-Chlorophenyl chlorothionoformate | 100% Ethanol | 25.0 | 6.73 x 10⁻⁵ | [2] |
| p-Tolyl chlorothionoformate | 100% Ethanol | 25.0 | 3.15 x 10⁻⁵ | [2] |
| S-Methyl chlorothioformate | Various | 25.0 | Varies | [6] |
| Isobutyl chloroformate | Various | 40.0 | Varies | [3] |
| Isobutyl chlorothioformate | Various | 25.0 | Varies | [3] |
Note: The rate constants are highly dependent on the specific solvent composition in binary mixtures. For detailed data, refer to the cited literature.
Experimental Protocols: A Guide to Kinetic Studies
Reproducible and accurate kinetic data are paramount for mechanistic investigations. The following outlines a general procedure for studying the solvolysis of aryl chlorothionoformates.
Synthesis of Aryl Chlorothionoformates
Aryl chlorothionoformates can be synthesized from the corresponding phenols.[7][8] A common method involves the reaction of an amine with phenyl chlorothionoformate.[9]
Kinetic Measurements
The solvolysis rates are typically determined by monitoring the reaction progress over time. A common method is titration.[1]
Step-by-Step Kinetic Run:
-
Solvent Preparation: Purify all solvents according to standard procedures.[2] Prepare binary aqueous-organic mixtures by volume or weight, as specified.
-
Substrate Solution: Prepare a stock solution of the aryl chlorothionoformate in a suitable inert solvent.
-
Reaction Initiation: Add a small aliquot of the substrate stock solution to the thermostatted solvent to initiate the solvolysis reaction. The final substrate concentration is typically in the millimolar range.
-
Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction. The concentration of the produced acid (HCl) can be determined by titration with a standardized base solution.
-
Data Analysis: The first-order rate constant (k) is obtained from the slope of a plot of ln(V_∞ - V_t) versus time, where V_t is the titer at time t and V_∞ is the titer after complete reaction.
Visualizing the Mechanisms
The competing solvolysis pathways can be visualized using the following diagrams:
Caption: Bimolecular Addition-Elimination Pathway.
Caption: Unimolecular S_N1 Ionization Pathway.
Conclusion: A Delicate Balance of Factors
The solvolysis of aryl chlorothionoformates is a nuanced process governed by a delicate balance between unimolecular and bimolecular pathways.[2] The choice of aryl substituents and, critically, the solvent system allows for the fine-tuning of the dominant reaction mechanism.[1] Understanding these competing pathways is essential for researchers aiming to harness the synthetic potential of this important class of compounds. The application of the Grunwald-Winstein equation provides a robust framework for dissecting the complex interplay of solvent effects and predicting the reactivity of novel aryl chlorothionoformate derivatives.[2] This guide serves as a foundational resource for navigating the intricacies of their solvolytic chemistry.
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Differentiating electronic effects in substituted aryl chlorothionoformate esters. Morressier. [Link]
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Understanding Solvent Effects in the Solvolyses of this compound. PMC - NIH. [Link]
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Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI. [Link]
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Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Request PDF. [Link]
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Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Thieme Connect. [Link]
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Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. MDPI. [Link]
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Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate. PubMed. [Link]
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Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Thioester Synthesis: Validating Formation with 4-Fluorophenyl Chlorothionoformate
For researchers navigating the complexities of peptide synthesis, natural product elaboration, and the development of novel therapeutics, the thioester functional group is an indispensable linchpin. Its unique electronic character, balancing the stability of an ester with the reactivity of an acyl halide, makes it a cornerstone of modern synthetic chemistry, most notably in Native Chemical Ligation (NCL) for protein synthesis.[1]
This guide provides an in-depth, comparative analysis of thioester formation, with a specific focus on the strategic use of 4-Fluorophenyl chlorothionoformate. We move beyond simple protocols to explore the mechanistic rationale behind this reagent's efficacy, establish a self-validating experimental workflow, and objectively position it against common alternatives. Our goal is to equip you, the researcher, with the expertise to not only execute these reactions but to make informed decisions tailored to your specific synthetic challenges.
The Strategic Advantage of this compound
The selection of an acylating agent is a critical decision point in any synthesis. While numerous methods exist to form thioesters, this compound presents a unique combination of attributes rooted in its distinct molecular architecture.
-
Enhanced Reactivity: The thionoformate group (C=S) is inherently more electrophilic than a standard carbonyl (C=O) due to poorer orbital overlap between carbon and the larger 3p orbitals of sulfur.[2] The addition of a 4-fluorophenyl group further enhances this reactivity through inductive electron withdrawal, making the central carbon a prime target for nucleophilic attack by thiols.
-
A Unique Mechanistic Handle: The true distinguishing feature of this reagent is the fluorine atom. It serves as a powerful and unambiguous probe for reaction monitoring via ¹⁹F NMR spectroscopy.[3] This technique allows for real-time, in-situ analysis of the reaction's progress without the need for cumbersome workups, providing a direct window into the conversion of starting material to product.
The overall transformation proceeds via a well-established addition-elimination pathway, where the nucleophilic thiol attacks the electrophilic carbon, leading to the expulsion of a chloride ion.
Caption: Mechanism of Thioester Formation.
Experimental Protocol: A Self-Validating System
This protocol is designed not merely for execution but for robust validation at every stage. The inclusion of ¹⁹F NMR as a monitoring tool provides an immediate and quantitative measure of success.
Objective: To synthesize an S-Aryl thioester from a generic thiol and validate its formation.
Materials:
-
Thiol of interest (e.g., Thiophenol, 1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.1 eq, dried over KOH)
-
1M HCl solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
NMR tubes, Deuterated Chloroform (CDCl₃)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Workflow Overview:
Caption: Experimental and Validation Workflow.
Step-by-Step Procedure:
-
Preparation (The "Why"): Under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq) in anhydrous DCM. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive chlorothionoformate reagent into inactive byproducts.
-
Activation: Cool the solution to 0°C in an ice bath. Add pyridine (1.1 eq) dropwise. The base deprotonates the thiol to form the more potent thiolate nucleophile, which significantly accelerates the reaction. Cooling mitigates the exotherm of this acid-base reaction.
-
Addition: While maintaining the 0°C temperature, add this compound (1.05 eq) dropwise over 5 minutes. A slow, controlled addition prevents localized heating and the formation of potential side products, such as disulfides from oxidative coupling of the thiolate.
-
Reaction & Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. The most powerful aspect of this protocol is the ability to directly monitor the reaction.
-
Procedure: After 1 hour, carefully extract a small aliquot (~0.1 mL) from the reaction mixture. Dilute with CDCl₃ containing an internal standard (e.g., trifluorotoluene).
-
Validation: Acquire a ¹⁹F NMR spectrum. You will observe the signal for the starting this compound diminish as a new signal corresponding to the 4-fluorophenyl group in the product thioester appears at a distinct chemical shift. The reaction is complete when the starting material signal is fully consumed.
-
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), water, and finally brine (to remove residual water). The organic layer is then dried over anhydrous MgSO₄.
-
Purification & Final Validation: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography. The final, pure product should be validated by:
Comparative Analysis: Positioning Against Alternatives
While this compound offers distinct advantages, a skilled scientist must understand the entire toolkit. The choice of reagent is dictated by factors like substrate sensitivity, cost, and purification challenges.
| Method | Activating Agent | Typical Yields | Reaction Time | Key Advantages | Major Drawbacks |
| This Guide's Method | This compound | Good to Excellent | 1-4 hours | Highly reactive; provides ¹⁹F NMR handle for direct monitoring. | Reagent is moisture-sensitive; requires inert conditions. |
| Carbodiimide Coupling [6] | DCC, EDC | 65-95% | 1-5 hours | Readily available reagents; wide substrate scope. | Forms insoluble urea byproduct (DCU), complicating purification.[6] |
| Acyl Halide Method [7] | Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form Acyl Chloride | Good to Excellent | 1-3 hours | Highly reactive acyl chloride intermediate; cost-effective. | Acyl chloride formation can be harsh, not suitable for acid-sensitive substrates. |
| Peptide Coupling Reagents [6] | TBTU, HBTU | 72-92% | 15-45 mins | Very fast reaction times; water-soluble byproducts for easy removal. | Reagents can be expensive and moisture-sensitive. |
| Mitsunobu Reaction [7] | DEAD/PPh₃ or DIAD/PPh₃ | Variable | 2-12 hours | Mild conditions; useful for converting alcohols directly. | Generates stoichiometric phosphine oxide byproduct; can be difficult to remove. |
Causality Behind Experimental Choices:
-
Choose Carbodiimide (DCC/EDC) when: You are working with robust carboxylic acids and thiols, and purification via filtration or chromatography is straightforward. It is a workhorse method for many standard thioesterifications.
-
Choose the Acyl Halide method when: Your starting carboxylic acid is stable to harsh, acidic conditions and cost is a primary concern. This is often the most direct and high-yielding route for simple molecules.
-
Choose this compound when: You require a direct, unambiguous method to monitor reaction progress, especially with valuable or complex substrates. The ability to use ¹⁹F NMR provides a level of certainty and control that other methods lack, preventing the loss of material due to incomplete or failed reactions. This is particularly valuable in a drug development setting where process control is paramount.
References
-
Thioester - Wikipedia. (2023, December 28). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Methods for the direct synthesis of thioesters from aldehydes: a focus review. (2019, September). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development of New Thioester Equivalents for Protein Chemical Synthesis. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1–12. Retrieved January 12, 2026, from [Link]
-
CHEM 440 - Thioesters. (2016, December 10). University of California, Davis. Retrieved January 12, 2026, from [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2023, March 27). Journal of the American Chemical Society Au. Retrieved January 12, 2026, from [Link]
-
Conversion of Esters to Thioesters under Mild Conditions. (2021, March 15). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2023, March 27). ACS Publications. Retrieved January 12, 2026, from [Link]
-
D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal. Retrieved January 12, 2026, from [Link]
-
A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. (2023, March 27). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. (2011, February). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. (2022, October 2). Molecules. Retrieved January 12, 2026, from [Link]
-
Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (2015, October 21). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
-
(a) HPLC analysis of thioester formation. Peaks marked with asterisks... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
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- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Acylation: Unveiling the Advantages of 4-Fluorophenyl Chlorothionoformate
In the intricate world of organic synthesis, particularly within drug discovery and development, the precise installation of functional groups is paramount. Acylation, the process of adding an acyl group to a compound, is a cornerstone of molecular construction. The choice of the acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. While a host of traditional reagents exist, specialized molecules like 4-Fluorophenyl chlorothionoformate offer a unique combination of properties that can overcome common synthetic hurdles.
This guide provides an in-depth comparison of this compound against other classes of acylating agents. Moving beyond a simple catalog of reagents, we will explore the mechanistic rationale behind its enhanced performance, supported by experimental data and protocols, to empower researchers to make informed decisions in their synthetic endeavors.
Understanding the Reagent: The Structural Nuances of this compound
This compound is a colorless to pale yellow liquid soluble in common organic solvents.[1] Its power as an acylating agent stems from the specific arrangement of its functional groups.[1]
-
The Chlorothionoformate Group (-OC(=S)Cl): This group is the reactive center. The presence of the sulfur atom (in a thiocarbonyl) and the chlorine atom creates a highly effective leaving group, facilitating nucleophilic attack at the carbon center.
-
The 4-Fluorophenyl Group: The fluorine atom, being highly electronegative, exerts a significant inductive effect on the phenyl ring. This electronic influence modulates the reactivity of the thiocarbonyl group. Furthermore, the incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity.[1][2]
This unique structure positions this compound as a valuable tool for creating thioesters and other organosulfur compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3]
The Acylating Agent Landscape: A Comparative Overview
To appreciate the advantages of this compound, it is essential to understand the characteristics of more conventional acylating agents.
-
Traditional Acyl Chlorides (e.g., Acetyl Chloride): These are among the most reactive acylating agents. Their high reactivity, however, can be a double-edged sword, often leading to a lack of selectivity in complex molecules and the production of corrosive hydrochloric acid as a byproduct.
-
Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than their acyl chloride counterparts, anhydrides offer a good balance of reactivity and handling. However, they are less atom-economical, as one equivalent of the carboxylate is lost as a leaving group.
-
Thionating Agents (e.g., Lawesson's Reagent, P₄S₁₀): These reagents are primarily used to convert carbonyls (ketones, amides, esters) into thiocarbonyls.[4][5] While effective, they often require harsh reaction conditions, such as high temperatures, and can produce strong-smelling phosphorus byproducts, complicating purification.[4][5] Lawesson's reagent, though milder than P₄S₁₀, can also be thermally unstable.[5]
Performance Metrics: this compound in Focus
The superiority of a reagent is measured by its performance in the laboratory. Here, we compare this compound against alternatives across key metrics.
Reactivity and Selectivity
This compound offers a "tunable" reactivity that distinguishes it from the often-aggressive nature of simple acyl chlorides. The electron-withdrawing fluorine atom enhances the electrophilicity of the thiocarbonyl carbon, promoting nucleophilic attack. However, the overall stability of the molecule allows for more controlled reactions, often proceeding at room temperature. This controlled reactivity is crucial when working with multifunctional substrates, where selectivity is key to avoiding unwanted side reactions. Studies on the solvolysis of this compound show that its reaction mechanism can be influenced by the choice of solvent, allowing for fine-tuning of the reaction pathway.[2]
Reaction Conditions and Handling
One of the most significant practical advantages is the milder conditions under which this compound can be used. Unlike Lawesson's Reagent or P₄S₁₀, which frequently necessitate heating for extended periods[4], many reactions with this compound proceed efficiently at ambient temperatures. As a liquid, it is also easier to handle and measure accurately compared to solid reagents like Lawesson's Reagent.[1]
Byproducts and Workup
A cleaner reaction profile is another hallmark of this reagent. The primary byproducts are typically simple and easily removed. This stands in stark contrast to the odorous and often difficult-to-remove phosphorus-based byproducts generated by Lawesson's Reagent, which can significantly complicate product isolation and purification.[4]
Comparative Experimental Data
The following table summarizes a comparison of typical reaction parameters for the formation of a thioester from a thiol, illustrating the practical advantages of this compound.
| Feature | This compound | Lawesson's Reagent | Acetyl Chloride |
| Reagent Type | Thioacylating Agent | Thionating Agent | Acylating Agent |
| Typical Substrate | Alcohols, Thiols, Amines | Esters, Amides | Alcohols, Amines |
| Reaction Temp. | Often Room Temperature | Often Elevated (80-110 °C)[5] | 0 °C to Room Temperature |
| Byproducts | 4-Fluorophenol, HCl | Phosphorus-based, odorous[4] | HCl (corrosive) |
| Workup | Simple aqueous wash | Often requires extensive chromatography | Neutralization, aqueous wash |
| Selectivity | Generally high | Can be low with multiple carbonyls | Can be low, highly reactive |
Mechanistic Insights and Workflow
The efficiency of this compound is rooted in a straightforward addition-elimination mechanism. This pathway allows for a clean and predictable transformation.
General Experimental Workflow
The diagram below outlines a typical workflow for a thioacylation reaction, highlighting the simplicity of the process from reaction setup to product isolation.
Caption: General workflow for thioacylation.
Acylation Mechanism
The reaction proceeds via a nucleophilic attack on the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the stable chloride ion drives the reaction forward.
Caption: Mechanism of thioacylation.
Sample Experimental Protocol: Synthesis of a Thioester
This protocol provides a representative example of the synthesis of an S-phenyl thiocarbonate derivative.
Objective: To synthesize S-alkyl O-(4-fluorophenyl) carbonothioate.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the desired thiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioester.
This self-validating protocol, with its straightforward aqueous workup, demonstrates the practical ease of using this compound.
Conclusion: A Strategic Choice for Modern Synthesis
This compound is more than just another acylating agent; it is a specialized tool for chemists seeking control, efficiency, and cleaner reaction profiles. Its primary advantages—milder reaction conditions, high selectivity, ease of handling, and simplified workup—make it a superior choice over traditional acylating and thionating agents in many contexts. For researchers in pharmaceutical and materials science, the ability to introduce a fluorinated moiety in a predictable manner is an added, significant benefit. By understanding the unique properties of this reagent, scientists can streamline their synthetic routes, reduce purification burdens, and accelerate the pace of discovery.
References
- A Comparative Guide to Thiocarbonylating Agents in Organic Synthesis. Benchchem.
- CAS 42908-73-6: this compound. CymitQuimica.
-
Recent Advances in the Synthesis and Applications of Thiocarbonyl Compounds. ResearchGate. Available at: [Link]
- This compound | 42908-73-6. ChemicalBook.
- Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. ChemInform.
-
Understanding Solvent Effects in the Solvolyses of this compound. National Institutes of Health (NIH). Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]
Sources
A Mechanistic Deep Dive: Comparative Analysis of Chlorothionoformate Reactions for the Modern Chemist
For the discerning researcher in organic synthesis and drug development, chlorothionoformates (RO(CS)Cl) represent a versatile class of reagents. Their unique reactivity profile, stemming from the interplay of the thiocarbonyl group and the labile chloride, opens doors to a variety of powerful transformations. This guide provides an in-depth mechanistic comparison of the primary reaction pathways of chlorothionoformates, offering field-proven insights and supporting experimental data to inform your synthetic strategy. We will move beyond simple procedural descriptions to explore the "why" behind the reactivity, empowering you to optimize conditions and troubleshoot challenges.
The Core Reactivity of Chlorothionoformates: A Tale of Two Electrophiles
The reactivity of chlorothionoformates is fundamentally governed by two electrophilic centers: the thiocarbonyl carbon and, in certain contexts, the carbon of the O-alkyl or O-aryl group. The thiocarbonyl group (C=S) is inherently less polarized and more polarizable than its carbonyl (C=O) counterpart. This "softer" nature of the thiocarbonyl carbon has profound implications for its reactions with nucleophiles. Furthermore, the nature of the "R" group (alkyl vs. aryl) significantly modulates the reagent's stability and reaction preferences.
Nucleophilic Acyl Substitution: A Stepwise Dance
Reactions of chlorothionoformates with nucleophiles, particularly amines and alcohols, are workhorse transformations in organic synthesis. A substantial body of kinetic evidence points towards a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[1]
The general mechanism can be depicted as follows:
Caption: General mechanism for nucleophilic acyl substitution.
The rate-determining step is a delicate balance between the rates of formation (k₁) and breakdown (k₋₁ and k₂) of the tetrahedral intermediate. For highly basic nucleophiles, the formation of the intermediate (k₁) is often the rate-limiting step.[2] Conversely, for less basic nucleophiles, the breakdown of the intermediate to products (k₂) can become rate-determining.
A significant distinction is observed between the aminolysis of aryl and alkyl chlorothionoformates. In aqueous solutions, the reactions of secondary alicyclic amines with phenyl and 4-nitrophenyl chlorothionoformates proceed via a stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining.[2] However, the aminolysis of aryl chlorothionoformates with anilines in a less polar solvent like acetonitrile has been proposed to proceed through a concerted mechanism with a four-membered hydrogen-bonded cyclic transition state.[3][4] This highlights the profound influence of the solvent and the nature of the amine on the reaction pathway.
Comparative Data: Aminolysis of Chlorothionoformates
| Substrate | Nucleophile | Solvent | Mechanism | Yield (%) | Reference |
| Phenyl chlorothionoformate | Alkyl/Aryl Amines | Dichloromethane | Stepwise/Concerted | up to 99% | [5] |
| 4-Nitrophenyl chlorothionoformate | Secondary Alicyclic Amines | Aqueous | Stepwise | - | [2] |
| Aryl chlorothionoformates | Anilines | Acetonitrile | Concerted | - | [3][4] |
Radical Deoxygenation: The Barton-McCombie Reaction
The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.[6][7][8] The reaction proceeds in two stages: first, the alcohol is converted to a thiocarbonyl derivative, such as a thionocarbonate, using a chlorothionoformate. In the second step, a radical chain reaction is initiated to cleave the C-O bond.
The mechanism of the deoxygenation step is a classic radical chain process:
Caption: Synthesis of isothiocyanates from amines.
The one-pot process is efficient for alkyl and electron-rich aryl amines, affording high yields. However, it is less effective for electron-deficient anilines. The two-step approach, where the intermediate thiocarbamate is isolated before the base-induced elimination, is more versatile and provides excellent yields for a broader range of substrates, including those with electron-withdrawing groups. [5] Comparative Performance of Isothiocyanate Synthesis Methods
| Method | Substrate Scope | Typical Yields | Key Advantage | Reference |
| One-Pot | Alkyl amines, electron-rich aryl amines | 80-95% | Procedural simplicity | [5] |
| Two-Step | Broad (alkyl, electron-rich/deficient aryl, heterocyclic amines) | 85-99% | High versatility and yields | [5] |
Thermal Decomposition: A Mechanistic Consideration
The thermal stability of chlorothionoformates is an important consideration. While detailed mechanistic studies on their purely thermal decomposition are not abundant in the literature, it is plausible that at elevated temperatures, they can undergo decomposition. For O-aryl chlorothionoformates, a potential pathway could involve the elimination of carbonyl sulfide (COS) and the corresponding aryl chloride, although this is less common than their reactions with nucleophiles or under radical conditions. The thermal decomposition of related chloroformates has been shown to proceed via different pathways depending on the structure, including unimolecular and bimolecular routes.
Experimental Protocols
Protocol 1: Synthesis of O-Phenyl Chlorothionoformate
This protocol is adapted from a procedure for the synthesis of aryl chlorothionoformates. [9] Materials:
-
Phenol
-
Thiophosgene
-
Sodium hydroxide
-
Chloroform
-
5% Hydrochloric acid
-
Magnesium sulfate
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in an ice bath (0-5 °C), dissolve thiophosgene in chloroform.
-
In a separate flask, prepare a solution of phenol in 5% aqueous sodium hydroxide and cool it to 0-5 °C.
-
Add the phenol solution dropwise to the stirred thiophosgene solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring for one hour at 0-5 °C.
-
Transfer the reaction mixture to a separatory funnel and separate the chloroform layer.
-
Wash the organic layer with 5% hydrochloric acid and then with water.
-
Dry the chloroform layer with magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude O-phenyl chlorothionoformate can be purified by vacuum distillation.
Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol
This is a general procedure for the deoxygenation of a secondary alcohol using O-phenyl chlorothionoformate. [1] Step 1: Formation of the Phenyl Thionocarbonate
-
To a solution of the secondary alcohol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane at 0 °C, add O-phenyl chlorothionoformate (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenyl thionocarbonate by flash column chromatography.
Step 2: Deoxygenation
-
Dissolve the purified phenyl thionocarbonate (1.0 equiv) in degassed toluene.
-
Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. To remove tin byproducts, the crude product can be treated with a solution of KF in aqueous acetonitrile.
Protocol 3: Two-Step Synthesis of an Aryl Isothiocyanate
This protocol is based on the versatile two-step synthesis of isothiocyanates. [5] Step 1: Synthesis of the O-Phenyl Thiocarbamate
-
To a solution of the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C, add O-phenyl chlorothionoformate (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours until the amine is completely consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude thiocarbamate, which can be used in the next step without further purification.
Step 2: Elimination to the Isothiocyanate
-
Dissolve the crude thiocarbamate in dichloromethane.
-
Add powdered sodium hydroxide (2.0 equiv) and stir the suspension vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the thiocarbamate is consumed.
-
Filter the reaction mixture to remove the solid, and wash the filtrate with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the isothiocyanate, which can be purified by column chromatography or distillation.
Conclusion
Chlorothionoformates are powerful and versatile reagents in the arsenal of the synthetic chemist. Their reactivity can be finely tuned through the choice of the O-substituent (alkyl vs. aryl) and the reaction conditions. Understanding the underlying mechanisms of their key transformations—nucleophilic acyl substitution, radical deoxygenation, and conversion to isothiocyanates—is paramount for their effective application. This guide has provided a comparative overview of these pathways, supported by mechanistic insights and practical experimental protocols, to empower researchers to leverage the full potential of these valuable synthetic building blocks.
References
- Douglass, I. B., & Dains, F. B. (1934).
-
Oh, H. K., Ha, J. S., Sung, D. D., & Lee, I. (2004). Aminolysis of Aryl Chlorothionoformates with Anilines in Acetonitrile: Effects of Amine Nature and Solvent on the Mechanism. The Journal of Organic Chemistry, 69(24), 8219–8223. [Link]
-
Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. [Link]
-
Wikipedia. (2023). Barton–McCombie deoxygenation. [Link]
-
Castro, E. A., Cubillos, M., & Santos, J. G. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. ResearchGate. [Link]
-
Oh, H. K., Ha, J. S., Sung, D. D., & Lee, I. (2004). Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism. PubMed. [Link]
-
Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Structure–reactivity correlations in the aminolysis of aryl chloroformates. Sci-Hub. [Link]
-
Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. [Link]
-
Liu, Z.-Y., & Cook, S. P. (2021). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. PMC. [Link]
-
NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. [Link]
-
Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. PubMed. [Link]
-
Huebner, A. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [Link]
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
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- 9. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Kinetic Studies of 4-Fluorophenyl Chlorothionoformate Solvolysis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics and mechanisms is paramount for the rational design of molecules with desired properties. The solvolysis of 4-Fluorophenyl chlorothionoformate serves as a compelling case study in physical organic chemistry, offering insights into the subtle interplay of solvent effects and reaction pathways. This guide provides a comprehensive comparison of the solvolytic behavior of this fluorinated substrate, supported by experimental data and detailed protocols, to empower your own investigations in this area.
The introduction of a fluorine atom into a phenyl ring can significantly alter the electronic properties of a molecule, influencing its reactivity and biological activity.[1] Consequently, understanding the solvolysis of this compound not only contributes to the fundamental knowledge of reaction mechanisms but also holds practical importance in medicinal chemistry and the synthesis of novel thiocarbonate esters, nitriles, and isonitriles.[1][2]
This guide will delve into the dual mechanistic nature of this compound solvolysis, comparing its reactivity with related compounds and providing the necessary experimental framework to conduct these studies.
The Dichotomy of Solvolytic Pathways: A Mechanistic Overview
The solvolysis of this compound is particularly intriguing as it doesn't follow a single, universal mechanism. Instead, it navigates between two competing pathways, the dominance of which is dictated by the surrounding solvent environment.[1][2] These pathways are:
-
Bimolecular Addition-Elimination (AN + DN): In solvents with higher nucleophilicity, the reaction proceeds via a bimolecular mechanism. Here, the solvent molecule acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon. This is followed by the elimination of the chloride leaving group.
-
Unimolecular Ionization (SN1): In solvents with high ionizing power and low nucleophilicity, the reaction favors a unimolecular pathway. This mechanism involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized acylium ion intermediate, which is then rapidly captured by the solvent.[1][2]
The balance between these two pathways is a key focus of kinetic studies in this field.
Visualizing the Competing Mechanisms
To better understand the flow of these reactions, the following diagrams illustrate the bimolecular and unimolecular pathways.
Caption: Bimolecular addition-elimination mechanism for the solvolysis of this compound.
Caption: Unimolecular ionization (SN1) mechanism for the solvolysis of this compound.
Experimental Protocol for Kinetic Analysis
The following protocol outlines a robust method for studying the solvolysis kinetics of this compound, adaptable for comparison with other substrates.
Materials and Reagents
-
This compound (≥96% purity)
-
Organic solvents (e.g., ethanol, methanol, acetone, 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), HPLC grade or purified by standard methods.
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for preparing solvent mixtures and substrate solutions.
Preparation of Solvent Mixtures
Aqueous-organic solvent mixtures should be prepared by volume/volume (v/v) or weight/weight (w/w) percentages. For example, to prepare 80% ethanol (v/v), 80 mL of absolute ethanol is mixed with 20 mL of deionized water in a 100 mL volumetric flask.
Kinetic Measurements
-
Thermostat the Spectrophotometer: Set the temperature of the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C or 35.0 °C) and allow it to equilibrate.
-
Prepare Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable inert solvent (e.g., acetonitrile).
-
Prepare Reaction Mixture: In a quartz cuvette, pipette the desired solvent mixture.
-
Initiate the Reaction: Inject a small aliquot of the substrate stock solution into the cuvette containing the solvent mixture to achieve the desired final concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). Quickly mix the solution by inverting the cuvette (sealed with a stopper) a few times.
-
Monitor the Reaction: Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and begin recording the absorbance at a predetermined wavelength (λmax of the product or a wavelength where the change in absorbance is significant) as a function of time. The reaction produces HCl, and in some setups, the change in pH can be monitored using an indicator or a pH meter.
-
Data Acquisition: Collect absorbance data at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
Data Analysis
The solvolysis of this compound typically follows first-order kinetics. The pseudo-first-order rate constant (k) can be determined by fitting the absorbance versus time data to the following equation:
At = (A0 - A∞)e-kt + A∞
Where:
-
At is the absorbance at time t
-
A0 is the initial absorbance
-
A∞ is the final absorbance
-
k is the pseudo-first-order rate constant
Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -k.
Comparative Kinetic Data
The Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms. The extended (two-term) Grunwald-Winstein equation is expressed as:
log(k/ko) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
ko is the rate constant in the reference solvent (80% ethanol).
-
l is the sensitivity of the solvolysis to the solvent nucleophilicity (NT).
-
m is the sensitivity of the solvolysis to the solvent ionizing power (YCl).
A high l value suggests a bimolecular mechanism with significant nucleophilic participation from the solvent in the transition state. A high m value is indicative of a unimolecular mechanism with substantial charge separation in the transition state.
The following table presents a comparison of the Grunwald-Winstein parameters for the solvolysis of this compound and related compounds.
| Substrate | Solvent System | l value | m value | Predominant Mechanism | Reference |
| This compound | Common binary solvents | 1.76 | 0.54 | Bimolecular (AN + DN) | [1] |
| This compound | Highly ionizing fluoroalcohols | 0.53 | 0.89 | Unimolecular (SN1) | [1] |
| Phenyl chloroformate | Common binary solvents | 1.66 | 0.56 | Bimolecular (AN + DN) | [1] |
| Phenyl chlorodithioformate | Common binary solvents | 0.69 | 0.95 | Unimolecular (SN1) | [1] |
| p-Tolyl chlorothionoformate | Common binary solvents | 1.63 | 0.46 | Bimolecular (AN + DN) | |
| p-Chlorophenyl chlorothionoformate | Common binary solvents | - | - | Dual Mechanism |
Note: Data for p-Tolyl and p-Chlorophenyl chlorothionoformate is qualitative and indicates a similar dual-mechanism behavior.
Mechanistic Insights from Comparative Data
The data clearly illustrates the dualistic nature of this compound solvolysis. In common aqueous-organic mixtures, the high l value (1.76) is comparable to that of phenyl chloroformate (1.66), indicating a bimolecular, addition-elimination pathway is dominant.[1] The electron-withdrawing nature of the fluorine atom likely enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.
However, in highly ionizing and poorly nucleophilic fluoroalcohol solvents, the mechanism shifts dramatically. The l value drops to 0.53, while the m value increases to 0.89.[1] This is strong evidence for a change to a unimolecular, SN1-type mechanism where the stability of the forming acylium ion is the primary driver of the reaction rate. This behavior is similar to that observed for phenyl chlorodithioformate, which proceeds predominantly through an ionization pathway.[1]
The fluorine substituent, while electron-withdrawing, does not alter the fundamental mechanistic dichotomy observed for other aryl chlorothionoformates. However, it does modulate the relative rates and the precise solvent compositions at which the mechanistic changeover occurs.
Conclusion
The kinetic study of this compound solvolysis provides a rich platform for understanding the nuances of reaction mechanisms in solution. The clear evidence for competing bimolecular and unimolecular pathways, highly dependent on the solvent environment, underscores the importance of careful solvent selection in synthetic and medicinal chemistry. By employing the experimental protocols and comparative data presented in this guide, researchers can gain deeper insights into the factors governing chemical reactivity and apply this knowledge to the design of new molecules and processes.
References
-
D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011, CSJ-35. [Link]
-
D'Souza, M. J., Hampton, O. N., Sansbury, B. M., & Kevill, D. N. (2013). Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters. International Journal of Organic Chemistry, 3(1), 12-20. [Link]
-
Castro, E. A., Cubillos, M., & Santos, J. G. (1998). Concerted Mechanisms of the Reactions of Phenyl and 4-Nitrophenyl Chlorothionoformates with Substituted Phenoxide Ions. The Journal of Organic Chemistry, 63(20), 6820–6823. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Sixty Years of the Grunwald-Winstein Equation: Development and Recent Applications. The Journal of Physical Organic Chemistry, 21(10-11), 882-896. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The Bentley-Llewellyn method for calculating activation parameters. Progress in Physical Organic Chemistry, 17, 121-158. [Link]
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A Senior Application Scientist's Guide to Thioester Stability: A Comparative Analysis of Synthetic Precursors
Introduction: The Central Role and Stability Dilemma of Thioesters
Thioesters are a pivotal class of organosulfur compounds, distinguished by their R–S–CO–R′ functional group.[1] They serve as fundamental intermediates in a vast array of biochemical pathways, including fatty acid metabolism and the synthesis of complex natural products like polyketides.[1][2] In the realm of synthetic chemistry, their unique reactivity makes them valuable acyl transfer agents and building blocks for creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[2][3]
However, the very reactivity that makes thioesters so useful also presents a significant challenge: their inherent instability. Unlike their more stable oxygen-based ester counterparts, thioesters are more susceptible to nucleophilic attack, particularly hydrolysis.[4][5] This is primarily because the larger sulfur atom has poorer orbital overlap with the carbonyl carbon, resulting in less resonance stabilization compared to an oxygen ester.[4] This guide provides a comparative analysis of the stability of thioesters synthesized from different common reagents, offering experimental insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Synthetic Pathways: How the Choice of Reagent Dictates the Outcome
The stability of a thioester is not solely an intrinsic property of its final structure; it is also influenced by the purity and side products of the synthetic route used. The choice of acylating agent is a critical decision point that impacts reaction conditions, yield, and the ultimate stability of the isolated product.
1. Acyl Chlorides: The Highly Reactive Workhorse Acyl chlorides are among the most reactive carboxylic acid derivatives and readily react with thiols, typically in the presence of a base to neutralize the HCl byproduct.[6]
-
Causality Behind This Choice: This method is often chosen for its speed and the high reactivity of the starting materials. However, this reactivity is a double-edged sword. The harsh conditions and potential for side reactions can lead to impurities that may compromise the stability of the final thioester product.
2. N-acyl-benzotriazoles: The Mild and Efficient Alternative N-acyl-benzotriazoles have emerged as exceptionally mild and efficient S-acylating agents.[7][8] Prepared from carboxylic acids, they react smoothly with thiols under gentle, often room-temperature conditions, to afford thioesters in excellent yields.[7]
-
Causality Behind This Choice: This method is ideal for sensitive substrates or when aiming for high-purity products. The reaction proceeds without the formation of harsh acidic byproducts, leading to a cleaner reaction profile.[7][9] This enhanced purity is crucial, as residual acidic or basic impurities from other methods can catalyze the degradation of the thioester product during storage or use.
3. Other Active Esters (e.g., N-Hydroxysuccinimide Esters) Similar to N-acyl-benzotriazoles, other "active esters," such as those derived from N-hydroxysuccinimide (NHS), serve as a middle ground, offering a balance of reactivity and stability. They are common in bioconjugation and peptide chemistry.
The general synthetic approaches are visualized below:
Caption: General synthetic routes to thioesters from different acylating reagents.
Experimental Assessment of Thioester Stability
To objectively compare the stability of thioesters derived from different synthetic precursors, a robust and reproducible experimental protocol is essential. A High-Performance Liquid Chromatography (HPLC)-based kinetic assay is the gold standard for this purpose, allowing for the direct measurement of the thioester's concentration over time in a controlled environment.
Protocol: HPLC-Based Assay for Hydrolytic Stability
This protocol provides a self-validating system for assessing the hydrolytic half-life of a thioester at physiological pH.
-
Preparation of Solutions:
-
Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.[10] Ensure the buffer has sufficient capacity to maintain pH throughout the experiment.
-
Thioester Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the purified thioester in a water-miscible organic solvent like acetonitrile or DMSO.
-
-
Initiation of Hydrolysis:
-
Pre-warm the phosphate buffer to the desired temperature (e.g., 37°C) in a thermostatically controlled water bath or incubator.
-
To initiate the hydrolysis reaction, spike a small volume of the thioester stock solution into the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100-250 µM).[10] Vortex immediately to ensure homogeneity. This is your t=0 sample.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by mixing the aliquot with an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) to stop the reaction by acidification.
-
-
HPLC Analysis:
-
Analyze each quenched time-point sample by reverse-phase HPLC (RP-HPLC).
-
Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where the thioester has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the thioester at each time point.
-
Plot the natural logarithm of the thioester peak area (ln[Area]) versus time.
-
The slope of the resulting linear fit is the negative of the observed first-order rate constant (-k_obs).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs .
-
The workflow for this stability assay is illustrated below.
Sources
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A Senior Application Scientist's Guide to 4-Fluorophenyl Chlorothionoformate: A Cost-Benefit Analysis
Introduction: Situating 4-Fluorophenyl Chlorothionoformate in the Modern Synthetic Landscape
In the realm of drug discovery and complex molecule synthesis, the choice of a reagent is a multi-faceted decision, balancing reactivity, cost, safety, and scalability. This compound (FPC) has emerged as a valuable, albeit specialized, tool for the introduction of a thiocarbonyl moiety. Its primary applications lie in the deoxygenation of alcohols via the Barton-McCombie reaction and in the synthesis of thiocarbonates, thiocarbamates, and related structures.[1][2]
The presence of a fluorine atom on the phenyl ring is not merely an incidental modification. This electron-withdrawing group subtly alters the electronic properties of the molecule, influencing its reactivity and, in some cases, conferring advantageous properties to the final product, such as enhanced metabolic stability or altered biological activity.[1][3] This guide provides a critical cost-benefit analysis of FPC, comparing it to common alternatives through the lens of practical application, supported by experimental data and protocols.
Core Application I: The Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a cornerstone of radical chemistry, providing a powerful method for the reductive removal of a hydroxyl group.[4][5] This two-step process first involves the conversion of an alcohol into a thiocarbonyl derivative, which then undergoes a radical-mediated cleavage and hydrogen atom transfer to yield the alkane.
The Mechanism and the Role of FPC
The process begins with the reaction of an alcohol with a chlorothionoformate, such as FPC, to form an O-aryl thionocarbonate. This derivative then serves as a radical acceptor. The electron-withdrawing fluorine substituent on the phenyl ring can, in certain substrates, enhance the stability of the intermediate radical adduct or accelerate the initial formation of the thionocarbonate, sometimes leading to improved yields compared to its non-fluorinated counterpart, phenyl chlorothionoformate.[6]
Caption: Workflow for the Barton-McCombie deoxygenation using FPC.
Comparative Analysis of Thiocarbonylating Reagents
The choice of reagent for the initial activation of the alcohol is critical. FPC is one of several options, each with distinct advantages and disadvantages.
| Reagent | Structure | Typical Cost (USD/g)* | Key Advantages | Key Disadvantages |
| This compound | O=(C(Cl)S)c1ccc(F)cc1 | $32 - $60 | Electron-withdrawing group can improve yields; useful for substrates sensitive to other reagents.[6] | Higher cost; moisture sensitive.[2] |
| Phenyl Chlorothionoformate | O=(C(Cl)S)c1ccccc1 | $5 - $15 | Lower cost; well-established reagent; effective for many substrates.[7] | Can be less effective for challenging or electron-rich substrates. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | S=C(n1cncc1)n2cncc2 | $10 - $25 | Solid, stable reagent; good for primary alcohols; avoids pyridine.[4] | Byproducts can complicate purification; less reactive for hindered alcohols. |
*Costs are estimates based on publicly available catalog prices for small quantities (1-5g) and are subject to change.
The Critical Shift: Tin-Free Deoxygenation
The primary drawback of the classic Barton-McCombie protocol is not the thiocarbonylating agent, but the use of stoichiometric, toxic, and difficult-to-remove tin hydrides like tributyltin hydride (Bu₃SnH).[5][7] This has driven the development of "tin-free" alternatives, which represent a significant "benefit" in any modern cost-benefit analysis.
| Protocol | Key Reagents | Performance & Scope | Cost-Benefit Profile |
| Classic Barton-McCombie | Bu₃SnH, AIBN | High yields, broad scope for primary, secondary, and tertiary alcohols.[4] | High Cost: Extreme toxicity of tin reagents leads to difficult, costly purification and hazardous waste disposal.[7] |
| Tin-Free Silane Method | Phenylsilane (PhSiH₃) or Diphenylsilane, AIBN/peroxide initiator | Good yields (60-90%); avoids tin toxicity; suitable for diverse substrates.[8][9] | Balanced: Higher initial reagent cost for silanes is offset by drastically reduced purification and disposal costs. A greener alternative. |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), H-atom donor | Milder conditions (visible light, room temp.); high yields; excellent functional group tolerance.[7][10] | High Initial Cost: Photocatalysts can be expensive, but catalytic loading minimizes this. Offers significant benefits in efficiency and safety. |
Experimental Protocol: Tin-Free Deoxygenation of a Secondary Alcohol
This protocol details a modern, tin-free approach, maximizing the benefits of FPC while mitigating the historical drawbacks of the Barton-McCombie reaction.
Objective: Deoxygenation of (S)-1-Phenylethanol to Ethylbenzene.
Step 1: Formation of the O-(4-fluorophenyl) thionocarbonate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-phenylethanol (1.0 equiv., e.g., 122 mg, 1.0 mmol) and anhydrous pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 equiv., 229 mg, 1.2 mmol) dropwise via syringe. Causality: The pyridine acts as both a solvent and a base to neutralize the HCl generated, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude thionocarbonate is typically used in the next step without further purification.
Step 2: Radical Deoxygenation with Diphenylsilane
-
Dissolve the crude thionocarbonate from Step 1 in degassed toluene (10 mL). Causality: Degassing is crucial to remove oxygen, which can quench the radical chain reaction.
-
Add diphenylsilane (2.0 equiv., 368 mg, 2.0 mmol) and dilauroyl peroxide (DLP) (0.1 equiv., 40 mg, 0.1 mmol) as a radical initiator.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring by GC-MS or TLC.
-
After cooling to room temperature, concentrate the solvent. The residue can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure ethylbenzene. Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and comparison to a commercial standard.
Core Application II: Synthesis of Thiocarbamates and Thioesters
FPC is an effective electrophile for reactions with nucleophiles like amines and thiols, providing a direct route to O-aryl thiocarbamates and dithiocarbonates, respectively. These moieties are prevalent in agrochemicals and pharmaceuticals.[11][12]
Caption: General synthesis of thiocarbonyl compounds using FPC.
Cost-Benefit Considerations vs. Alternatives
-
vs. Phenyl Chlorothionoformate: The cost premium for FPC is a primary consideration.[11] The benefit arises when the 4-fluorophenyl group is a desired structural component of the final molecule, saving a synthetic step, or when its electronic properties are necessary to drive a difficult transformation.
-
vs. Isothiocyanates: For thiocarbamate synthesis, reacting an amine with an isothiocyanate is a common alternative.[13] However, this requires the synthesis or purchase of the corresponding isothiocyanate. FPC provides a modular approach where the O-aryl group can be later cleaved or modified if needed.
-
vs. Modern Catalytic Methods: Palladium or nickel-catalyzed thiocarbonylation reactions have emerged as powerful, CO-free methods for thioester synthesis.[14][15][16] These methods often offer broader substrate scope and milder conditions but come with the cost of the metal catalyst and specialized ligands.
Overall Cost-Benefit Analysis: A Decision Framework
The decision to use this compound should be based on a holistic assessment of project needs.
When is FPC Cost-Effective?
-
In Barton-McCombie Reactions with Challenging Substrates: For sterically hindered or electronically complex alcohols where standard phenyl chlorothionoformate gives low yields of the thionocarbonate, the slightly altered reactivity of FPC may justify its higher cost.[6]
-
When the 4-Fluorophenyl Moiety is Desired: In medicinal chemistry, if the target molecule requires a 4-fluorophenoxy group, using FPC is highly atom-economical as it serves as both the activating group and a structural precursor.[1][3]
-
In Modern, Tin-Free Protocols: The primary "cost" of the Barton-McCombie reaction was historically the toxic tin waste.[7] When FPC is paired with greener, tin-free reagents (silanes, photoredox catalysts), its benefits can be fully realized. The higher reagent cost is frequently offset by eliminating the significant expenses associated with hazardous waste disposal and complex purification.
When Are Alternatives a Better Choice?
-
For Routine Deoxygenations: For simple, unhindered secondary alcohols, the cheaper and widely available phenyl chlorothionoformate is often sufficient and more economical.
-
For Large-Scale Synthesis: On a large scale, the cost difference between FPC and its non-fluorinated analog becomes significant. Unless there is a clear, data-supported yield advantage, the cheaper alternative is preferred.
-
When Catalytic Methods are Feasible: For thioester synthesis, modern palladium-catalyzed methods may offer a more efficient and scalable route, avoiding the use of a stoichiometric activating agent altogether.[16]
Caption: Decision framework for selecting a thiocarbonylating agent.
Conclusion
References
-
ResearchGate. (n.d.). Thiocarbonylation reactions for the formation of thioesters under transition-metal conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
-
Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
-
Wang, H., et al. (2024). Palladium-catalyzed thiocarbonylation of alkenes toward branched thioesters using CO2. Royal Society of Chemistry. Retrieved from [Link]
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the thio‐ and selenocarbonylation of 2‐iodoglycals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiocarbamates by amination. Retrieved from [Link]
-
Hopax Fine Chemicals. (2025). Applications of 4-Fluorophenyl Chloroformate in Pharmaceutical R&D. Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]
-
ResearchGate. (2015). Advances in the synthesis of thiocarbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Retrieved from [Link]
-
ResearchGate. (2007). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Retrieved from [Link]
-
ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiocarbamates by thioacylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Scilit. (2007). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 96% (GC), 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical Deoxyfunctionalisation Strategies. Retrieved from [Link]
-
ResearchGate. (2001). Radical Deoxygenation of Tertiary Alcohols via Trifluoroacetates. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Fluorophenyl Chlorothionoformate: Efficacy and Applications in Modern Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of reagents is paramount, directly influencing reaction efficiency, purity, and scalability. Among the diverse arsenal of thiocarbonylating agents, 4-Fluorophenyl chlorothionoformate has carved a niche for itself, particularly in the realms of deoxygenation and thiocarbamate synthesis. This guide provides an in-depth analysis of its applications, efficacy, and a comparative assessment against common alternatives, supported by experimental data and protocols to inform your synthetic strategy.
Introduction to this compound: Properties and Reactivity
This compound, a pale yellow liquid, is a versatile reagent for the introduction of the O-(4-fluorophenyl)thiocarbonyl group.[1] The presence of the fluorine atom on the phenyl ring imparts distinct electronic properties, influencing the reactivity of the thiocarbonyl group. This electron-withdrawing substituent enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the 4-fluorophenoxy group is a competent leaving group in subsequent radical reactions, a crucial aspect of its utility in deoxygenation chemistry.[1]
However, it is important to handle this reagent with care, as it can be toxic and cause irritation.[1] It is also sensitive to moisture and can hydrolyze to form the corresponding thiol and hydrochloric acid.[1]
Core Application I: The Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a powerful method for the reductive removal of a hydroxyl group from an organic molecule, a critical transformation in the synthesis of natural products and their analogs.[2] The reaction proceeds via a two-step sequence: formation of a thiocarbonyl derivative of the alcohol, followed by a radical-mediated reduction.[3] this compound serves as an excellent precursor for the formation of the necessary O-aryl thionocarbonate intermediate.
The Causality Behind a Radical-Based Approach
Ionic deoxygenation methods can be limited by competing side reactions such as rearrangements and eliminations, especially with sterically hindered substrates.[2] The radical-based Barton-McCombie reaction circumvents these issues, offering high functional group tolerance and predictable outcomes.[2] The key is the generation of a carbon-centered radical from the thiocarbonyl derivative, which is then quenched by a hydrogen atom donor.[2]
Visualizing the Barton-McCombie Workflow
Caption: General workflow of the Barton-McCombie deoxygenation.
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol provides a representative procedure for the deoxygenation of a secondary alcohol using this compound.
Step 1: Formation of the O-(4-Fluorophenyl) Thionocarbonate
-
Dissolve the secondary alcohol (1.0 equiv.) in anhydrous pyridine (0.2 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thionocarbonate by flash column chromatography on silica gel.
Step 2: Radical Deoxygenation
-
Dissolve the purified O-(4-fluorophenyl) thionocarbonate (1.0 equiv.) in degassed toluene (0.1 M).
-
Add tributyltin hydride (Bu₃SnH) (1.5 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 equiv.) to the solution.
-
Heat the reaction mixture to 80-110 °C and stir for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Purify the residue by flash chromatography to afford the deoxygenated product. The removal of tin byproducts may require specific purification techniques.
Performance Comparison: this compound vs. Alternatives
The choice of the thiocarbonylating agent in the Barton-McCombie reaction can influence the efficiency of the deoxygenation. Here, we compare this compound with two common alternatives: phenyl chlorothionoformate and 1,1'-thiocarbonyldiimidazole (TCDI).
| Reagent | Typical Yield (Secondary Alcohol) | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent | Enhanced reactivity due to the electron-withdrawing fluorine atom. | Can be more expensive than the non-fluorinated analog. |
| Phenyl chlorothionoformate | Good | Readily available and cost-effective.[4] | May be slightly less reactive than the 4-fluoro derivative. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Good to Excellent | Particularly effective for primary alcohols as there is no resonance stabilization of the thiocarbamate.[5][6] | Can be more expensive and moisture-sensitive. |
Field Insights: The enhanced electrophilicity of this compound can be advantageous for less reactive or sterically hindered alcohols, potentially leading to higher yields and shorter reaction times in the initial thionocarbonate formation step. For routine deoxygenations of simple secondary alcohols, the more economical phenyl chlorothionoformate is often sufficient.[4] TCDI is a valuable alternative, especially when dealing with primary alcohols where other reagents might be less effective.[5]
A Note on Tin-Free Alternatives: The toxicity of organotin reagents is a significant drawback of the classical Barton-McCombie reaction.[6] Modern advancements have led to the development of tin-free hydrogen atom donors, such as silanes (e.g., tris(trimethylsilyl)silane) and phosphine oxides, often in combination with photoredox catalysis, offering a more environmentally benign approach to deoxygenation.[1][7]
Core Application II: Synthesis of O-Aryl Thiocarbamates
O-Aryl thiocarbamates are important structural motifs in various biologically active compounds and serve as versatile intermediates in organic synthesis. This compound provides a direct and efficient route to these compounds through the reaction with primary or secondary amines.
Mechanistic Considerations in Thiocarbamate Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic thiocarbonyl carbon of this compound, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion affords the desired O-aryl thiocarbamate.
Visualizing the Synthesis of O-Aryl Thiocarbamates
Caption: Synthesis of O-Aryl Thiocarbamates.
Experimental Protocol: Synthesis of an O-(4-Fluorophenyl) Thiocarbamate
This protocol outlines a general procedure for the synthesis of an O-aryl thiocarbamate from an amine.
-
Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 equiv.) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure O-(4-fluorophenyl) thiocarbamate.
Performance Comparison: Synthesis of O-Aryl Thiocarbamates
While this compound is effective, several other methods exist for the synthesis of thiocarbamates.
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | | Using this compound | Alcohol/Phenol, Amine, 4-F-PhO(C=S)Cl | Good to Excellent | Direct, reliable, and generally high-yielding. | Requires the use of a chlorothionoformate. | | From Isothiocyanates | Alcohol/Phenol, Isothiocyanate | Good to Excellent | Readily available isothiocyanates can be used.[8] | Isothiocyanates can be toxic and have limited commercial availability for complex structures. | | Multicomponent Reactions | Isocyanide, Sulfur, Alcohol/Thiol | Moderate to Good | Atom-economical and avoids pre-functionalization.[8] | May have a narrower substrate scope and require optimization. | | From Boc-protected amines | Boc-amine, Alcohol/Thiol, Base | High | Sustainable and efficient, using readily available starting materials.[9] | May require specific catalysts or activators. |
Field Insights: For the direct and reliable synthesis of O-aryl thiocarbamates, this compound remains a strong choice due to its high reactivity and generally excellent yields. However, for reasons of atom economy and the avoidance of halogenated reagents, multicomponent reactions and methods utilizing Boc-protected amines are gaining traction as more sustainable alternatives.[8][9] The choice of method will ultimately depend on the specific substrate, desired scale, and the importance of sustainability in the synthetic plan.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a valuable and versatile reagent for the modern synthetic chemist. Its enhanced reactivity, driven by the electronic influence of the fluorine substituent, makes it a highly effective choice for both the Barton-McCombie deoxygenation and the synthesis of O-aryl thiocarbamates. While alternative reagents and methods exist, and should be considered based on the specific synthetic challenge and a commitment to green chemistry principles, this compound offers a reliable and high-yielding pathway to crucial chemical transformations. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful reagent into your synthetic endeavors.
References
Sources
- 1. Direct Deoxygenation of Free Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. sioc.cas.cn [sioc.cas.cn]
- 8. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
A Comparative Guide to Thioester Synthesis: Benchmarking 4-Fluorophenyl Chlorothionoformate Against Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, the thioester functional group stands as a critical linchpin, pivotal in both biological processes and the construction of complex molecules. For decades, traditional reagents like 4-Fluorophenyl chlorothionoformate have been reliable tools for the introduction of the thiocarbonyl moiety. However, the relentless pursuit of efficiency, safety, and sustainability has ushered in a new era of synthetic methodologies. This guide provides an in-depth technical comparison of the classical approach using this compound against the performance of contemporary synthetic strategies, offering a data-driven perspective for the discerning researcher.
The Benchmark: Synthesis and Applications of this compound
This compound, a colorless to pale yellow liquid, is a versatile reagent in organic synthesis, primarily utilized for the preparation of thiocarbonate esters, thioesters, and other organosulfur compounds. The fluorine atom on the phenyl ring enhances its reactivity and provides a useful spectroscopic marker for reaction monitoring. Its utility stems from the electrophilic nature of the thiocarbonyl carbon, which readily reacts with nucleophiles.
Synthesis of this compound
The traditional synthesis of this compound involves the reaction of 4-fluorophenol with thiophosgene, a highly toxic and moisture-sensitive reagent.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3]
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.1 eq) dropwise.
-
Slowly add a solution of thiophosgene (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Application in Thioester Synthesis
The reaction of this compound with a thiol in the presence of a base provides the corresponding S-alkyl or S-aryl thioester. This method, while effective, often requires stoichiometric amounts of reagents and can be sensitive to moisture.
Experimental Protocol: Synthesis of an S-Alkyl Thioester using this compound
-
Dissolve the desired thiol (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in an organic solvent and wash with a dilute acid solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude thioester by column chromatography on silica gel.
New Frontiers in Thioester Synthesis: A Comparative Analysis
The limitations of traditional methods, particularly regarding the use of hazardous reagents and the generation of stoichiometric byproducts, have spurred the development of more elegant and efficient synthetic strategies. Here, we benchmark this compound against three prominent classes of modern thioester synthesis.
Palladium-Catalyzed Thiocarbonylation
Palladium catalysis has revolutionized the synthesis of carbonyl compounds, and thioesters are no exception. These methods typically employ a carbon monoxide (CO) source and a thiol to thiocarbonylate an organic halide or alkene.
Key Advantages:
-
High Atom Economy: Utilizes catalytic amounts of the precious metal.
-
Broad Substrate Scope: Tolerant of a wide range of functional groups.
-
Milder Reaction Conditions: Often proceeds at lower temperatures compared to traditional methods.
Recent Advances:
Recent breakthroughs have introduced the use of carbon dioxide (CO2) as a renewable and safer C1 source for thiocarbonylation reactions, further enhancing the green credentials of this methodology.
Comparative Performance:
| Feature | This compound | Palladium-Catalyzed Thiocarbonylation |
| Reagent Toxicity | High (requires thiophosgene for synthesis) | Moderate (CO is toxic, but can be generated in situ) |
| Catalyst Required | No | Yes (Palladium complex and ligand) |
| Atom Economy | Poor (stoichiometric byproducts) | Excellent (catalytic) |
| Substrate Scope | Good | Excellent |
| Scalability | Moderate | Good |
| Yields | Generally good to excellent | Generally good to excellent |
Experimental Protocol: Palladium-Catalyzed Thiocarbonylation of an Aryl Halide
-
To a pressure vessel, add the aryl halide (1.0 eq), thiol (1.2 eq), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a base (e.g., K2CO3, 2.0 eq) and a solvent (e.g., toluene).
-
Seal the vessel and purge with carbon monoxide (or use a CO-releasing molecule).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Photochemical Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. Photochemical methods for thioester synthesis often involve the generation of a radical intermediate that is subsequently trapped by a sulfur source.
Key Advantages:
-
Mild Reaction Conditions: Typically performed at room temperature.
-
High Functional Group Tolerance: Avoids harsh reagents and high temperatures.
-
Novel Reactivity: Enables transformations that are not accessible through traditional thermal methods.
Recent Advances:
Thiol-free protocols have been developed where a thiourea derivative can serve as both a sulfur source and a photoreductant, simplifying the reaction setup.[2][4][5][6]
Comparative Performance:
| Feature | This compound | Photochemical Synthesis |
| Energy Input | Thermal | Light (Visible or UV) |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Catalyst | No | Photocatalyst (often organic dyes or metal complexes) |
| Reagent Safety | High (thiophosgene) | Generally lower (avoids highly toxic reagents) |
| Scalability | Moderate | Good, especially with flow chemistry setups[7][8][9] |
| Yields | Good to excellent | Good to excellent |
Experimental Workflow: Photochemical Thioester Synthesis
Sources
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- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V) - Google Patents [patents.google.com]
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- 9. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Products Synthesized with 4-Fluorophenyl Chlorothionoformate
Introduction: The Role of 4-Fluorophenyl Chlorothionoformate in Modern Synthesis
In the landscape of medicinal and materials chemistry, the precise introduction of specific functional groups is paramount. This compound (4-FPCTF) has emerged as a critical reagent for the synthesis of O-aryl thiocarbamates and thionocarbonates. These thiocarbonyl compounds are not merely sulfur analogues of their carbonyl counterparts; they possess unique electronic properties, reactivity, and biological activities that make them valuable in drug discovery and organic synthesis.[1][2] The presence of the 4-fluoro substituent is particularly significant, as fluorine incorporation can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
This guide provides an in-depth, experience-driven comparison of the spectroscopic techniques used to validate products synthesized from 4-FPCTF. We will move beyond a simple recitation of expected values to explain the underlying chemical principles that govern the spectral output. This guide is designed for researchers and drug development professionals who require a robust and reliable framework for structural elucidation.
The Core Reaction: Thiocarbonylation with 4-FPCTF
This compound is an electrophilic reagent that readily reacts with nucleophiles such as amines and alcohols. The reaction proceeds via a nucleophilic acyl substitution, typically an addition-elimination mechanism, to yield the corresponding thiocarbamate or thionocarbonate.[1]
Caption: General reaction scheme for the synthesis of thiocarbonyl compounds using 4-FPCTF.
The objective of our analytical workflow is to confirm unequivocally that this transformation has occurred and that the final product is pure and structurally correct.
The Analytical Workflow: A Self-Validating Protocol
A trustworthy protocol is a self-validating one. Each step should provide feedback that informs the next, ensuring that the final data is collected on a pure, well-characterized compound.
Sources
Safety Operating Guide
4-Fluorophenyl chlorothionoformate proper disposal procedures
An Expert Guide to the Safe Disposal of 4-Fluorophenyl chlorothionoformate
In the landscape of modern drug discovery and chemical synthesis, the responsible handling and disposal of reagents is a non-negotiable pillar of laboratory safety and environmental compliance. This compound, a versatile thiocarbonylating agent, requires a nuanced understanding of its chemical properties to ensure its safe management from cradle to grave. This guide provides an in-depth, procedural framework for its proper disposal, designed for the professional researcher and scientist. Our objective is to empower you with the knowledge to not only follow protocol but to understand the causality behind each critical step.
Core Hazard Profile: Understanding the "Why"
Before approaching disposal, a comprehensive risk assessment is essential. This compound (CAS No. 42908-73-6) is not a benign reagent. Its hazard profile dictates the stringent controls required for its handling and disposal.
-
Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[1] This is a primary consideration for personal protective equipment selection.
-
Lachrymator: It is a potent lachrymator, an irritant that causes immediate tearing, discomfort, and involuntary closure of the eyes. This necessitates that all handling be performed within a certified chemical fume hood to prevent vapor exposure.[2]
-
Water Reactivity: Like many acyl chlorides and related compounds, it reacts with moisture.[3][4] This hydrolysis can release toxic and corrosive gases, such as hydrogen chloride and potentially hydrogen sulfide, making dry storage conditions and controlled quenching procedures critical.[4]
A thorough review of the manufacturer's Safety Data Sheet (SDS) is the mandatory first step before any procedure is undertaken.[5][6]
The Disposal Workflow: A Systematic Approach
The proper disposal of this compound is a multi-stage process. The following workflow is designed to systematically de-risk the process from initial preparation to final hand-off to certified waste management professionals.
Figure 1: A phased workflow for the disposal of this compound.
Phase 1: Preparation & Segregation
-
Personal Protective Equipment (PPE): Your primary barrier against exposure.
-
Eye/Face Protection: Chemical safety goggles combined with a full-face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are suitable for incidental contact. Ensure they are changed immediately if contamination is suspected.[3]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5]
-
Respiratory Protection: All operations must be conducted in a properly functioning chemical fume hood.[2]
-
-
Prepare a Designated Work Area: All disposal-related activities should occur within a chemical fume hood to contain vapors. Ensure an emergency eyewash and safety shower are accessible.[3]
-
Segregate the Waste Stream: Do not mix this compound waste with other chemical waste streams.[7] Incompatible materials can lead to violent reactions. This is a dedicated waste stream.
Phase 2: Disposal Route Selection
You have two primary routes depending on the nature of the waste.
Route A: Bulk Waste & Contaminated Solids
This is the required method for unreacted or excess quantities of the chemical and for solid materials heavily contaminated with it (e.g., absorbent pads from a spill). Do not attempt to neutralize bulk quantities of this reagent. [7]
-
Select a robust, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
If disposing of liquid, place a layer of inert absorbent material, such as vermiculite or sand, in the bottom of the container.
-
Carefully transfer the waste into the container.
-
Seal the container tightly.
-
Proceed to Phase 3.
Route B: Residual Neutralization (for trace amounts & glassware)
This protocol is exclusively for decontaminating glassware or quenching trace residual amounts. The principle is controlled hydrolysis using a weak base to neutralize the acidic byproducts.
Experimental Protocol: Trace Neutralization
-
Preparation: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or soda ash (sodium carbonate). Prepare an ice bath large enough to hold the reaction vessel.
-
Cooling: Place the vessel containing the residual chemical (e.g., a reaction flask) into the ice bath to manage heat from the exothermic reaction.
-
Slow Addition: While stirring the residual chemical, add the basic solution dropwise and very slowly. A vigorous reaction with gas evolution (CO₂) is expected. Maintain a slow addition rate to control the reaction.
-
pH Verification: After the initial vigorous reaction has subsided, continue adding the basic solution until the pH of the mixture is neutral (pH 6.0-8.0). Verify with pH paper or a calibrated pH meter. This is a critical self-validating step.[8][9]
-
Final Disposal: Once neutralized and confirmed to be within the acceptable pH range, the resulting aqueous solution may often be disposed of down the drain with copious amounts of water, pending local regulations.[8][10] Always confirm this final step with your institution's Environmental Health & Safety (EHS) department.
Phase 3: Finalization
-
Accurate Labeling: The waste container must be labeled clearly.
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: This compound
-
List of Hazards: Corrosive, Lachrymator, Water-Reactive
-
Date of accumulation and the name of the principal investigator/lab.
-
-
Interim Storage: Store the sealed and labeled container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly water sources.[3]
-
Schedule Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[1][11] Disposal must be entrusted to a licensed waste disposal company.[1]
Emergency Response Protocols
Preparedness is key. In the event of an accidental release or exposure, the following actions must be taken immediately.
| Incident Type | Immediate Response Procedure |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, keep them comfortable and call for immediate medical assistance.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison center or doctor immediately.[1] |
| Small Spill | (Inside a fume hood) Cover the spill with an inert absorbent material like sand or vermiculite. Collect the material using non-sparking tools and place it in a sealed container for disposal via Route A. |
| Large Spill | Evacuate the immediate area. Alert colleagues and contact your institution's EHS and emergency response team immediately.[3] |
By adhering to this comprehensive guide, you contribute to a robust culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal well-being or environmental integrity.
References
- Auburn University. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview. Retrieved from Auburn University Risk Management & Safety.
- TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET.
- National Institutes of Health, Office of Research Services, Division of Safety. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Cornell University Environment, Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
- University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.
- Syracuse University Environmental Health & Safety Services. (2023). Water Reactive.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 42908-73-6: this compound.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator.
- Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Missouri State University Environmental Management. (2023). Waste Neutralization Guidance.
- UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Fluorophenyl chlorothionoformate
As researchers and developers, our pursuit of innovation must be built on an unshakeable foundation of safety. The compound 4-Fluorophenyl chlorothionoformate (CAS RN: 42908-73-6) is a valuable reagent in organic synthesis, particularly for creating thiocarbonate derivatives.[1] However, its chemical nature demands a rigorous and informed approach to handling. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring that your work is not only scientifically sound but also fundamentally safe.
Understanding the Core Hazards: The 'Why' Behind the Protocol
Effective safety protocols are not arbitrary; they are a direct response to a chemical's specific hazard profile. For this compound, the selection of PPE is dictated by three primary dangers: severe corrosivity, potential for hydrolysis, and combustibility.
-
Severe Corrosivity (Skin and Eyes): The compound is classified under REGULATION (EC) No 1272/2008 as Skin Corrosion, Sub-category 1C (H314) and Serious Eye Damage, Category 1 (H318).[2] This means it can cause severe, irreversible burns to the skin and eyes upon contact.[2][3] The causality is clear: any protocol must prioritize the creation of an impermeable barrier between the chemical and the user.
-
Reactivity with Moisture: In the presence of moisture, the compound can hydrolyze, potentially forming hydrochloric acid and corresponding thiols.[1] This reaction underscores the need for handling in a controlled environment and using moisture-sensitive storage techniques.
-
Combustibility: The substance is a combustible liquid (H227), meaning it can ignite when exposed to an ignition source. This necessitates careful management of the laboratory environment to eliminate sparks, open flames, or hot surfaces during handling.[3]
Personal Protective Equipment (PPE) Specification
Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following table outlines the required equipment, moving from minimum compliance to best-practice recommendations for enhanced safety.
| Protection Category | Minimum Requirement | Recommended Best Practice | Rationale / Causality |
| Engineering Controls | Operation in a well-ventilated area.[3] | Mandatory use of a certified chemical fume hood. [2][3] | To contain corrosive and potentially toxic vapors/aerosols at the source, preventing inhalation and systemic exposure. |
| Hand Protection | Single pair of chemical-resistant gloves. | Double-gloving with two pairs of nitrile gloves. | The primary risk is severe skin burns.[2] Double-gloving provides redundancy and allows for safe removal of the outer glove if contamination is suspected, protecting the inner glove and skin. |
| Eye & Face Protection | Tightly fitting safety goggles.[4] | Safety goggles AND a full-face shield. [2][4] | The H318 classification (causes serious eye damage) necessitates robust protection against splashes.[2] A face shield protects the entire face from corrosive splashes. |
| Body Protection | Standard laboratory coat. | A chemical-resistant, long-sleeved gown with tight-fitting cuffs, worn over a lab coat, or a chemical safety suit (e.g., Tyvek).[2][3][5] | Provides a more comprehensive barrier against skin contact from spills or splashes, addressing the H314 hazard (causes severe skin burns).[2] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | An air-purifying respirator (APR) with an acid gas/organic vapor cartridge should be readily available for emergency situations like spills outside the hood.[3] | To protect the respiratory tract from corrosive vapors in the event of an uncontrolled release. |
Operational Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical for minimizing exposure risk. The process begins before the container is ever opened and ends only after all materials are safely stored or disposed of.
Step 1: Pre-Handling Safety Verification
-
Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Emergency Equipment Check: Locate and verify the operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (CO2, dry chemical, or foam).[3]
-
Assemble All Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before introducing the this compound.
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is designed to ensure that protective layers are properly fitted and do not interfere with one another.
Caption: Correct sequence for donning PPE before handling.
Step 3: Handling and Dispensing
-
Grounding: If transferring significant quantities, ground the container and receiving equipment to prevent static discharge.
-
Dispensing: Use only compatible materials (e.g., glass, PTFE) for handling. Open and dispense the chemical slowly and carefully, well inside the fume hood, to avoid generating aerosols.
-
Container Sealing: After dispensing, securely close the container. The material is moisture-sensitive, and proper sealing is critical for stability.
Step 4: Doffing Personal Protective Equipment
The doffing sequence is arguably more critical than donning, as it is the point where cross-contamination most often occurs. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).
Caption: Safe sequence for removing PPE to prevent contamination.
Step 5: Decontamination and Disposal
-
Waste Classification: this compound and materials contaminated with it are considered hazardous waste.[3]
-
Containerization: All waste, including contaminated gloves, wipes, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal: The final disposal of the waste container must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3][4] Do not mix with other waste streams.
Emergency Response Plan
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | Immediate First-Aid Protocol |
| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Immediately call a POISON CENTER or doctor.[2] |
| Eye Contact | Immediately rinse cautiously and thoroughly with water for several minutes, holding the eyelids open.[2][3] If present and easy to do, remove contact lenses.[2] Continue rinsing. Immediately call a POISON CENTER or doctor. [2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][3] Immediately call a POISON CENTER or doctor. [2] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. [2][3] Immediately call a POISON CENTER or doctor. [2] |
Your safety is paramount. By understanding the specific hazards of this compound and rigorously applying these PPE and handling protocols, you create an environment where scientific discovery can proceed with confidence and security.
References
-
This compound, min 96% (GC), 1 gram. CP Lab Safety. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
-
Personal Protective Equipment (PPE) - Spray Polyurethane Foam Health + Safety. American Chemistry Council. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Amine
HCl